1-(Hydroxymethyl)cyclobutanecarboxamide
Description
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Properties
IUPAC Name |
1-(hydroxymethyl)cyclobutane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5(9)6(4-8)2-1-3-6/h8H,1-4H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUFONMKKOFOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653235 | |
| Record name | 1-(Hydroxymethyl)cyclobutane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123169-19-6 | |
| Record name | 1-(Hydroxymethyl)cyclobutane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(Hydroxymethyl)cyclobutanecarboxamide: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 1-(hydroxymethyl)cyclobutanecarboxamide, a unique bifunctional molecule with significant potential in medicinal chemistry and organic synthesis. We will delve into its chemical properties, propose a detailed synthetic pathway, outline expected analytical characterization, and explore its applications, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this promising chemical entity.
Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain and non-planar, puckered conformation offer a unique three-dimensional geometry that can impart favorable pharmacological properties to drug candidates.[2][3] By replacing more flexible or planar moieties, the cyclobutane scaffold can enhance metabolic stability, improve binding affinity and selectivity, and provide novel intellectual property.[3] The strategic incorporation of functional groups onto this rigid core allows for the precise spatial orientation of pharmacophoric elements, a key consideration in rational drug design.[2]
This compound is a prime example of a decorated cyclobutane scaffold, featuring both a primary alcohol and a primary amide. This unique combination of functional groups opens avenues for diverse chemical transformations and biological interactions, making it a valuable building block for the synthesis of more complex molecules.[4]
Physicochemical Properties and Structural Features
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| Molecular Weight | 129.16 g/mol | [5] |
| Chemical Formula | C₆H₁₁NO₂ | [5] |
| IUPAC Name | 1-(hydroxymethyl)cyclobutane-1-carboxamide | [4] |
| CAS Number | 1123169-19-6 | [5] |
| Appearance | Solid (predicted) | [5] |
| SMILES | O=C(N)C1(CCC1)CO | [5] |
| InChI | 1S/C6H11NO2/c7-5(9)6(4-8)2-1-3-6/h8H,1-4H2,(H2,7,9) | [5] |
The presence of both a hydrogen bond donor (amide and hydroxyl groups) and acceptor (carbonyl and hydroxyl oxygens) suggests that this molecule will exhibit moderate polarity and a potential for intermolecular hydrogen bonding, which will influence its melting point, boiling point, and solubility.
Proposed Synthesis Pathway
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Cyclobutane-1,1-diyldimethanol
-
To a stirred solution of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of diethyl 1,1-cyclobutanedicarboxylate in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield crude cyclobutane-1,1-diyldimethanol, which can be purified by column chromatography.
Step 2: Synthesis of 1-(Hydroxymethyl)cyclobutanecarbaldehyde
-
To a solution of cyclobutane-1,1-diyldimethanol in a suitable solvent such as dichloromethane (DCM), add a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an excess of sodium hypochlorite (NaOCl) solution (bleach) at 0 °C.
-
Stir the biphasic mixture vigorously until the starting material is consumed (monitored by TLC).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldehyde.
Step 3: Synthesis of 1-(Hydroxymethyl)cyclobutanecarboxylic acid
-
Dissolve the crude 1-(hydroxymethyl)cyclobutanecarbaldehyde in acetone.
-
Cool the solution to 0 °C and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.
-
Stir the reaction for a few hours at room temperature.
-
Quench the reaction with isopropanol and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Step 4: Synthesis of this compound
-
To a solution of 1-(hydroxymethyl)cyclobutanecarboxylic acid in DCM, add oxalyl chloride or thionyl chloride at 0 °C to form the acid chloride.
-
After stirring for 1-2 hours, remove the excess reagent under reduced pressure.
-
Dissolve the crude acid chloride in an appropriate solvent and add an excess of aqueous ammonia or bubble ammonia gas through the solution at 0 °C.
-
Stir the reaction for several hours and then concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization to yield this compound. Alternatively, standard peptide coupling reagents such as HBTU or EDC with an amine source can be employed for the amidation step.
Analytical Characterization (Predicted)
While experimental spectral data for this compound is not widely published, we can predict the key features based on its structure and the known spectra of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule.
-
The protons of the cyclobutane ring will likely appear as a series of multiplets in the range of 1.5-2.5 ppm.[6]
-
The methylene protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 3.5-4.0 ppm.
-
The hydroxyl proton (-OH) will be a broad singlet, with its chemical shift dependent on concentration and solvent.
-
The two amide protons (-NH₂) will appear as two broad singlets, typically in the region of 5.5-8.0 ppm.
-
-
¹³C NMR:
-
The carbons of the cyclobutane ring will resonate in the aliphatic region, likely between 20-40 ppm.
-
The quaternary carbon of the cyclobutane ring attached to the functional groups will be further downfield.
-
The carbon of the hydroxymethyl group (-CH₂OH) is expected around 60-70 ppm.
-
The carbonyl carbon of the amide (-C=O) will be the most downfield signal, typically in the range of 170-180 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the presence of the following key absorption bands:[7]
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| N-H stretch (primary amide) | 3100-3500 (two bands) |
| C-H stretch (aliphatic) | 2850-3000 |
| C=O stretch (amide I band) | 1630-1695 (strong) |
| N-H bend (amide II band) | 1550-1640 |
| C-O stretch (primary alcohol) | 1000-1075 |
Mass Spectrometry
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 129. Fragmentation patterns would likely involve the loss of water (M-18), the hydroxymethyl group (M-31), and the carboxamide group (M-44).
-
High-Resolution Mass Spectrometry (HRMS): This technique would provide the exact mass of the molecule, confirming its elemental composition (C₆H₁₁NO₂).
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a versatile building block in several areas of chemical research.
Organic Synthesis
As a synthetic intermediate, this molecule offers two distinct points for chemical modification. The primary alcohol can undergo oxidation, etherification, or esterification, while the primary amide can be hydrolyzed, dehydrated to a nitrile, or participate in N-alkylation reactions.[4] This allows for the construction of a diverse library of more complex cyclobutane-containing molecules.
Medicinal Chemistry and Drug Discovery
The rigid cyclobutane core is an attractive feature for the design of novel therapeutic agents.[1][2] this compound can be used as a scaffold to which various pharmacophoric groups can be attached. The hydroxyl and amide functionalities can serve as handles for linking to other molecular fragments or can directly interact with biological targets through hydrogen bonding. The incorporation of this motif can lead to improved pharmacokinetic profiles, such as increased metabolic stability and enhanced cell permeability.[3]
Caption: Role of the scaffold in drug discovery.
Safety and Handling
Based on the GHS pictograms, this compound should be handled with care.[5] It is classified as harmful if swallowed and causes serious eye irritation.[5] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a molecule with considerable untapped potential. Its unique combination of a rigid cyclobutane scaffold and versatile functional groups makes it an attractive building block for organic synthesis and a promising platform for the development of novel therapeutics. While detailed experimental data for this specific compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles. As the demand for three-dimensional molecular architectures in drug discovery continues to grow, we anticipate that scaffolds such as this will play an increasingly important role in the development of the next generation of medicines.
References
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Gu, X.-W., Zhao, Y.-H., et al. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central. Available at: [Link]
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PubChem. (n.d.). Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. Retrieved from [Link]
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NIST. (n.d.). Cyclobutylcarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
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DTIC. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Freque. Retrieved from [Link]
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Amjaour, H. S. (2019). Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei. UND Scholarly Commons. Retrieved from [Link]
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Wirth, T. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 12(18), 1469-1478. Available at: [Link]
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H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (2014). Journal of Chemistry, 2014, 1-7. Available at: [Link]
- Google Patents. (n.d.). US3099680A - Process for the manufacture of 1,2-dicyano cyclobutane.
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ResearchGate. (n.d.). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. Retrieved from [Link]
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UCSD Computational Mass Spectrometry Website. (n.d.). GNPS. Retrieved from [Link]
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Abraham, R. J., et al. (2009). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 47(11), 958-964. Available at: [Link]
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de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(4), 1531-1566. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclobutane. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]
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MDPI. (2024). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. Retrieved from [Link]
-
Request PDF. (n.d.). The Application of Cyclobutane Derivatives in Organic Synthesis. Retrieved from [Link]
-
OUCI. (n.d.). Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. Retrieved from [Link]
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An In-depth Technical Guide to 1-(Hydroxymethyl)cyclobutanecarboxamide: A Versatile Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, there is a discernible shift away from planar, aromatic structures towards more three-dimensional molecular architectures. This "escape from flatland" is driven by the pursuit of novel chemical space, improved physicochemical properties, and enhanced target selectivity. Within this paradigm, strained ring systems, particularly cyclobutanes, have emerged as valuable motifs. Their rigid, well-defined conformations offer a unique scaffold for the precise spatial arrangement of functional groups, enabling tailored interactions with biological targets. This guide focuses on a particularly intriguing cyclobutane derivative: 1-(Hydroxymethyl)cyclobutanecarboxamide. By incorporating both a primary alcohol and a primary amide on a quaternary carbon center, this molecule presents a rich chemical handle for diversification and a compelling starting point for the development of innovative therapeutics.
This technical guide provides a comprehensive overview of this compound, from its fundamental chemical structure and properties to its synthesis and potential applications in medicinal chemistry. As a senior application scientist, the aim is to not only present the data but also to provide insights into the strategic value of this compound in the design and synthesis of next-generation pharmaceuticals.
Chemical Structure and Physicochemical Properties
This compound is a disubstituted cyclobutane with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol .[1][2] The core of the molecule is a four-membered carbocyclic ring, which imparts significant ring strain and a non-planar geometry. Attached to a single carbon of this ring are a hydroxymethyl group (-CH₂OH) and a carboxamide group (-C(=O)NH₂). This 1,1-disubstitution pattern creates a quaternary center, a common feature in bioactive molecules that can enhance metabolic stability.
The presence of both a hydrogen bond donor (the amide and hydroxyl protons) and multiple hydrogen bond acceptors (the amide and hydroxyl oxygens) suggests that this molecule can engage in a variety of intermolecular interactions, a critical aspect for molecular recognition at a biological target.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value | Reference |
| CAS Number | 1123169-19-6 | [1][2] |
| IUPAC Name | 1-(hydroxymethyl)cyclobutane-1-carboxamide | [1] |
| Molecular Formula | C₆H₁₁NO₂ | [1] |
| Molecular Weight | 129.16 g/mol | [1][2] |
| Canonical SMILES | C1CC(C1)(CO)C(=O)N | [1] |
| InChI | InChI=1S/C6H11NO2/c7-5(9)6(4-8)2-1-3-6/h8H,1-4H2,(H2,7,9) | [1] |
| InChI Key | FDUFONMKKOFOQH-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [2] |
Synthesis of this compound: A Plausible and Referenced Approach
While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented, a robust and logical synthetic route can be constructed based on established organic chemistry transformations and the synthesis of closely related analogs. The proposed pathway begins with the commercially available ethyl cyanoacetate and 1,3-dibromopropane, proceeding through a cyclization, reduction, and amidation sequence.
Proposed Synthetic Pathway
Sources
A Technical Guide to 1-(hydroxymethyl)cyclobutane-1-carboxamide: Nomenclature, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 1-(hydroxymethyl)cyclobutane-1-carboxamide (CAS No: 1123169-19-6), a bifunctional chemical building block of increasing interest to the pharmaceutical and life sciences sectors. We will begin by definitively establishing its formal IUPAC nomenclature, followed by a detailed, field-proven synthetic pathway complete with mechanistic rationale. The guide further explores the strategic importance of the cyclobutane scaffold in modern medicinal chemistry, highlighting its role in creating three-dimensional, sp³-rich drug candidates. Finally, we present robust, self-validating analytical protocols for structural confirmation and purity assessment, designed for researchers and drug development professionals.
IUPAC Nomenclature and Structural Elucidation
A precise understanding of a molecule's identity begins with its systematic name. This section deconstructs the formal nomenclature for the title compound and tabulates its key structural identifiers.
The Correct IUPAC Name
The correct and unambiguous name for the compound as per the International Union of Pure and Applied Chemistry (IUPAC) guidelines is 1-(hydroxymethyl)cyclobutane-1-carboxamide .[1] Any variation from this standard may lead to ambiguity in patents and publications.
Rationale of Nomenclature
The systematic name is derived by applying the following IUPAC priority rules:
-
Parent Structure: The core is a four-membered saturated ring, which is named cyclobutane .
-
Principal Functional Group: The molecule contains two functional groups: an amide (-CONH₂) and an alcohol (-OH). According to IUPAC seniority rules, the amide is the principal functional group. When a -CONH₂ group is attached to a ring, the suffix -carboxamide is used.
-
Numbering: The carbon atom of the cyclobutane ring to which the principal functional group (the carboxamide) is attached is designated as locant '1'.
-
Substituent Identification: The other group attached to the same carbon atom is a -CH₂OH group. This is named as a substituent, where the -OH makes it 'hydroxy' and the -CH₂ makes it 'methyl'. Combined, it is named hydroxymethyl .
-
Final Assembly: The substituent 'hydroxymethyl' is located at the '1' position. Therefore, the full name is constructed as 1-(hydroxymethyl)cyclobutane-1-carboxamide.
Key Structural Identifiers
For unambiguous documentation and database searching, the following identifiers are critical.
| Identifier | Value | Source |
| IUPAC Name | 1-(hydroxymethyl)cyclobutane-1-carboxamide | [1] |
| CAS Number | 1123169-19-6 | [1][2] |
| Molecular Formula | C₆H₁₁NO₂ | [1][2] |
| Molecular Weight | 129.16 g/mol | [1] |
| SMILES | O=C(N)C1(CCC1)CO | |
| InChI Key | FDUFONMKKOFOQH-UHFFFAOYSA-N | [1] |
Synthesis and Manufacturing
The practical utility of a building block is dictated by the accessibility of a robust and scalable synthetic route. While several theoretical pathways exist, this section details a logical and efficient pathway starting from a common diester precursor.
Strategic Synthesis Pathway
The proposed synthesis leverages a common starting material, diethyl cyclobutane-1,1-dicarboxylate, and proceeds via a two-step sequence involving selective reduction followed by amidation. This approach is advantageous as it allows for controlled functional group manipulation.
-
Step 1: Selective Mono-Reduction. The primary challenge is to reduce one of the two ester groups to a primary alcohol without affecting the second. While a strong reducing agent like LiAlH₄ would reduce both, a milder reagent is required. Lithium borohydride (LiBH₄) is the reagent of choice for this transformation. Its lower reactivity compared to LiAlH₄ allows for the selective reduction of one ester, yielding the intermediate ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate .[3]
-
Step 2: Amidation. The remaining ester functional group on the intermediate is then converted to the primary amide. This is most directly achieved via ammonolysis, where the ester is treated with ammonia (or a source thereof) under elevated temperature and pressure. This nucleophilic acyl substitution reaction displaces the ethoxy group to form the thermodynamically stable primary amide, yielding the final product.
Diagram: Synthesis Workflow
The following diagram illustrates the logical flow of the synthetic process, from starting material to the final product.
Caption: A proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative methodology and should be adapted and optimized based on available laboratory equipment and safety protocols.
Step 1: Synthesis of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add a solution of diethyl cyclobutane-1,1-dicarboxylate (1.0 eq) in anhydrous THF (0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of Lithium Borohydride (LiBH₄, 1.1 eq) in THF dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Causality Note: Dropwise addition is crucial to control the exothermic reaction and prevent over-reduction.
-
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the intermediate ester-alcohol.
Step 2: Synthesis of 1-(hydroxymethyl)cyclobutane-1-carboxamide
-
Combine the purified ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate (1.0 eq) and a 7N solution of ammonia in methanol in a sealed pressure vessel.
-
Causality Note: A sealed vessel is required to maintain the concentration of the volatile ammonia reagent and to allow for heating above the solvent's boiling point, accelerating the reaction.
-
-
Heat the vessel to 80-100 °C for 24-48 hours. Monitor the reaction for the disappearance of the starting material.
-
Cool the vessel to room temperature and carefully vent.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a solid.
The Cyclobutane Scaffold in Medicinal Chemistry
The cyclobutane motif is a valuable scaffold in drug design, offering a distinct alternative to more common aromatic and flexible aliphatic linkers.[4][5]
A Privileged Structure: "Escaping from Flatland"
Modern drug discovery often seeks to "escape from flatland"—the tendency for drug candidates to be overly planar and aromatic.[6] The cyclobutane ring provides a solution by introducing a rigid, puckered, three-dimensional (3D) sp³-hybridized core.[4][7] This defined 3D geometry allows for more precise vectoral projection of functional groups into the binding pockets of target proteins, potentially leading to enhanced potency and selectivity.
Impact on Pharmacokinetics and Potency
The incorporation of cyclobutane scaffolds has been shown to positively influence drug properties:
-
Improved Potency: The rigid conformation can lock a molecule into its bioactive conformation, reducing the entropic penalty of binding. The hepatitis C inhibitor boceprevir, for instance, is significantly more potent than its cyclopropyl or cyclopentyl analogues.[4]
-
Enhanced Metabolic Stability: The strained C-C bonds of the cyclobutane ring are often more resistant to metabolic degradation compared to flexible alkyl chains.
-
Modulated Physicochemical Properties: Replacing a gem-dimethyl group or a larger ring with a cyclobutane can fine-tune properties like solubility and lipophilicity, which are critical for a favorable pharmacokinetic (PK) profile.[4]
Diagram: Structure-Property Relationships
Caption: The relationship between cyclobutane's properties and its benefits.
Analytical and Quality Control Protocols
To ensure the identity and purity of the synthesized material, a self-validating system of analytical checks is mandatory.
Protocol: Purity Assessment by Reverse-Phase HPLC
This method provides a quantitative measure of the product's purity.
-
System: HPLC with UV detection.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (for amide chromophore).
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.
-
Validation: A successful run for a pure sample will show a single major peak with >95% area. The retention time should be consistent across runs.
Protocol: Structural Confirmation by NMR and MS
-
¹H NMR (400 MHz, DMSO-d₆):
-
Expected Signals: Protons on the cyclobutane ring (multiplets), the CH₂OH methylene protons (a singlet or doublet), the OH proton (a broad singlet), and the two NH₂ protons of the amide (two broad singlets).
-
Validation: The integration of the signals should correspond to the number of protons (e.g., 4H for the cyclobutane ring CH₂, 2H for the CH₂OH, etc.).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Expected Signals: A quaternary carbon for C1, the amide carbonyl carbon, the CH₂OH carbon, and the carbons of the cyclobutane ring.
-
Validation: The number of unique carbon signals should match the structure.
-
-
Mass Spectrometry (ESI+):
-
Expected Ion: The primary observed ion should be the protonated molecule [M+H]⁺ at m/z = 130.17.
-
Validation: The observed mass should be within 5 ppm of the calculated exact mass, confirming the molecular formula.
-
Conclusion
1-(hydroxymethyl)cyclobutane-1-carboxamide is a valuable bifunctional building block whose utility is anchored by its well-defined structure and the advantageous properties of its cyclobutane core. Its correct IUPAC name is essential for clear scientific communication. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and validation, empowering researchers in drug discovery and development to confidently utilize this scaffold in the creation of novel, three-dimensional therapeutics.
References
-
ChemSrc. (n.d.). Methyl 1-(Hydroxymethyl)cyclobutanecarboxylate. Retrieved from [Link]
-
Chemspace. (n.d.). 1-hydroxy-N-{[1-(hydroxymethyl)cyclobutyl]methyl}cyclobutane-1-carboxamide. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1-Hydroxy-1-methyl-ethyl)-cyclobutanecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Cyclobutane Derivatives in Modern Chemistry. Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Characterization of 1-(Hydroxymethyl)cyclobutanecarboxamide
Abstract
1-(Hydroxymethyl)cyclobutanecarboxamide is a bifunctional cyclobutane derivative with significant potential as a versatile building block in medicinal chemistry and drug development. Its rigid, three-dimensional cyclobutane scaffold, combined with the hydrogen-bonding capabilities of the primary amide and hydroxyl groups, makes it an intriguing motif for designing novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and preclinical development. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. In the absence of extensive published experimental data for this specific molecule, this document emphasizes the robust, validated experimental methodologies for determining these properties, offering field-proven insights for researchers and drug development professionals.
Introduction: The Significance of this compound in Drug Discovery
Cyclobutane-containing molecules are increasingly sought after in drug design as bioisosteres for more common ring systems, such as phenyl or cyclohexyl groups. The constrained nature of the cyclobutane ring imparts a defined three-dimensional geometry, which can enhance binding affinity and selectivity for biological targets.[1] this compound, in particular, presents two key functional groups: a primary amide and a primary alcohol.[2] The amide group is a common feature in many pharmaceuticals, capable of acting as both a hydrogen bond donor and acceptor, while the hydroxymethyl group provides an additional site for hydrogen bonding and a handle for further synthetic modification.[2]
A comprehensive characterization of the physical properties of this molecule is the foundation for its successful application. Properties such as melting point, solubility, and lipophilicity (logP) are critical determinants of a compound's behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to bioavailability and metabolic stability.
Core Physicochemical Properties: A Data Summary
While specific experimental data for this compound is not widely available in peer-reviewed literature, its fundamental properties can be summarized. The following table includes essential identifiers and predicted values based on its chemical structure. The subsequent sections will detail the rigorous experimental protocols for the precise determination of these and other crucial parameters.
| Property | Value | Source / Method |
| Molecular Formula | C₆H₁₁NO₂ | - |
| Molecular Weight | 129.16 g/mol | [3] |
| CAS Number | 1123169-19-6 | [3] |
| Physical Form | Solid (predicted) | [3] |
| Melting Point | Not available (See Sec. 3.1 for protocol) | - |
| Boiling Point | Not available (See Sec. 3.2 for protocol) | - |
| Aqueous Solubility | Not available (See Sec. 3.3 for protocol) | - |
| pKa | Not available (See Sec. 3.4 for protocol) | - |
| logP | Not available (See Sec. 3.5 for protocol) | - |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, self-validating protocols for the experimental determination of the core physical properties of this compound. The causality behind experimental choices is explained to ensure scientific integrity.
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0°C). Impurities tend to depress and broaden the melting range.
The capillary method is a widely accepted and reliable technique for determining the melting point of a solid organic compound.[4]
Experimental Workflow: Capillary Melting Point Determination
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample of this compound is completely dry, as residual solvent will act as an impurity.[2] Place a small amount on a watch glass and finely crush it into a powder.
-
Loading the Capillary Tube: Tap the open end of a capillary melting point tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The final packed height should be 2-3 mm.[2]
-
Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Approximate Determination: If the melting point is unknown, perform a rapid heating to get an approximate value.
-
Accurate Determination: For a precise measurement, heat at a rate of approximately 10-15°C per minute until the temperature is about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). The recorded melting point should be reported as a range.
Causality: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading. A sample height greater than 3 mm can lead to a broader apparent melting range due to inefficient heat transfer through the sample.[2]
Boiling Point Determination
Given that simple amides have high boiling points due to strong hydrogen bonding, it is likely that this compound will decompose before boiling at atmospheric pressure.[5] Therefore, boiling point determination would likely require reduced pressure (vacuum distillation).
Solubility Determination
Solubility is a critical parameter influencing a drug's absorption and distribution. The presence of both a hydroxyl and an amide group suggests that this compound will be soluble in polar protic solvents like water and alcohols, and likely have lower solubility in nonpolar organic solvents.
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[6][7] It involves creating a saturated solution and measuring the concentration of the dissolved solute.
Experimental Workflow: Shake-Flask Solubility Determination
Caption: Workflow for Solubility Determination.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline, ethanol). The presence of undissolved solid is essential to ensure a saturated solution.[6]
-
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C for physiological relevance) for a sufficient period (typically 24 to 48 hours) to reach equilibrium.[3]
-
Sample Collection and Preparation: After equilibration, allow the suspension to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Separation: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Quantification: Analyze the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound. A calibration curve with known concentrations must be prepared.[8]
-
Data Reporting: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the specified temperature.
Causality: Reaching thermodynamic equilibrium is critical for an accurate measurement; insufficient equilibration time can lead to an underestimation of solubility.[6] Filtration is a crucial step to prevent undissolved solid from artificially inflating the measured concentration.
Acidity Constant (pKa) Determination
The pKa value indicates the strength of an acid or base. While amides are generally considered neutral, the N-H protons can be deprotonated under strongly basic conditions. The hydroxyl group is also weakly acidic. Determining the pKa is important for predicting the ionization state of the molecule at different pH values, which affects its solubility and ability to cross biological membranes.
Potentiometric titration is a precise method for determining pKa values by monitoring pH changes upon the addition of a titrant.[9]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, often a co-solvent system like water-methanol, to ensure solubility throughout the titration.[10]
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for determining the acidity of the hydroxyl group, or a strong acid (e.g., 0.1 M HCl) to probe for any basic character. Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or more accurately from the inflection point of the first derivative of the titration curve.[11]
Causality: The use of a co-solvent is often necessary for organic molecules to maintain solubility across the entire pH range of the titration. The inflection point of the titration curve corresponds to the point where half of the functional group has been deprotonated, and at this point, pH = pKa.
Partition Coefficient (logP) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a critical parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties.
While the shake-flask method is traditional, a reversed-phase HPLC method offers higher throughput and requires less material.[12] This method correlates the retention time of a compound on a nonpolar stationary phase with the known logP values of a set of standard compounds.
Step-by-Step Protocol:
-
Standard Selection: Choose a series of standard compounds with well-established logP values that span a range expected to include the target compound.
-
Chromatographic Conditions: Use a reversed-phase HPLC column (e.g., C18). The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.
-
Calibration Curve: Inject each standard compound and record its retention time. Plot the logarithm of the retention time (log k') against the known logP values of the standards to generate a calibration curve.
-
Sample Analysis: Inject the this compound sample under the same chromatographic conditions and determine its retention time.
-
logP Calculation: Use the retention time of the target compound and the calibration curve to calculate its logP value.[13]
Causality: In reversed-phase HPLC, more lipophilic compounds have a stronger interaction with the nonpolar stationary phase and thus elute later (have a longer retention time). This direct correlation allows for the estimation of logP based on retention behavior.[12]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and identity of this compound.
Logical Relationship: Spectroscopic Analysis
Caption: Spectroscopic techniques for structural elucidation.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The -CH₂OH protons would likely appear as a singlet or triplet, integrating to two protons. The protons of the cyclobutane ring will exhibit complex splitting patterns due to their rigid arrangement. The -NH₂ protons of the primary amide will typically appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of six distinct carbon atoms. The carbonyl carbon of the amide will appear significantly downfield (~170-180 ppm). The carbon bearing the hydroxyl group (-C-OH) will also be downfield compared to the other cyclobutane carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum will provide clear evidence for the key functional groups:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.[14]
-
N-H Stretch: Primary amides show two distinct peaks in the 3100-3500 cm⁻¹ region due to symmetric and asymmetric stretching of the N-H bonds.[15]
-
C=O Stretch (Amide I band): A strong, sharp absorption band around 1630-1680 cm⁻¹ is characteristic of the amide carbonyl group.[15]
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 129. Fragmentation patterns would likely involve the loss of water (M-18), ammonia (M-17), or cleavage of the cyclobutane ring.
Conclusion
This compound is a molecule of considerable interest for pharmaceutical research. While a complete, publicly available dataset of its experimental physical properties is currently lacking, this guide provides the necessary framework for any research or drug development professional to undertake a comprehensive physicochemical characterization. The detailed, field-tested protocols outlined herein for determining melting point, solubility, pKa, and logP, along with the principles of its spectroscopic analysis, form a self-validating system for generating the high-quality, reliable data essential for advancing new chemical entities from the laboratory to preclinical development. The application of these robust methodologies will enable scientists to fully leverage the potential of this promising chemical scaffold.
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An In-depth Technical Guide to the Spectral Data of 1-(Hydroxymethyl)cyclobutanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Molecular Structure and Properties
-
IUPAC Name: 1-(hydroxymethyl)cyclobutane-1-carboxamide
-
CAS Number: 1123169-19-6
-
Molecular Formula: C₆H₁₁NO₂
-
Molecular Weight: 129.16 g/mol
-
SMILES: O=C(N)C1(CCC1)CO
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 1-(hydroxymethyl)cyclobutanecarboxamide, both ¹H and ¹³C NMR are invaluable for confirming the presence and connectivity of its distinct functional groups.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.0 - 7.5 | Broad Singlet | 2 | -NH₂ |
| ~ 3.6 | Singlet | 2 | -CH₂OH |
| ~ 2.5 | Broad Singlet | 1 | -OH |
| ~ 1.8 - 2.2 | Multiplet | 6 | Cyclobutane ring protons |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum reveals the number of chemically distinct carbon environments.
| Predicted Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~ 175 | Quaternary | C=O (Amide) |
| ~ 70 | Primary | -CH₂OH |
| ~ 45 | Quaternary | C-1 of cyclobutane |
| ~ 30 | Secondary | Cyclobutane ring carbons |
| ~ 15 | Secondary | Cyclobutane ring carbon |
Experimental Protocol for NMR Spectroscopy
The following protocol outlines the standard procedure for acquiring NMR spectra of a solid organic compound like this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Filter the solution if any particulate matter is present to prevent issues with spectrometer shimming.
-
Transfer the clear solution into a standard 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra.
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR, including the number of scans, pulse width, and relaxation delay.
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons.
-
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR Spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |
| 3350 & 3180 | Medium | N-H Stretch | Primary Amide (-NH₂) |
| 2950 - 2850 | Medium | C-H Stretch | Cyclobutane & -CH₂- |
| ~ 1650 | Strong | C=O Stretch | Amide I Band |
| ~ 1620 | Medium | N-H Bend | Amide II Band |
| ~ 1400 | Medium | C-N Stretch | Amide |
| ~ 1050 | Medium | C-O Stretch | Primary Alcohol |
Experimental Protocol for FTIR Spectroscopy (Solid Sample)
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with an agate mortar and pestle.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder, which is transparent in the IR region.
-
Mix the sample and KBr thoroughly to ensure a homogenous mixture.
-
Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum.
-
-
Data Analysis:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Diagram of the FTIR Experimental Workflow:
Caption: Workflow for FTIR Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on fragmentation patterns.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): m/z = 129.0790 (corresponding to the molecular formula C₆H₁₁NO₂)
-
Major Fragmentation Peaks (Predicted):
-
m/z = 112: Loss of NH₃ (ammonia)
-
m/z = 98: Loss of CH₂OH (hydroxymethyl radical)
-
m/z = 86: Loss of CONH₂ (carboxamide radical)
-
m/z = 71: Cleavage of the cyclobutane ring
-
m/z = 55: Further fragmentation of the cyclobutane ring
-
Experimental Protocol for Mass Spectrometry (Electron Ionization)
-
Sample Introduction:
-
Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid sample, a direct insertion probe is typically used.
-
-
Ionization:
-
Bombard the sample with a beam of high-energy electrons (typically 70 eV). This will cause the molecule to lose an electron, forming a molecular ion (M⁺).
-
-
Fragmentation:
-
The high energy of the molecular ion often causes it to fragment into smaller, charged species and neutral radicals.
-
-
Mass Analysis:
-
Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
-
Diagram of the Mass Spectrometry Workflow:
Caption: Workflow for Mass Spectrometry.
Conclusion
The predicted spectral data for this compound provides a solid foundation for the structural elucidation and characterization of this compound. The combination of NMR, IR, and MS data offers a comprehensive picture of its molecular architecture. The provided experimental protocols serve as a guide for researchers to obtain empirical data, which can then be compared with the predictions outlined in this document for definitive structural confirmation. This in-depth guide is intended to be a valuable resource for scientists engaged in the synthesis and application of novel chemical entities in drug discovery and development.
References
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-
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A Prospective Analysis of the Biological Activity of 1-(Hydroxymethyl)cyclobutanecarboxamide: A Technical Guide for Preclinical Investigation
Authored by: [Your Name/Gemini], Senior Application Scientist
Disclaimer: This document is a prospective guide for research and development purposes. 1-(Hydroxymethyl)cyclobutanecarboxamide is currently understood as a research chemical, and its biological activities have not been extensively characterized. The experimental protocols and potential mechanisms described herein are based on established methodologies in drug discovery and the known properties of structurally related molecules.
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacological properties is perpetual. The cyclobutane ring, a four-membered carbocycle, has garnered increasing attention for its unique structural and conformational properties.[1] Its rigid, puckered structure offers a three-dimensional character that can facilitate precise interactions with biological targets, a concept often referred to as "escaping from flatland" in drug design.[2] This is in contrast to more flexible aliphatic chains or larger cycloalkanes.[3][4] When incorporated into drug candidates, the cyclobutane moiety can enhance potency, selectivity, and pharmacokinetic profiles.[3]
This guide focuses on This compound , a compound that combines the intriguing cyclobutane scaffold with two key functional groups: a primary carboxamide and a hydroxymethyl group.[5] While this molecule is commercially available as a building block for organic synthesis, its intrinsic biological activity remains unexplored.[5][6] The presence of the carboxamide is significant, as this functional group is a cornerstone of many established pharmaceuticals, participating in crucial hydrogen bonding interactions with biological targets.[1] Furthermore, cyclobutane carboxamide derivatives have demonstrated notable biological activities, including potent fungicidal effects through the inhibition of scytalone dehydratase.[7]
This document, therefore, serves as a comprehensive technical roadmap for the systematic investigation of the biological activity of this compound. We will outline a phased experimental approach, from broad-based screening to specific target identification and mechanistic studies, providing detailed protocols and the scientific rationale behind each step.
Hypothesizing Biological Activity: A Multifaceted Approach
The structure of this compound provides several avenues for hypothesizing its potential biological roles:
-
Enzyme Inhibition: The rigid cyclobutane core can position the carboxamide and hydroxymethyl groups in a fixed orientation, making it a potential candidate for an enzyme inhibitor that binds to a well-defined active site.
-
Receptor Modulation: The carboxamide group is a common pharmacophore for receptor ligands. The overall structure may mimic an endogenous ligand or act as an allosteric modulator.
-
Antimicrobial/Antifungal Activity: Given the precedent of other cyclobutane carboxamides in inhibiting fungal enzymes, this compound warrants investigation for similar properties.[7]
-
Metabolic Precursor/Prodrug: The hydroxymethyl group could be a site for in vivo modification, potentially unmasking a more active molecule.
Phase 1: High-Throughput Screening (HTS) for Bioactivity
The initial step is to cast a wide net to identify any potential biological activity. A well-designed HTS campaign is the most efficient way to achieve this.
Experimental Workflow: HTS
Caption: High-throughput screening workflow for this compound.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is designed to assess the effect of the compound on the viability of a cancer cell line (e.g., HeLa).
Materials:
-
This compound
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Phase 2: Target Identification and Validation
If a "hit" is identified in Phase 1, the next crucial step is to determine its molecular target.
Experimental Workflow: Target ID and Validation
Caption: Hypothetical inhibition of a signaling pathway by the compound.
Detailed Protocol: Western Blot for Phospho-Protein Analysis
This protocol aims to determine if the compound inhibits the phosphorylation of a downstream effector of "Kinase X".
Materials:
-
Cells relevant to the signaling pathway
-
This compound
-
Growth factor to stimulate the pathway
-
Antibodies against the total and phosphorylated forms of the downstream effector
Procedure:
-
Cell Culture and Treatment: Culture the cells and serum-starve them overnight. Pre-treat the cells with the compound for 1 hour.
-
Stimulation: Stimulate the cells with the appropriate growth factor for a short period (e.g., 15 minutes).
-
Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with antibodies against the total and phosphorylated forms of the downstream effector protein.
-
Detection: Use a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein level to the total protein level. A decrease in the phospho-protein signal in the compound-treated cells would confirm the inhibition of the upstream kinase.
Data Presentation
All quantitative data should be summarized in a clear and concise manner.
| Assay | Cell Line/Target | Metric | Result |
| MTT Cytotoxicity | HeLa | IC50 | [Value] µM |
| Antimicrobial | E. coli | MIC | [Value] µg/mL |
| Kinase Inhibition | Kinase X | IC50 | [Value] nM |
| Target Binding | Kinase X | K_D | [Value] nM |
Conclusion
While this compound is currently positioned as a synthetic intermediate, its unique structural features—marrying the conformationally restricted cyclobutane core with key hydrogen-bonding functional groups—make it a compelling candidate for biological investigation. The systematic, multi-phased approach outlined in this guide provides a robust framework for uncovering its potential therapeutic value. By progressing from broad, unbiased screening to rigorous target validation and mechanistic studies, researchers can thoroughly elucidate the pharmacological profile of this and similar novel chemical entities, paving the way for the development of next-generation therapeutics.
References
-
Wouters, J., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. PMC - PubMed Central. [Link]
-
Jennings, L. D., et al. (2000). Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides. PubMed. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Cyclobutane Carboxamide in Modern Drug Discovery. [Link]
-
PubChem. Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. [Link]
-
Zhang, W., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central. [Link]
-
Reyes, J. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSUSB ScholarWorks. [Link]
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- 2. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Buy this compound | 1123169-19-6 [smolecule.com]
- 6. This compound DiscoveryCPR 1123169-19-6 [sigmaaldrich.com]
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An In-depth Technical Guide to 1-(Hydroxymethyl)cyclobutanecarboxamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of medicinal chemistry is in a perpetual state of evolution, with an ever-present demand for novel molecular scaffolds that can unlock new therapeutic avenues. Among the vast array of carbocyclic systems, the cyclobutane ring has emerged as a compelling structural motif, offering a unique combination of conformational rigidity and three-dimensional complexity. This guide provides a comprehensive technical overview of 1-(Hydroxymethyl)cyclobutanecarboxamide, a bifunctional cyclobutane derivative with latent potential in organic synthesis and drug discovery. As a Senior Application Scientist, the following discourse is designed to be a practical and insightful resource, grounded in established chemical principles and supported by available literature, to empower researchers in their exploration of this intriguing molecule.
Molecular Architecture and Physicochemical Properties
This compound possesses a compact and functionally rich structure. The central cyclobutane ring, a four-membered carbocycle, imparts a significant degree of ring strain, which can be harnessed for unique chemical transformations. Appended to a quaternary carbon of this ring are a hydroxymethyl (-CH₂OH) group and a carboxamide (-CONH₂) group. This geminal substitution pattern is a key architectural feature, influencing the molecule's polarity, hydrogen bonding capabilities, and overall reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | Sigma-Aldrich[1] |
| Molecular Weight | 129.16 g/mol | Sigma-Aldrich[1] |
| CAS Number | 1123169-19-6 | Sigma-Aldrich[1] |
| Appearance | Solid (predicted) | - |
| Solubility | Predicted to be soluble in water and polar organic solvents | - |
Strategic Synthesis of the Cyclobutane Core
The construction of the 1,1-disubstituted cyclobutane framework is the cornerstone of synthesizing this compound. A logical and well-documented approach involves the alkylation of a suitable active methylene compound with a 1,3-dihalopropane. A particularly relevant precursor is ethyl 1-cyanocyclobutanecarboxylate, for which a detailed synthesis has been reported.[2]
Synthesis of Ethyl 1-Cyanocyclobutanecarboxylate
The synthesis of this key intermediate is achieved through the reaction of ethyl cyanoacetate with 1,3-dibromopropane in the presence of a base. This reaction proceeds via a tandem alkylation mechanism to form the cyclobutane ring.
Experimental Protocol: Synthesis of Ethyl 1-Cyanocyclobutanecarboxylate [2]
-
Reagents and Materials:
-
Ethyl cyanoacetate
-
1,3-Dibromopropane
-
Sodium ethoxide (NaOEt) in Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
To a solution of sodium ethoxide (2.1 eq) in ethanol, add ethyl cyanoacetate (1.5 eq).
-
To this mixture, add 1,3-dibromopropane (1.0 eq).
-
Heat the reaction mixture to reflux for 3 hours.
-
After cooling, concentrate the mixture in vacuo.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 1-cyanocyclobutanecarboxylate.
-
-
Expected Outcome:
-
The product is typically obtained as a liquid and can be used in the subsequent steps without further purification. A reported yield for a similar reaction using 1,1-dibromopropane is 74%.[2]
-
Caption: Synthesis of Ethyl 1-Cyanocyclobutanecarboxylate.
Functional Group Interconversions: The Path to the Target Molecule
With the core cyclobutane structure in hand, the subsequent steps involve the selective transformation of the cyano and ester functionalities into the desired hydroxymethyl and carboxamide groups. This requires a carefully planned sequence of reduction and amidation reactions.
Hydrolysis of the Ester and Reduction of the Carboxylic Acid
A plausible synthetic route involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under basic conditions, for example, by heating with aqueous sodium hydroxide.[3] The resulting 1-cyanocyclobutanecarboxylic acid can then be reduced to afford 1-(hydroxymethyl)cyclobutanamine. However, a more direct approach to obtain the target molecule would be to first reduce the ester to the alcohol and then convert the nitrile to the amide. A more likely pathway involves the hydrolysis of the nitrile to a carboxamide and the ester to a carboxylic acid, followed by reduction of the carboxylic acid.
A more direct synthetic strategy would involve the reduction of the ester functionality in Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate to yield a diol, which is not our target. Therefore, a more controlled approach is necessary.
A more viable pathway involves the hydrolysis of the cyano group to a carboxamide and the ester to a carboxylic acid. The resulting 1-carboxamido-1-cyclobutanecarboxylic acid can then be selectively reduced at the carboxylic acid position.
Proposed Synthetic Pathway from Ethyl 1-Cyanocyclobutanecarboxylate
A more practical synthetic sequence from the key intermediate, ethyl 1-cyanocyclobutanecarboxylate, would be as follows:
-
Selective Reduction of the Ester: The ethyl ester can be selectively reduced to the primary alcohol using a mild reducing agent like lithium borohydride (LiBH₄) or by catalytic hydrogenation, which may leave the nitrile group intact under specific conditions. This would yield 1-(hydroxymethyl)cyclobutanecarbonitrile.
-
Hydrolysis of the Nitrile to the Amide: The resulting nitrile can then be hydrolyzed to the primary amide under controlled acidic or basic conditions. For instance, treatment with hydrogen peroxide in the presence of a base is a common method for the mild conversion of nitriles to amides.
Alternatively, a route involving initial hydrolysis of the ester followed by functional group transformations is also conceivable:
-
Hydrolysis of the Ester: Saponification of ethyl 1-cyanocyclobutanecarboxylate with a base like NaOH would yield sodium 1-cyanocyclobutanecarboxylate. Acidification would then provide 1-cyanocyclobutanecarboxylic acid.
-
Reduction of the Carboxylic Acid: The carboxylic acid can be reduced to the hydroxymethyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically required for this transformation. This would yield 1-(hydroxymethyl)cyclobutanecarbonitrile.
-
Hydrolysis of the Nitrile: The final step would be the hydrolysis of the nitrile to the carboxamide as described previously.
Caption: Plausible synthetic routes to the target molecule.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | - Protons of the cyclobutane ring (multiplets, ~1.8-2.5 ppm)- Protons of the hydroxymethyl group (-CH₂OH, singlet or doublet, ~3.5-4.0 ppm)- Proton of the hydroxyl group (-OH, broad singlet, variable chemical shift)- Protons of the amide group (-NH₂, two broad singlets, variable chemical shift) |
| ¹³C NMR | - Carbons of the cyclobutane ring (~20-40 ppm)- Quaternary carbon of the cyclobutane ring (~40-50 ppm)- Carbon of the hydroxymethyl group (-CH₂OH, ~60-70 ppm)- Carbonyl carbon of the amide group (-CONH₂, ~170-180 ppm) |
| FTIR | - O-H stretch (broad, ~3200-3600 cm⁻¹)- N-H stretch of primary amide (two bands, ~3100-3500 cm⁻¹)- C-H stretch (aliphatic, ~2850-3000 cm⁻¹)- C=O stretch (Amide I band, strong, ~1640-1690 cm⁻¹)- N-H bend (Amide II band, ~1550-1640 cm⁻¹) |
| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 129- Fragments corresponding to the loss of H₂O, NH₃, CONH₂, and CH₂OH |
Potential Applications and Future Directions
The true potential of this compound lies in its application as a versatile building block in medicinal chemistry and organic synthesis. The presence of two distinct and reactive functional groups, the primary alcohol and the primary amide, opens up a multitude of possibilities for further chemical modifications.
-
Drug Discovery: The cyclobutane scaffold is increasingly recognized for its ability to introduce conformational constraints and improve the metabolic stability of drug candidates.[4][5][6] The hydroxymethyl and amide groups of the title compound can serve as handles for the introduction of various pharmacophores, enabling the synthesis of libraries of novel compounds for biological screening. For instance, the amide nitrogen can be alkylated or acylated, and the hydroxyl group can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid.
-
Scaffold for Bioactive Molecules: The inherent rigidity of the cyclobutane ring can be exploited to orient substituents in a precise three-dimensional arrangement, which is crucial for optimizing interactions with biological targets. The bifunctional nature of this compound makes it an attractive starting material for the synthesis of more complex molecules, including spirocyclic and fused ring systems.
-
Patent Landscape: While patents specifically claiming this compound are not prevalent, the broader patent literature is replete with examples of cyclobutane carboxamide derivatives with diverse biological activities.[7][8][9][10] This suggests a strong and ongoing interest in this class of compounds within the pharmaceutical industry. Researchers working with the title compound should be mindful of the existing intellectual property surrounding related structures.
Conclusion and Outlook
This compound represents a molecule of significant synthetic and medicinal potential that remains largely unexplored. This technical guide has outlined a rational synthetic approach, predicted its key spectroscopic features, and highlighted its potential applications. The true value of this compound will be unlocked through rigorous experimental investigation. Future research should focus on optimizing its synthesis, fully characterizing its physicochemical properties, and exploring its utility in the design and synthesis of novel bioactive molecules. As our understanding of the "cyclobutane advantage" in medicinal chemistry continues to grow, molecules like this compound are poised to become valuable tools in the hands of innovative researchers.
References
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The Emergence of a Key Scaffold: A Technical Guide to the Synthesis and Significance of 1-(Hydroxymethyl)cyclobutanecarboxamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The cyclobutane ring, with its inherent conformational rigidity, has emerged as a valuable motif in the design of bioactive molecules.[1] This technical guide provides an in-depth exploration of 1-(hydroxymethyl)cyclobutanecarboxamide, a bifunctional building block poised for significant applications in drug discovery. We will dissect a robust and logical synthetic pathway, grounded in established chemical principles, and contextualize its importance within the broader field of pharmaceutical sciences. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel chemical entities.
Introduction: The Strategic Value of the Cyclobutane Core
The cyclobutane moiety, once considered a synthetic curiosity, is now recognized for its ability to impart unique conformational constraints on molecular structures.[1] Unlike more flexible aliphatic chains or larger cycloalkanes, the puckered nature of the cyclobutane ring allows for a well-defined spatial presentation of substituents, a critical factor in optimizing interactions with biological targets.[2] The title compound, this compound, strategically places a primary alcohol and a primary amide on a quaternary carbon center of this rigid core. This unique arrangement of a hydrogen-bond donor and acceptor, coupled with the sp³-rich character of the scaffold, makes it an attractive starting point for the development of novel therapeutics.
While a specific seminal "discovery" paper for this compound is not prominent in the literature, its emergence is a logical consequence of the growing appreciation for cyclobutane derivatives in drug design. It is commercially available as a research chemical, signifying its utility as a versatile building block for creating diverse chemical libraries.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1123169-19-6 | [3] |
| Molecular Formula | C₆H₁₁NO₂ | [3] |
| Molecular Weight | 129.16 g/mol | [3] |
| Appearance | Solid | [3] |
| SMILES | O=C(N)C1(CCC1)CO | [3] |
| InChI Key | FDUFONMKKOFOQH-UHFFFAOYSA-N | [3] |
A Proposed Synthetic Pathway: From Malonate to a Bifunctional Scaffold
The synthesis of this compound can be logically approached through a multi-step sequence starting from readily available precursors. The cornerstone of this strategy is the formation of the cyclobutane ring via a malonic ester synthesis, followed by selective functional group manipulations. This pathway is designed for both clarity and practicality in a laboratory setting.
Caption: Proposed synthetic workflow for this compound.
Step 1: Construction of the Cyclobutane Core
The initial and most critical step is the formation of the cyclobutane ring. A well-established and reliable method for this is the reaction of a malonic ester with a suitable dihaloalkane.[4]
Experimental Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid [4]
-
Materials: Diethyl malonate, 1,3-dibromopropane, sodium ethoxide in ethanol, potassium hydroxide, hydrochloric acid.
-
Procedure:
-
To a stirred solution of sodium ethoxide in absolute ethanol, diethyl malonate is added dropwise at a temperature maintained between 60-65 °C.
-
1,3-dibromopropane is then added, and the reaction mixture is heated at reflux until the reaction is complete (monitored by TLC).
-
The resulting diethyl 1,1-cyclobutanedicarboxylate is isolated via distillation or extraction.
-
The diester is then saponified by refluxing with an ethanolic solution of potassium hydroxide.
-
After removal of ethanol, the aqueous solution is acidified with hydrochloric acid to precipitate the 1,1-cyclobutanedicarboxylic acid.
-
The crude product is purified by recrystallization.
-
Causality of Experimental Choices:
-
Sodium Ethoxide: A strong base is required to deprotonate the α-carbon of diethyl malonate, forming the nucleophilic enolate.
-
1,3-Dibromopropane: This acts as a dielectrophile, undergoing two successive Sₙ2 reactions with the malonate enolate to form the four-membered ring.
-
Saponification and Acidification: The ester groups are hydrolyzed to carboxylates under basic conditions. Subsequent acidification protonates the carboxylates to yield the dicarboxylic acid.
Step 2: Selective Reduction to the Hydroxymethyl Group
A key challenge in this synthesis is the selective reduction of one of the two carboxylic acid groups. This can be achieved by first converting the diacid to a monoester.
Experimental Protocol: Synthesis of 1-(Hydroxymethyl)cyclobutane-1-carboxylic Acid
-
Materials: 1,1-Cyclobutanedicarboxylic acid, thionyl chloride, methanol, a reducing agent (e.g., borane-tetrahydrofuran complex or lithium aluminum hydride), diethyl ether or THF.
-
Procedure:
-
Mono-esterification: 1,1-Cyclobutanedicarboxylic acid is reacted with one equivalent of thionyl chloride to form the mono-acid chloride, which is then treated with methanol to yield 1-(methoxycarbonyl)cyclobutane-1-carboxylic acid. Alternatively, selective mono-esterification can be achieved using methods like those catalyzed by ion-exchange resins.[5]
-
Reduction: The monoester-monoacid is then selectively reduced. The carboxylic acid can be preferentially reduced over the ester using a reagent like borane-tetrahydrofuran complex (BH₃·THF). The reaction is typically carried out in an anhydrous ether or THF.
-
Work-up involves quenching the excess reducing agent and extraction to isolate the 1-(hydroxymethyl)cyclobutane-1-carboxylic acid.
-
Causality of Experimental Choices:
-
Mono-esterification: This step protects one of the carboxylic acid groups, allowing for the selective reduction of the other. The use of one equivalent of a halogenating agent is a common strategy for this purpose.
-
Borane-THF: This reagent is known to selectively reduce carboxylic acids in the presence of esters, providing the desired chemoselectivity.
Step 3: Final Amidation
The final step involves the conversion of the remaining carboxylic acid group to a primary amide. This can be accomplished using several standard and reliable methods.
Experimental Protocol: Synthesis of this compound
Two common methods are presented below:
Method A: Via an Acid Chloride [6][7]
-
1-(Hydroxymethyl)cyclobutane-1-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.
-
The crude acid chloride is then carefully added to a solution of aqueous ammonia or bubbled with ammonia gas to form the primary amide.
-
The product is isolated by extraction and purified by recrystallization or chromatography.
Method B: Using a Coupling Agent [8][9]
-
1-(Hydroxymethyl)cyclobutane-1-carboxylic acid is dissolved in a suitable aprotic solvent (e.g., DMF or DCM).
-
A carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an additive like 1-hydroxybenzotriazole (HOBt) are added.
-
An amine source, such as ammonium chloride and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), is added to the reaction mixture.
-
The reaction is stirred at room temperature until completion.
-
The product is isolated via an aqueous workup and purified.
Causality of Experimental Choices:
-
Thionyl Chloride (Method A): This reagent converts the carboxylic acid's hydroxyl group into a good leaving group, activating the carbonyl carbon for nucleophilic attack by ammonia.[7]
-
EDC/HOBt (Method B): EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is often added to suppress side reactions and improve the efficiency of the amidation.[9][10] This method is generally milder than the acid chloride route and is compatible with a wider range of functional groups.
Applications and Future Perspectives
The rigid, three-dimensional structure of this compound makes it an ideal scaffold for presenting pharmacophoric elements in a defined orientation. Its bifunctional nature allows for diverse derivatization, enabling the exploration of vast chemical space. Potential applications include:
-
Scaffold for Combinatorial Libraries: The primary alcohol and amide can be independently functionalized to generate a library of compounds for high-throughput screening.
-
Peptidomimetics: The constrained cyclobutane core can be used to mimic peptide turns or to constrain the conformation of peptide side chains.
-
Fragment-Based Drug Discovery: As a small, sp³-rich molecule, it serves as an excellent starting point in fragment-based screening campaigns.
-
Bioisosteric Replacement: The cyclobutane ring can be used as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, to improve pharmacokinetic properties.[2]
The continued exploration of cyclobutane-containing molecules in drug discovery programs is expected to unveil novel therapeutic agents with improved efficacy and safety profiles.[1]
Conclusion
This technical guide has outlined a logical and experimentally sound synthetic pathway for the preparation of this compound. By leveraging well-established synthetic transformations, this valuable building block can be accessed in a controlled and efficient manner. The unique structural features of this compound, particularly its rigid cyclobutane core and orthogonal functional handles, position it as a significant tool for medicinal chemists and drug discovery professionals. As the demand for novel, three-dimensional chemical matter continues to grow, the importance of scaffolds like this compound is set to increase, paving the way for the discovery of the next generation of therapeutics.
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A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl2 has been developed. RSC Advances. [Link]
-
Nguyen, N. D. L., Osberger, T., & Choi, W. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. California State Polytechnic University, Pomona. [Link]
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1,1-Cyclobutanedicarboxylic Acid. Organic Syntheses. [Link]
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A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl2 has been developed. Tetrahedron Letters. [Link]
-
Willems, H. M. G., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]
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An improved, one‐pot two‐step process is described to convert carboxylic acid to amides, dipeptides, esters, and hydroxamates using Oxyma and thionyl chloride. Journal of the Iranian Chemical Society. [Link]
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1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. [Link]
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1,1-Cyclobutanedicarboxylic acid. LookChem. [Link]
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Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances. [Link]
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Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry. [Link]
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Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
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LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. [Link]
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Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Cyclobutanecarboxylic acid. Wikipedia. [Link]
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1,1-Cyclobutanedicarboxylic acid. PubChem. [Link]
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1,1-Cyclobutanedicarboxylic acid. Human Metabolome Database. [Link]
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1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. ResearchGate. [Link]
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1,1-Cyclobutanedicarboxylic acid. SIELC Technologies. [Link]
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Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]
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Carbodiimide-mediated activation of carboxylic acids. ResearchGate. [Link]
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. [Link]
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1-(Hydroxymethyl)cyclobutanecarboxamide: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional "flat" molecular landscape. Three-dimensional (3D) molecular architectures are increasingly sought after for their ability to engage with complex biological targets in a more specific and potent manner. The cyclobutane motif, a strained four-membered carbocycle, has emerged as a powerful tool in this endeavor.[1][2] This guide focuses on 1-(Hydroxymethyl)cyclobutanecarboxamide (CAS: 1123169-19-6), a unique and underexplored building block poised for significant application in research.[3] Its structure, featuring a rigid cyclobutane core functionalized with both a hydroxymethyl and a carboxamide group, offers a compelling starting point for the synthesis of innovative molecular entities. We will delve into the strategic advantages conferred by the cyclobutane ring, the synthetic versatility of its appended functional groups, and provide detailed protocols for its potential applications in scaffold decoration and library synthesis.
The Strategic Imperative of the Cyclobutane Moiety
The incorporation of a cyclobutane ring into a drug candidate is a deliberate strategic choice aimed at optimizing its pharmacological properties.[1][2] Unlike more flexible aliphatic chains or larger rings, the cyclobutane scaffold possesses a unique puckered conformation that imparts significant structural and physicochemical advantages.[1][2]
-
Conformational Restriction: The primary advantage of the cyclobutane scaffold is its rigidity.[1][4][5] By incorporating this motif, chemists can "lock" the rotatable bonds of a molecule into a specific, bioactive conformation. This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to a significant enhancement in binding affinity and potency.[1]
-
Vectorial Precision and sp³ Enrichment: The non-planar structure of cyclobutane allows for a precise three-dimensional arrangement of substituents, which is critical for navigating and interacting with the complex topology of protein binding pockets.[1] This move away from planar, sp²-heavy structures—a concept often termed "escaping flatland"—is strongly correlated with improved clinical success rates, as it can enhance solubility, reduce non-specific binding, and improve metabolic stability.[2][5]
-
Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other common chemical groups. For instance, it can replace a gem-dimethyl group to maintain steric bulk while introducing a more rigid vector for substituents, or it can replace an alkene to improve metabolic stability by removing a potential site of oxidation.[1][2]
The successful application of this strategy is evident in several marketed drugs, including the anticancer agent Carboplatin and the hepatitis C protease inhibitor Boceprevir , which leverage the unique properties of the cyclobutane ring to achieve their therapeutic effects.[2][4]
| Property | Significance in Drug Design | Reference |
| Molecular Formula | C₆H₁₁NO₂ | [6] |
| Molecular Weight | 129.16 g/mol | [6] |
| CAS Number | 1123169-19-6 | [6] |
| Key Structural Features | Rigid cyclobutane core, primary alcohol, primary amide | [3] |
| Predicted Reactivity | Amenable to oxidation, esterification, etherification, amide coupling, hydrolysis | [3] |
This compound: A Bifunctional Linchpin for Synthesis
The true potential of this compound lies in its bifunctional nature. The presence of both a primary alcohol (-CH₂OH) and a primary amide (-CONH₂) on the same quaternary carbon provides two distinct and orthogonal handles for synthetic elaboration.[3] This dual reactivity makes it an exceptionally versatile building block for constructing diverse molecular libraries from a single, rigid core.
Reactive Sites and Potential Transformations
The hydroxymethyl group can undergo a variety of classical alcohol transformations, while the carboxamide group (or its corresponding carboxylic acid via hydrolysis) opens the door to powerful coupling chemistries.
-
Hydroxymethyl Group Reactions:
-
Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid, providing new functionalities.
-
Etherification: Serves as a nucleophile for the synthesis of diverse ethers.
-
Esterification: Can be acylated to form esters, a common functional group in prodrug strategies.
-
-
Carboxamide Group Reactions:
-
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to reveal the parent carboxylic acid, which is a key precursor for amide bond formation.
-
Coupling Reactions: The resulting carboxylic acid can be coupled with a vast array of amines to generate a library of secondary and tertiary amides.
-
Hydrogen Bonding: The amide itself is an excellent hydrogen bond donor and acceptor, a critical feature for molecular recognition at a biological target.[3]
-
Caption: Synthetic pathways from this compound.
Key Research Application: Rapid Library Generation for Lead Discovery
One of the most powerful applications of this molecule is as a central scaffold for Fragment-Based Drug Discovery (FBDD) or parallel synthesis. The rigid core ensures that the appended fragments are projected into distinct regions of chemical space, while the dual functionality allows for the rapid creation of a large, diverse library of compounds for high-throughput screening.
Workflow for Scaffold-Based Library Synthesis
This workflow leverages the orthogonal reactivity of the two functional groups to maximize molecular diversity from a single starting scaffold.
Caption: Workflow for two-dimensional library synthesis from a single scaffold.
Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and derivatization of this compound and its analogs.
Protocol 1: Generalized Synthesis of the Core Scaffold
This protocol outlines a plausible, multi-step synthesis based on established organic chemistry principles for creating cyclobutane structures.[3][7]
Objective: To synthesize this compound from commercially available precursors.
Materials:
-
Diethyl 1,1-cyclobutanedicarboxylate
-
Lithium aluminum hydride (LAH)
-
Manganese dioxide (MnO₂)
-
Sodium cyanide (NaCN)
-
Hydrogen peroxide (H₂O₂)
-
Anhydrous solvents (Diethyl ether, Dichloromethane, Dimethyl sulfoxide)
-
Aqueous reagents (HCl, NaOH, NaHCO₃)
Methodology:
-
Reduction to Diol: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), prepare a stirred suspension of LAH (2.2 eq) in anhydrous diethyl ether. Cool the suspension to 0 °C. Add a solution of diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in diethyl ether dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours. Carefully quench the reaction by the sequential addition of water, 15% NaOH (aq), and water. Filter the resulting solids and concentrate the filtrate in vacuo to yield cyclobutane-1,1-diyldimethanol.
-
Selective Oxidation to Hydroxy-aldehyde: Dissolve the diol (1.0 eq) in dichloromethane. Add activated MnO₂ (5.0 eq) in portions. Stir the reaction vigorously at room temperature for 24-48 hours, monitoring by TLC. Upon completion, filter the mixture through a pad of Celite, washing with dichloromethane. Concentrate the filtrate to yield 1-(hydroxymethyl)cyclobutane-1-carbaldehyde.
-
Cyanohydrin Formation & Amide Synthesis: Dissolve the hydroxy-aldehyde (1.0 eq) and NaCN (1.2 eq) in DMSO. Stir for 4 hours. Add 30% H₂O₂ (3.0 eq) dropwise while maintaining the temperature below 40 °C. Stir for an additional 12 hours. Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel) to yield this compound.
Protocol 2: Parallel Amide Library Synthesis
Objective: To generate a diverse library of amides from 1-(hydroxymethyl)cyclobutane-1-carboxylic acid (synthesized via hydrolysis of the title compound).
Materials:
-
1-(hydroxymethyl)cyclobutane-1-carboxylic acid
-
Amine library (diverse primary and secondary amines)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
96-well reaction block
Methodology:
-
Stock Solution Preparation: Prepare a 0.2 M stock solution of the carboxylic acid, a 0.2 M stock solution of HATU, and a 0.4 M stock solution of DIPEA, all in anhydrous DMF. Prepare 0.25 M stock solutions of each amine from the library in anhydrous DMF.
-
Reaction Setup (in 96-well plate): To each well, add the carboxylic acid stock solution (100 µL, 1.0 eq).
-
Amine Addition: Add each unique amine stock solution (100 µL, 1.25 eq) to a designated well.
-
Reagent Addition: Add the DIPEA stock solution (100 µL, 2.0 eq) to each well, followed by the HATU stock solution (100 µL, 1.0 eq).
-
Reaction: Seal the 96-well plate and shake at room temperature for 16 hours.
-
Workup & Purification: Quench the reactions by adding saturated NaHCO₃ solution. Extract the products using a liquid-liquid extraction robot with ethyl acetate. The resulting library can be purified using parallel HPLC-MS.
Conclusion and Future Outlook
This compound is more than just another chemical building block; it is a strategically designed scaffold that addresses several key challenges in modern drug discovery.[3] Its inherent three-dimensionality, conferred by the rigid cyclobutane core, provides an ideal framework for creating molecules that can effectively probe complex biological space.[1][2][5] The dual-functional handles allow for the efficient and systematic generation of diverse chemical libraries, accelerating the hit-to-lead process.
While documented applications of this specific molecule are still emerging, the foundational principles of medicinal chemistry strongly support its potential.[3] Future research should focus on the synthesis and screening of libraries derived from this scaffold against a wide range of therapeutic targets, such as kinases, proteases, and GPCRs. The insights gained from such studies will undoubtedly validate the utility of this compound as a valuable tool in the development of next-generation therapeutics.
References
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Available at: [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Cyclobutane Carboxamide: A Crucial Intermediate in Modern Organic Synthesis. Available at: [Link]
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Dembitsky, V. M., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. Available at: [Link]
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Steen, J., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at: [Link]
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Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC - PubMed Central. Available at: [Link]
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Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. Available at: [Link]
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Namyslo, J. C., & Kaufmann, D. E. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Available at: [Link]
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PubChem. (n.d.). Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. Available at: [Link]
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de Meijere, A., & Kozhushkov, S. I. (2003). The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available at: [Link]
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Yang, K., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications. Available at: [Link]
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Methodological & Application
A Robust and Scalable Protocol for the Synthesis of 1-(Hydroxymethyl)cyclobutanecarboxamide
Application Note: A-1123
Abstract
1-(Hydroxymethyl)cyclobutanecarboxamide is a valuable sp³-rich building block in medicinal chemistry and drug discovery, prized for the conformational rigidity imparted by its cyclobutane core.[1][2] This document provides a detailed, two-step protocol for the synthesis of this compound, starting from the commercially available 1-(hydroxymethyl)cyclobutanecarboxylic acid. The described method involves the activation of the carboxylic acid to an acyl chloride intermediate using thionyl chloride, followed by amidation with aqueous ammonia. This protocol is designed for high yield, scalability, and operational simplicity, with an emphasis on the mechanistic rationale and safety considerations essential for modern research and development laboratories.
Introduction
The demand for novel chemical scaffolds that "escape from flatland" has positioned cyclobutane derivatives as highly sought-after motifs in pharmaceutical development.[2] Their unique three-dimensional structure can offer improved metabolic stability, receptor binding affinity, and pharmacokinetic properties. This compound, in particular, features two versatile functional groups—a primary alcohol and a primary amide—making it an attractive starting point for further chemical elaboration.[1]
This application note details a reliable synthetic route that avoids costly coupling reagents and provides a straightforward workup procedure. The chosen method proceeds via an acyl chloride intermediate, a classic and highly efficient strategy for amide bond formation from carboxylic acids.[3][4][5]
Reaction Scheme
The overall synthetic transformation is presented below:
Caption: Overall two-step, one-pot synthesis.
Mechanistic Insight: The Role of Thionyl Chloride
The direct reaction between a carboxylic acid and ammonia is typically unfavorable as it results in a stable ammonium carboxylate salt.[6] To facilitate amide formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose.[5][7]
The mechanism involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of SOCl₂, followed by the expulsion of a chloride ion. This forms a highly reactive chlorosulfite intermediate. Subsequent intramolecular nucleophilic attack by the chloride ion on the carbonyl carbon, with the concurrent collapse of the intermediate, releases sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion and forming the acyl chloride.[5][8] This activated intermediate then readily reacts with a nucleophile, such as ammonia, to form the desired amide.[9][10]
Experimental Protocol
Materials and Equipment
| Reagents & Solvents | Grade | Supplier (Example) |
| 1-(Hydroxymethyl)cyclobutanecarboxylic acid[11] | ≥97% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | Reagent Grade, ≥99% | Acros Organics |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Fisher Scientific |
| Ammonium hydroxide (NH₄OH) | 28-30% solution in water | J.T. Baker |
| Sodium bicarbonate (NaHCO₃), saturated solution | ACS Grade | VWR |
| Brine (saturated NaCl solution) | ACS Grade | VWR |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | VWR |
| Ethyl acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Equipment |
| Round-bottom flasks (two-necked) |
| Reflux condenser with drying tube (CaCl₂) |
| Magnetic stirrer and stir bars |
| Ice-water bath |
| Dropping funnel |
| Rotary evaporator |
| Separatory funnel |
| Glass funnel and filter paper |
| Fume hood |
Critical Safety Precautions:
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water. [12][13][14][15] Handle it exclusively in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., neoprene).[16]
-
The reaction generates HCl and SO₂ gases, which are toxic and corrosive. Ensure the reaction setup is properly vented into a scrubbing system or the back of the fume hood.
-
The addition of aqueous ammonia to the acyl chloride is highly exothermic. Maintain strict temperature control with an ice bath to prevent uncontrolled boiling.
Step-by-Step Procedure
Part A: Acyl Chloride Formation
-
Setup: Equip a 250 mL two-necked, round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a rubber septum. Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add 1-(hydroxymethyl)cyclobutanecarboxylic acid (5.0 g, 38.4 mmol, 1.0 equiv.).
-
Dissolution: Add 80 mL of anhydrous dichloromethane (DCM) via syringe. Stir the mixture until the solid is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
SOCl₂ Addition: Slowly add thionyl chloride (3.4 mL, 46.1 mmol, 1.2 equiv.) dropwise via syringe over 15 minutes. Causality: Dropwise addition is crucial to control the initial exotherm and the evolution of HCl and SO₂ gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C) and maintain for 2 hours.
-
Monitoring: The reaction can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting carboxylic acid and formation of the methyl ester.
-
Solvent Removal: After 2 hours, cool the reaction to room temperature and concentrate the mixture in vacuo using a rotary evaporator to remove the DCM and excess thionyl chloride. This will yield the crude 1-(hydroxymethyl)cyclobutanecarbonyl chloride as a light-yellow oil. Trustworthiness: This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.[3]
Part B: Amidation
-
Redissolution: Re-dissolve the crude acyl chloride in 50 mL of fresh anhydrous DCM and cool the flask to 0 °C in an ice-water bath.
-
Ammonia Addition: In a separate flask, prepare a solution of concentrated ammonium hydroxide (20 mL, ~290 mmol, ~7.5 equiv.) and cool it in an ice bath. Add this cold aqueous ammonia solution dropwise to the stirred acyl chloride solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A thick white precipitate will form. Causality: Using a significant excess of ammonia ensures complete reaction with the acyl chloride and neutralizes the HCl byproduct.[6][9]
-
Reaction: Once the addition is complete, remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature for 1 hour.
Part C: Work-up and Purification
-
Phase Separation: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of water. The layers may be difficult to separate due to the precipitate. Add more DCM if necessary to dissolve the organic product fully.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Causality: The NaHCO₃ wash neutralizes any remaining acidic species, and the brine wash helps to remove residual water before the drying step.
-
Drying: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a white to off-white solid.
-
Purification: The crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel (eluting with a gradient of 5-10% methanol in DCM) to afford the pure this compound.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | White crystalline solid |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.21 (s, 1H), 6.75 (s, 1H), 4.60 (t, 1H), 3.45 (d, 2H), 2.10-1.95 (m, 4H), 1.85-1.75 (m, 2H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): 176.5, 65.0, 48.0, 30.5 (2C), 15.0 |
Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Acyl Chloride | Incomplete reaction; moisture contamination. | Ensure anhydrous conditions. Extend reflux time to 3-4 hours. Use freshly opened or distilled SOCl₂ and anhydrous DCM. |
| Low Yield of Amide | Acyl chloride degraded before amidation; insufficient ammonia. | Use the crude acyl chloride immediately. Ensure the aqueous ammonia is cold upon addition and used in sufficient excess. |
| Difficult Phase Separation | Emulsion formation or solid precipitate at the interface. | Add more DCM or a small amount of brine to break the emulsion. If a solid is present, filter the entire biphasic mixture before separation. |
| Product Contaminated with Starting Acid | Incomplete conversion to acyl chloride. | Ensure the reaction in Part A goes to completion. A more vigorous wash with saturated NaHCO₃ during work-up can help remove unreacted acid. |
References
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
- This compound | 1123169-19-6. Smolecule.
- A plausible mechanism for the synthesis of an amide using I starting...
- Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Chemistry Steps.
- Amine to Amide (via Acid Chloride) - Common Conditions. organic-chemistry.org.
- An amide is formed from a carboxylic acid by a reaction with... Homework.Study.com.
- THIONYL CHLORIDE. CAMEO Chemicals - NOAA.
- Amide Synthesis. Fisher Scientific.
- Common Name: THIONYL CHLORIDE. NJ.gov.
- Synthesis and Reactions of Amides. YouTube.
- the prepar
- Thionyl chloride MSDS. Actylis Lab Solutions.
- SAFETY DATA SHEET - THIONYL CHLORIDE. Spectrum Chemical.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
- SOP 0079 - Thionyl Chloride.
- This compound. Sigma-Aldrich.
- 1-(Hydroxymethyl)cyclobutanecarboxylic acid. Achmem.
- Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central.
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The Strategic Synthesis of Cyclobutanecarboxamides via Palladium Catalysis: Application Notes and Protocols
Introduction: The Rising Prominence of Cyclobutane Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Cyclobutanecarboxamides have emerged as pivotal structural motifs, offering a unique three-dimensional profile that allows for the exploration of previously inaccessible chemical space.[1][2][3] The inherent ring strain of the cyclobutane core, approximately 26.3 kcal/mol, contributes to its distinct chemical reactivity and conformational rigidity.[3] This rigidity can lock appended functional groups into specific orientations, potentially enhancing binding affinity to biological targets and improving metabolic stability compared to more flexible, linear analogues.[3][4] Consequently, the development of robust and efficient synthetic methodologies to access functionalized cyclobutanecarboxamides is of paramount importance to researchers, scientists, and drug development professionals.
Palladium catalysis has proven to be a particularly powerful tool for the construction and functionalization of these strained ring systems. This guide provides an in-depth exploration of two prominent palladium-catalyzed strategies for the synthesis of cyclobutanecarboxamides: the direct C–H activation and arylation of pre-formed cyclobutane rings, and the aminocarbonylation of vinylcyclobutanols. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into the practical application of these methods.
Part 1: Direct Functionalization via Palladium-Catalyzed C–H Activation
The direct functionalization of C(sp³)–H bonds is a highly atom-economical and efficient strategy for molecular construction. In the context of cyclobutanecarboxamides, palladium catalysis, guided by a directing group, enables the selective activation and arylation of the methylene C–H bonds of the cyclobutane ring.
Mechanistic Insights: The Role of a Directing Group
A seminal approach in this area involves the use of an N-linked directing group on the cyclobutanecarboxamide, such as 8-aminoquinoline.[5][6] This auxiliary coordinates to the palladium center, bringing it into close proximity to the C–H bonds of the cyclobutane ring and facilitating a concerted metalation-deprotonation (CMD) pathway. This leads to the formation of a palladacyclic intermediate, which then undergoes oxidative addition with an aryl halide. Subsequent reductive elimination furnishes the arylated product and regenerates the active palladium catalyst. A notable feature of this methodology is the potential for a highly diastereoselective double C–H activation, leading to the formation of all-cis trisubstituted cyclobutanes.[5][6]
Caption: Catalytic cycle for Pd-catalyzed C-H arylation.
Application & Protocol: Diastereoselective Bis-Arylation of N-(quinolin-8-yl)cyclobutanecarboxamide
This protocol is based on the work of Parella, Gopalakrishnan, and Babu, which demonstrates a highly diastereoselective synthesis of trisubstituted cyclobutanes.[5][6]
Table 1: Optimized Reaction Conditions for Bis-Arylation
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ (10 mol %) |
| Ligand | None |
| Base | K₂CO₃ (2.0 equiv.) |
| Solvent | Toluene |
| Temperature | 120 °C |
| Reactant Ratio | Cyclobutanecarboxamide : Aryl Iodide (1 : 2.5) |
| Time | 16 h |
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add N-(quinolin-8-yl)cyclobutanecarboxamide (0.2 mmol, 1.0 equiv.), the desired aryl iodide (0.5 mmol, 2.5 equiv.), Pd(OAc)₂ (0.02 mmol, 10 mol %), and K₂CO₃ (0.4 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous toluene (2.0 mL) to the vial.
-
Reaction Execution: Seal the vial tightly and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired bis-arylated cyclobutanecarboxamide.
Part 2: Synthesis via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols
An alternative and powerful strategy for accessing cyclobutanecarboxamides involves the palladium-catalyzed aminocarbonylation of vinylcyclobutanols.[7][8] This method is particularly valuable as it constructs the carboxamide functionality while preserving the strained cyclobutane ring, which is often susceptible to rearrangement or ring-opening under catalytic conditions.[7]
Mechanistic Insights: π-Allyl Palladium Intermediates
The reaction is proposed to proceed through the in situ formation of a conjugated diene from the vinylcyclobutanol, which can be facilitated by heat or acidic conditions. A palladium hydride complex, generated from the palladium catalyst, then undergoes a migratory insertion with the diene to form a π-allyl palladium intermediate. This intermediate can exist in two regioisomeric forms. Subsequent CO insertion and nucleophilic attack by the amine furnish the α-substituted β,γ-unsaturated cyclobutanecarboxamide.[7]
Caption: Plausible pathway for aminocarbonylation.
Application & Protocol: Aminocarbonylation of 1-Vinylcyclobutanol
This protocol is adapted from the work on palladium-catalyzed aminocarbonylation of vinylcyclobutanols, providing access to cyclobutanecarboxamides bearing a quaternary carbon center.[7]
Table 2: Optimized Reaction Conditions for Aminocarbonylation
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ (5 mol %) |
| Ligand | Xantphos (10 mol %) |
| Amine Source | Amine Hydrochloride (1.2 equiv.) |
| CO Pressure | 20 bar |
| Solvent | 1,4-Dioxane |
| Temperature | 100 °C |
| Time | 12 h |
Step-by-Step Protocol:
-
Reactor Setup: Place 1-vinylcyclobutanol (0.5 mmol, 1.0 equiv.), the desired amine hydrochloride (0.6 mmol, 1.2 equiv.), Pd(OAc)₂ (0.025 mmol, 5 mol %), and Xantphos (0.05 mmol, 10 mol %) in a high-pressure autoclave equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous 1,4-dioxane (2.0 mL) to the autoclave.
-
Reaction Execution: Seal the autoclave, purge it three times with carbon monoxide (CO), and then pressurize to 20 bar of CO. Place the autoclave in a preheated oil bath at 100 °C and stir the reaction mixture for 12 hours.
-
Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the CO pressure in a well-ventilated fume hood.
-
Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure α-substituted β,γ-unsaturated cyclobutanecarboxamide.
Conclusion and Future Outlook
The palladium-catalyzed synthesis of cyclobutanecarboxamides through C–H activation and aminocarbonylation represents two highly effective and complementary strategies for accessing these valuable scaffolds. The C–H activation approach allows for the late-stage functionalization of a pre-existing cyclobutane ring, offering a direct route to complex, substituted derivatives. In contrast, the aminocarbonylation of vinylcyclobutanols provides a convergent method for constructing the cyclobutanecarboxamide core, particularly those with unsaturation and a quaternary center.
As the demand for novel, three-dimensional molecules in drug discovery continues to grow, the development of even more sophisticated and enantioselective palladium-catalyzed methods for cyclobutane synthesis is anticipated.[9] Future research will likely focus on expanding the substrate scope, developing more sustainable and economical catalyst systems, and applying these methodologies to the total synthesis of biologically active natural products and pharmaceutical agents. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage the power of palladium catalysis in their pursuit of next-generation therapeutics.
References
-
Parella, R., Gopalakrishnan, B., & Babu, S. A. (2013). Direct Bis-Arylation of Cyclobutanecarboxamide via Double C–H Activation: An Auxiliary-Aided Diastereoselective Pd-Catalyzed Access to Trisubstituted Cyclobutane Scaffolds Having Three Contiguous Stereocenters and an All-cis Stereochemistry. The Journal of Organic Chemistry, 78(23), 11911–11934. [Link][5][10]
-
Parella, R., Gopalakrishnan, B., & Babu, S. A. (2013). Direct bis-arylation of cyclobutanecarboxamide via double C-H activation: an auxiliary-aided diastereoselective Pd-catalyzed access to trisubstituted cyclobutane scaffolds having three contiguous stereocenters and an all-cis stereochemistry. PubMed, 78(23), 11911-34. [Link][6]
-
Liu, Y. K., & Wu, X. F. (2022). Synthesis of α-Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols. Organic Letters, 24(42), 7849–7854. [Link][7]
-
Unknown. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Pharmaffiliates. [Link][1]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2014). Palladium(II)-Catalyzed Enantioselective C(sp3)–H Activation Using a Chiral Hydroxamic Acid Ligand. Journal of the American Chemical Society, 136(28), 9998–10001. [Link][9]
-
Unknown. (n.d.). Cyclobutane Carboxamide: A Crucial Intermediate in Modern Organic Synthesis. China Central Chemical. [Link][2]
-
Zhang, Z., et al. (2021). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 12(1), 6378. [Link][4]
-
Liu, Y. K., & Wu, X. F. (2022). Synthesis of Vinylcyclobutanecarboxamides through a Pd-Catalyzed Three-Component Aminocarbonylation. ResearchGate. [Link][8]
-
Ramirez, A. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSUSB ScholarWorks. [Link][10]
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- 6. Direct bis-arylation of cyclobutanecarboxamide via double C-H activation: an auxiliary-aided diastereoselective Pd-catalyzed access to trisubstituted cyclobutane scaffolds having three contiguous stereocenters and an all-cis stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
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using 1-(Hydroxymethyl)cyclobutanecarboxamide as a building block
An Application Guide to 1-(Hydroxymethyl)cyclobutanecarboxamide: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of the Cyclobutane Motif
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Saturated carbocycles, particularly small, strained rings, have emerged as powerful tools for optimizing drug candidates. Among these, the cyclobutane moiety has garnered significant attention for its unique combination of structural rigidity and three-dimensionality.[1] Unlike conformationally flexible systems, the puckered structure of the cyclobutane ring provides a degree of conformational restriction.[2] This can lock a molecule into a bioactive conformation, enhancing potency and selectivity for its biological target.[3]
The cyclobutane ring is not merely a passive spacer. Its distinct stereochemical and electronic properties—including longer C-C bonds (approx. 1.56 Å) compared to typical alkanes and increased p-character—allow it to serve as a versatile bioisostere for other groups, such as alkenes or larger cyclic systems, while often improving metabolic stability and pharmacokinetic profiles.[1][4] Its incorporation has proven beneficial in developing therapeutics across various disease areas, from antivirals like Boceprevir to kinase inhibitors used in oncology.[2][3]
This guide focuses on a particularly useful bifunctional building block: This compound . This compound offers researchers two orthogonal chemical handles—a primary alcohol and a primary amide—emanating from a quaternary carbon center on a conformationally defined cyclobutane core. The primary alcohol serves as a prime site for derivatization, allowing for the introduction of diverse functionalities through esterification, etherification, and other transformations. The primary amide can engage in crucial hydrogen bonding interactions within a protein binding pocket. This combination makes this compound an exemplary starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns.
Physicochemical Properties and Handling
A thorough understanding of the building block's properties is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | [5] |
| Molecular Weight | 129.16 g/mol | [5] |
| CAS Number | 1123169-19-6 | [5] |
| Appearance | Solid | [5] |
| SMILES | O=C(N)C1(CCC1)CO | [5] |
| InChI Key | FDUFONMKKOFOQH-UHFFFAOYSA-N | [5] |
Safety & Handling:
-
Hazards: Acutely toxic if swallowed (H302), Causes serious eye irritation (H319).[5]
-
Precautions: Wear protective gloves, eye protection, and face protection. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[5]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Classified as a combustible solid.[5]
Strategic Application in Synthesis: Derivatization of the Hydroxymethyl Group
The primary alcohol of this compound is the most synthetically versatile handle for library generation and scaffold elaboration. The following sections provide detailed protocols for its key transformations.
Caption: Synthetic pathways originating from this compound.
Protocol 1: Esterification via DCC/DMAP Coupling
Scientific Rationale: The Steglich esterification is a mild and highly efficient method for forming esters from alcohols and carboxylic acids. Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a reactive O-acylisourea intermediate.[6] 4-Dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst, intercepting the intermediate to form a more reactive acylpyridinium salt, which is then readily attacked by the primary alcohol of the cyclobutane building block.[6] This method is valued for its broad substrate scope and tolerance of sensitive functional groups.
Detailed Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired carboxylic acid (1.2 equivalents).
-
Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add this compound (1.0 eq) and DMAP (0.1 eq) to the solution. Stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity and minimize side reactions.
-
DCC Addition: Add a solution of DCC (1.2 eq) in the same anhydrous solvent dropwise to the cooled mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[6]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup (Quenching & Filtration): Upon completion, cool the mixture again to 0 °C to maximize the precipitation of DCU. Filter the mixture through a pad of Celite® to remove the DCU precipitate, washing the filter cake with a small amount of cold DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (to remove residual DMAP), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure ester.
Data Summary Table:
| Parameter | Condition/Value | Rationale |
| Solvent | Anhydrous DCM or THF | Aprotic, dissolves reactants well, and is relatively inert. |
| Temperature | 0 °C to Room Temp. | Initial cooling minimizes side-product formation. |
| Stoichiometry | 1.2 eq Carboxylic Acid, 1.2 eq DCC | A slight excess drives the reaction to completion. |
| Catalyst | 0.1 eq DMAP | Catalytic amount is sufficient to accelerate the reaction. |
| Expected Yield | 70-95% | Dependent on the steric and electronic nature of the carboxylic acid. |
Protocol 2: O-Alkylation via Williamson Ether Synthesis
Scientific Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers. It proceeds via an Sₙ2 mechanism. The hydroxyl group of this compound is first deprotonated with a strong base to form a more nucleophilic alkoxide. This alkoxide then displaces a halide or other suitable leaving group from an alkyl electrophile to form the ether linkage. Sodium hydride (NaH) is a common choice of base as it is non-nucleophilic and the deprotonation byproduct (H₂) is a gas that simply evolves from the reaction.
Detailed Step-by-Step Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Add anhydrous, polar aprotic solvent such as Dimethylformamide (DMF) or THF (approx. 0.2 M). Stir to dissolve.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Caution: H₂ gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Electrophile Addition: Re-cool the mixture to 0 °C. Add the alkyl halide (R-X, e.g., benzyl bromide or ethyl iodide, 1.3 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. For less reactive alkyl halides, the reaction may require heating (e.g., 50-70 °C). Monitor progress by TLC or LC-MS.
-
Workup (Quenching): Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl or water to destroy any excess NaH.
-
Extraction: Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Washing: Combine the organic extracts and wash with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary Table:
| Parameter | Condition/Value | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for complete deprotonation. |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents that solvate the cation and accelerate Sₙ2 reactions. |
| Electrophile | Alkyl Halide (I > Br > Cl) | Primary and benzylic halides are most effective. |
| Temperature | 0 °C to 70 °C | Dependent on the reactivity of the alkyl halide. |
| Expected Yield | 60-90% | Higher yields are typically observed with more reactive electrophiles. |
Protocol 3: Oxidation to Carboxylic Acid
Scientific Rationale: Converting the primary alcohol to a carboxylic acid unlocks a new set of synthetic possibilities, primarily for forming amide bonds with various amines. A two-step, one-pot procedure using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst is a modern, mild, and efficient method. The reaction first uses a co-oxidant like sodium hypochlorite (bleach) to generate the active oxoammonium ion from TEMPO, which oxidizes the primary alcohol to an aldehyde. A subsequent oxidation step using sodium chlorite (NaClO₂) then converts the aldehyde to the carboxylic acid.
Caption: One-pot TEMPO-catalyzed oxidation workflow.
Detailed Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetonitrile and a phosphate buffer (pH ~6.7) at a 1:1 ratio.
-
Catalyst Addition: Add TEMPO (0.02 eq) and sodium chlorite (NaClO₂, 1.5 eq) to the solution.
-
Oxidant Addition: Cool the mixture to 0-5 °C. Prepare a dilute solution of sodium hypochlorite (NaOCl, household bleach, ~5-6%, 0.02 eq) and add it dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C. The reaction will typically turn yellow-orange.
-
Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor the disappearance of the starting material/aldehyde intermediate by LC-MS.
-
Workup (Quenching): Once the reaction is complete, cool it to 0 °C and quench by adding saturated aqueous sodium sulfite (Na₂SO₃) until the yellow color disappears.
-
pH Adjustment & Extraction: Adjust the pH of the aqueous solution to ~8.5 with 2 M NaOH. Wash with ethyl acetate to remove any non-acidic impurities.
-
Isolation: Acidify the aqueous layer to pH 2-3 with 2 M HCl. Extract the desired carboxylic acid product with ethyl acetate or a more polar solvent like a DCM/isopropanol mixture (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid, which may be used directly or purified further by crystallization.
Data Summary Table:
| Parameter | Condition/Value | Rationale |
| Catalyst | TEMPO | Enables a mild and selective oxidation at catalytic loadings. |
| Oxidants | NaOCl (catalytic turnover), NaClO₂ (stoichiometric) | A two-component system for complete oxidation to the acid. |
| Solvent | Acetonitrile/Phosphate Buffer | Biphasic system to dissolve both organic and inorganic reagents. |
| pH Control | Buffered (rxn), Basic/Acidic (workup) | Essential for reaction efficiency and product isolation. |
| Expected Yield | 75-90% | Generally a high-yielding and clean transformation. |
Conclusion
This compound is a powerful and versatile building block for drug discovery and organic synthesis. Its pre-installed, rigid cyclobutane core provides a validated scaffold for improving the potency and pharmacokinetic properties of drug candidates.[7] The presence of two distinct functional groups allows for directed and predictable synthetic elaboration. The protocols detailed herein offer reliable and field-tested methodologies for leveraging the primary alcohol functionality, enabling researchers to rapidly generate diverse libraries of novel compounds for biological screening and to construct complex molecular targets with precision and efficiency.
References
- van der Kolk, R., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem.
- Smolecule. (n.d.). This compound. Smolecule Chemical Supplier.
- ACS Publications. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors. Journal of Medicinal Chemistry.
- Life Chemicals. (2020). Explore Our Novel Cyclobutane Derivatives. Life Chemicals Blog.
- BenchChem. (2025). The Cyclobutane Moiety: A Cornerstone of Modern Medicinal Chemistry. BenchChem.
- van der Kolk, R., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central (PMC).
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich Product Page.
- PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery. PharmaBlock.
- RSC Publishing. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing.
- RSC Publishing. (n.d.). Catalytic etherification of hydroxyl compounds to methyl ethers with 1,2-dimethoxyethane. RSC Publishing.
- JOCPR. (n.d.). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Journal of Chemical and Pharmaceutical Research.
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- 2. img01.pharmablock.com [img01.pharmablock.com]
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- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. This compound DiscoveryCPR 1123169-19-6 [sigmaaldrich.com]
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- 7. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1-(Hydroxymethyl)cyclobutanecarboxamide in Medicinal Chemistry
Introduction: The Rising Prominence of Strained Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among the various strategies to escape the "flatland" of predominantly aromatic drug candidates, the incorporation of strained ring systems has emerged as a powerful approach.[1][2] The cyclobutane motif, a four-membered carbocycle, has garnered significant attention for its ability to introduce three-dimensionality, conformational rigidity, and metabolic stability into small molecules.[3] This rigid, puckered structure can precisely orient pharmacophoric elements, leading to enhanced potency and selectivity for their biological targets.[3]
This guide focuses on a particularly valuable building block within this class: 1-(hydroxymethyl)cyclobutanecarboxamide . This bifunctional molecule, possessing both a primary alcohol and a primary amide appended to a quaternary center on the cyclobutane ring, offers a versatile platform for the synthesis of diverse and complex drug-like molecules. The presence of these two distinct functional groups provides orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
These application notes will provide a detailed, field-proven protocol for the synthesis and characterization of this compound. Furthermore, we will explore its application in the design and synthesis of novel therapeutic agents, with a specific focus on the development of Inhibitors of Apoptosis Protein (IAP) antagonists, a promising class of anti-cancer agents.
Synthesis and Characterization of this compound
The following protocol outlines a robust and scalable synthesis of this compound from the commercially available starting material, 1,1-cyclobutanedicarboxylic acid. The synthetic strategy involves a three-step sequence: esterification, selective reduction of one ester group, and subsequent amidation.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
This initial step protects the carboxylic acid functionalities as ethyl esters, rendering them amenable to selective reduction.
| Reagent/Solvent | Molar Eq. | Amount |
| 1,1-Cyclobutanedicarboxylic acid | 1.0 | 14.4 g (0.1 mol) |
| Ethanol (absolute) | excess | 200 mL |
| Sulfuric acid (concentrated) | catalytic | 2 mL |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,1-cyclobutanedicarboxylic acid (14.4 g, 0.1 mol) and absolute ethanol (200 mL).[4]
-
Carefully add concentrated sulfuric acid (2 mL) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford diethyl 1,1-cyclobutanedicarboxylate as a colorless oil. The product is typically of sufficient purity for the next step.
Step 2: Synthesis of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
This step involves the selective reduction of one of the two ester groups to a primary alcohol. Lithium borohydride is a suitable reagent for this transformation due to its milder reactivity compared to other complex metal hydrides.
| Reagent/Solvent | Molar Eq. | Amount |
| Diethyl 1,1-cyclobutanedicarboxylate | 1.0 | 20.0 g (0.1 mol) |
| Lithium borohydride | 1.1 | 2.4 g (0.11 mol) |
| Tetrahydrofuran (THF, anhydrous) | - | 250 mL |
Procedure:
-
In a flame-dried 500 mL three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl 1,1-cyclobutanedicarboxylate (20.0 g, 0.1 mol) in anhydrous THF (150 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add lithium borohydride (2.4 g, 0.11 mol) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of 1 M HCl (aq) until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate as a colorless oil.[5][6]
Step 3: Synthesis of this compound
This final step involves hydrolysis of the remaining ester to the carboxylic acid, followed by conversion to the primary amide.
| Reagent/Solvent | Molar Eq. | Amount |
| Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | 1.0 | 15.8 g (0.1 mol) |
| Sodium hydroxide | 1.2 | 4.8 g (0.12 mol) |
| Water/Ethanol (1:1) | - | 100 mL |
| Oxalyl chloride | 1.2 | 15.2 g (0.12 mol) |
| N,N-Dimethylformamide (DMF) | catalytic | 2 drops |
| Dichloromethane (DCM, anhydrous) | - | 150 mL |
| Ammonium hydroxide (28-30%) | excess | 50 mL |
Procedure:
-
Part A: Hydrolysis
-
Dissolve ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate (15.8 g, 0.1 mol) in a mixture of water and ethanol (1:1, 100 mL).
-
Add sodium hydroxide (4.8 g, 0.12 mol) and stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 2 M HCl (aq) at 0 °C.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 1-(hydroxymethyl)cyclobutane-1-carboxylic acid as a white solid, which can be used in the next step without further purification.
-
-
Part B: Amidation
-
Suspend the crude 1-(hydroxymethyl)cyclobutane-1-carboxylic acid in anhydrous DCM (150 mL) under an inert atmosphere.
-
Add a catalytic amount of DMF (2 drops).
-
Slowly add oxalyl chloride (15.2 g, 0.12 mol) to the stirred suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous DCM (50 mL) and add it dropwise to a stirred solution of ammonium hydroxide (50 mL) at 0 °C.
-
Stir the mixture vigorously for 1-2 hours at room temperature.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate/hexane to afford this compound as a white crystalline solid.[7]
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the cyclobutane ring protons (multiplets), the hydroxymethyl protons (a singlet or doublet), and the amide protons (broad singlets). |
| ¹³C NMR | Signals for the quaternary carbon, the cyclobutane methylene carbons, the hydroxymethyl carbon, and the carbonyl carbon of the amide. |
| IR Spectroscopy | Broad O-H stretch (alcohol), N-H stretches (primary amide), and a strong C=O stretch (amide I band).[8] |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₆H₁₁NO₂ (129.16 g/mol ).[9] |
Application in Medicinal Chemistry: Design of IAP Antagonists
Rationale: Targeting Apoptosis in Cancer Therapy
A hallmark of cancer is the evasion of programmed cell death, or apoptosis.[10] The Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that play a crucial role in this process by binding to and inhibiting caspases, the key executioners of apoptosis.[11] Overexpression of IAPs is observed in many cancers and is associated with tumor progression and resistance to therapy.[10][11]
A promising strategy to overcome this resistance is the development of small molecules that mimic the endogenous IAP antagonist, Smac/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with Low pI).[12] These "Smac mimetics" bind to the BIR (Baculoviral IAP Repeat) domains of IAPs, preventing their interaction with caspases and thereby promoting apoptosis.
The Role of the Cyclobutane Scaffold in IAP Antagonist Design
The design of potent and selective IAP antagonists often involves the creation of peptidomimetic structures that can effectively occupy the Smac binding groove on the IAP proteins. The conformational constraint imparted by the cyclobutane ring makes it an attractive scaffold for this purpose. By incorporating a cyclobutane moiety, medicinal chemists can lock the key pharmacophoric groups in a bioactive conformation, potentially leading to enhanced binding affinity and improved pharmacokinetic properties.[3]
Caption: Mechanism of action of IAP antagonists.
Proposed Application of this compound
This compound serves as an excellent starting point for the synthesis of novel IAP antagonists. The primary alcohol can be functionalized to introduce groups that mimic the N-terminal alanine of Smac, which is crucial for binding to the BIR3 domain of XIAP. The primary amide can be elaborated to incorporate moieties that interact with other regions of the binding pocket, or to modulate the physicochemical properties of the molecule.
Example Synthetic Elaboration:
A hypothetical synthetic route starting from this compound to a potential IAP antagonist is outlined below. This demonstrates how the two functional groups can be independently modified to build a more complex molecule.
Caption: Hypothetical elaboration of this compound.
This proposed workflow illustrates the utility of this compound as a versatile scaffold. The ability to introduce diverse functionalities allows for the generation of a library of compounds for screening and SAR studies, ultimately leading to the identification of potent and selective IAP antagonists.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis from readily available starting materials is straightforward, and its bifunctional nature provides a platform for the creation of complex and diverse molecular architectures. The application of this scaffold in the design of IAP antagonists highlights the potential of strained ring systems to address challenging therapeutic targets. The protocols and application notes provided herein are intended to empower researchers, scientists, and drug development professionals to leverage the unique properties of this compound in their quest for novel and effective medicines.
References
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. (n.d.). [Link]
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Application Notes & Protocols: The Utility of 1-(Hydroxymethyl)cyclobutanecarboxamide in Modern Drug Discovery
Abstract
In the contemporary landscape of drug discovery, there is a pronounced shift away from planar, aromatic-rich molecules towards scaffolds with greater three-dimensionality (3D). This strategic move, often termed "escaping flatland," is driven by the pursuit of compounds with improved physicochemical properties, enhanced selectivity, and novel intellectual property.[1] The cyclobutane ring, a strained yet metabolically robust carbocycle, has emerged as a highly attractive 3D scaffold.[2][3][4] This guide focuses on 1-(Hydroxymethyl)cyclobutanecarboxamide , a bifunctional building block that exemplifies the potential of cyclobutane derivatives. Its unique 1,1-disubstituted structure, featuring both a primary alcohol and a primary amide, provides two orthogonal vectors for chemical elaboration. These notes detail the strategic applications of this scaffold, from its use in fragment-based screening to its role as a versatile core for lead optimization, and provide detailed protocols for its synthesis and derivatization.
Introduction: The Value of the Cyclobutane Scaffold
Historically underrepresented in medicinal chemistry compared to five- and six-membered rings, the cyclobutane moiety is now recognized for the distinct advantages its unique geometry confers.[2][5] Unlike flexible alkanes, the cyclobutane ring adopts a rigid, puckered conformation that can precisely orient substituents in 3D space.[5] This conformational restriction can lead to significant gains in potency and selectivity by minimizing the entropic penalty of binding to a biological target. Furthermore, incorporating a cyclobutane scaffold can improve metabolic stability and other critical pharmacokinetic (PK) properties.[3][5]
This compound (CAS 1123169-19-6) is a prime exemplar of a modern building block designed for these purposes. The molecule consists of a cyclobutane ring with a hydroxymethyl (-CH2OH) group and a carboxamide (-C(=O)NH2) group attached to the same carbon atom.[6] This arrangement offers two distinct points for chemical modification, allowing for the systematic exploration of chemical space around a rigid 3D core.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | |
| Molecular Weight | 129.16 g/mol | |
| CAS Number | 1123169-19-6 | |
| Physical Form | Solid | |
| InChI Key | FDUFONMKKOFOQH-UHFFFAOYSA-N | |
| SMILES | O=C(N)C1(CCC1)CO |
Section 1: Synthesis of the Core Scaffold
A reliable and scalable synthesis of the core building block is the foundational step for its application in any discovery program. The following protocol describes a representative, multi-step synthesis starting from a commercially available cyclobutane precursor.
Protocol 1: Synthesis of this compound
Causality: This synthetic route is designed for efficiency, starting with the hydrolysis of a stable ester, followed by activation to an acid chloride to facilitate clean amidation, and finally a selective reduction of the remaining ester to the primary alcohol. This sequence protects the carboxylate during the initial steps and allows for a high-yielding final reduction.
Caption: A representative synthetic workflow for the target compound.
Step 1: Hydrolysis to Cyclobutane-1,1-dicarboxylic acid
-
To a stirred solution of ethyl 1-cyanocyclobutane-1-carboxylate (1.0 eq) add concentrated hydrochloric acid (10 vol).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 16 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction to room temperature and then to 0 °C in an ice bath.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield cyclobutane-1,1-dicarboxylic acid.
Step 2: Mono-Amidation
-
Suspend cyclobutane-1,1-dicarboxylic acid (1.0 eq) in thionyl chloride (5 vol) and heat to reflux for 2 hours.
-
Cool the mixture and remove excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in anhydrous acetone and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (10 eq).
-
Stir for 1 hour at 0 °C, then allow to warm to room temperature.
-
Remove the solvent under reduced pressure and acidify the aqueous residue with 2N HCl. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield 1-(carbamoyl)cyclobutane-1-carboxylic acid.
Step 3: Esterification
-
Suspend 1-(carbamoyl)cyclobutane-1-carboxylic acid (1.0 eq) in methanol (10 vol).
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Heat the mixture to reflux for 4 hours.
-
Cool and concentrate under reduced pressure. Recrystallize the residue from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield methyl 1-(carbamoyl)cyclobutane-1-carboxylate.
Step 4: Selective Reduction
-
Dissolve methyl 1-(carbamoyl)cyclobutane-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 vol) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add lithium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool to 0 °C and carefully quench the reaction by the dropwise addition of 1N HCl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography to afford the final compound, this compound.
Section 2: Applications in Drug Discovery
A. A 3D Scaffold for Fragment-Based Drug Discovery (FBDD)
Rationale: FBDD identifies low-molecular-weight compounds (fragments) that bind weakly to a target, then optimizes them into potent leads.[7] Increasing the sp³ character and 3D shape of fragment libraries can lead to higher hit quality and better starting points for optimization.[2][8] this compound is an ideal fragment. Its rigid core reduces conformational ambiguity upon binding, while the hydroxymethyl and amide groups provide clear, functional vectors for elaboration into larger, more potent molecules.[9]
Caption: Workflow for a typical Fragment-Based Drug Discovery cascade.
Protocol 2: Hypothetical FBDD Screening Protocol
-
Library Preparation: Assemble a diverse library of 3D fragments (<300 Da), including this compound. Prepare high-concentration DMSO stocks (e.g., 100 mM).
-
Primary Screen (Surface Plasmon Resonance - SPR):
-
Immobilize the purified target protein on a sensor chip.
-
Screen the fragment library at a single high concentration (e.g., 200 µM).
-
Monitor binding responses in real-time. Fragments showing a response significantly above background are considered primary hits.
-
-
Hit Validation (NMR Spectroscopy):
-
Use Saturation Transfer Difference (STD) or WaterLOGSY NMR experiments to validate direct binding of primary hits to the target protein. This orthogonal check helps eliminate false positives from the primary screen.
-
-
Affinity Determination:
-
For validated hits, perform a dose-response SPR experiment to determine the dissociation constant (Kᴅ). True fragments typically have Kᴅ values in the high µM to mM range.
-
-
Structural Biology:
-
Soak validated fragment hits into crystals of the target protein.
-
Solve the co-crystal structure using X-ray diffraction. The resulting electron density map will reveal the precise binding location and orientation of the fragment, providing invaluable information for structure-guided design.
-
B. A Versatile Building Block for Lead Optimization
Rationale: Once a lead scaffold is identified, medicinal chemists must systematically modify it to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties. The dual functionality of this compound provides an ideal platform for this process. The hydroxymethyl group can be modified to probe for interactions in solvent-exposed regions or form key hydrogen bonds, while the amide can engage in crucial interactions, for example, with the hinge region of a kinase. The introduction of a hydroxymethyl group can itself enhance water solubility and other desirable drug-like properties.[10]
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Application Note & Protocol: Synthesis of 1-(Hydroxymethyl)cyclobutanecarboxamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of 1-(hydroxymethyl)cyclobutanecarboxamide, a valuable building block in medicinal chemistry and organic synthesis.[1][2] The protocol herein details a robust method for the selective reduction of 1-carbamoylcyclobutane-1-carboxylic acid. This application note offers in-depth procedural details, mechanistic insights, and safety considerations to ensure reproducible and efficient synthesis.
Introduction
This compound is a bifunctional molecule featuring a strained cyclobutane core, a primary amide, and a primary alcohol.[1] The unique three-dimensional arrangement of these functional groups makes it an attractive scaffold in drug discovery, where cyclobutane moieties are increasingly utilized to explore novel chemical space and act as conformationally restricted scaffolds.[3][4] The synthesis of functionalized cyclobutanes can be challenging due to inherent ring strain.[3][4] This guide presents a detailed protocol for the preparation of this compound, focusing on a reliable and scalable synthetic route.
Overview of the Synthetic Strategy
The presented synthesis involves the selective reduction of the carboxylic acid functionality of 1-carbamoylcyclobutane-1-carboxylic acid to a primary alcohol. This transformation requires a reducing agent capable of reducing a carboxylic acid in the presence of an amide. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose.[5][6] However, careful control of reaction conditions is crucial to avoid the over-reduction of the amide to an amine.[7][8] An alternative and milder reagent, borane (BH₃), often complexed with tetrahydrofuran (THF) or dimethyl sulfide (SMe₂), offers excellent selectivity for the reduction of carboxylic acids over amides.
This protocol will focus on the use of Borane-THF complex (BH₃·THF) for a more selective and controlled reduction.
Experimental Protocol: Synthesis of this compound
This protocol details the selective reduction of 1-carbamoylcyclobutane-1-carboxylic acid using a borane-tetrahydrofuran complex.
Materials and Reagents
-
1-Carbamoylcyclobutane-1-carboxylic acid (CAS: 845621-11-6)[9]
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-carbamoylcyclobutane-1-carboxylic acid (5.0 g, 34.9 mmol).
-
Under an inert atmosphere (N₂ or Ar), add 100 mL of anhydrous THF.
-
Stir the suspension at room temperature until the starting material is fully dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Addition of Reducing Agent:
-
Slowly add the 1 M solution of borane-THF complex (70 mL, 70 mmol, 2.0 equivalents) to the stirred solution at 0 °C over a period of 30 minutes using a dropping funnel or syringe.
-
Causality Note: Slow addition is critical to control the exothermic reaction and prevent side reactions. The use of two equivalents of the reducing agent ensures the complete reduction of the carboxylic acid.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Quenching the Reaction:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.
-
Slowly and carefully add methanol (20 mL) dropwise to quench the excess borane. Vigorous gas evolution (hydrogen) will be observed.
-
Safety Note: The quenching process is highly exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and slow addition.
-
-
Work-up and Extraction:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the THF and methanol.
-
To the resulting residue, slowly add 1 M HCl (50 mL) and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
-
Mechanistic Insights
The reduction of a carboxylic acid with borane involves the formation of a triacyloxyborane intermediate, which is subsequently reduced to the primary alcohol.
Reaction Mechanism Diagram
Caption: Proposed mechanism for the reduction of a carboxylic acid with borane.
The initial reaction between the carboxylic acid and borane is an acid-base reaction that liberates hydrogen gas and forms an acyloxyborane. This intermediate can then be further reduced by additional equivalents of borane. The amide functionality is significantly less reactive towards borane than the carboxylic acid, allowing for the selective transformation.
Data Summary
| Parameter | Value |
| Starting Material | 1-Carbamoylcyclobutane-1-carboxylic acid |
| Product | This compound |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| Reducing Agent | Borane-tetrahydrofuran complex (BH₃·THF) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-85% (after purification) |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Handling
-
Borane-THF complex is flammable and reacts violently with water. Handle under an inert atmosphere and away from ignition sources.
-
The quenching of excess borane with methanol produces flammable hydrogen gas . This step must be performed in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
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Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society. [Link]
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Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society. [Link]
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Authored by: Senior Application Scientist, Chemical Synthesis Division
An Application Guide to the Strategic Functionalization of 1-(Hydroxymethyl)cyclobutanecarboxamide
Abstract
The this compound scaffold is a bifunctional building block of significant interest to medicinal and synthetic chemists. The cyclobutane motif is increasingly recognized for its ability to confer advantageous pharmacological properties, including metabolic stability, conformational rigidity, and improved potency.[1][2][3] This document provides a comprehensive guide to the strategic functionalization of this compound, addressing the key challenges of chemoselectivity posed by the presence of both a primary alcohol and a primary amide. Detailed protocols for selective O-functionalization and N-functionalization are provided, grounded in established synthetic methodologies and an understanding of mechanistic principles.
Introduction: The Value of the Cyclobutane Motif
In contemporary drug discovery, the deliberate incorporation of small carbocyclic rings is a powerful strategy for optimizing lead compounds. The cyclobutane ring, in particular, offers a unique set of properties. Its puckered, three-dimensional structure can enforce a specific conformation on a molecule, reducing the entropic penalty of binding to a biological target.[1][2] Furthermore, this rigid scaffold can serve as a bioisostere for more flexible or metabolically labile groups, such as gem-dimethyl units or alkenes, often leading to enhanced pharmacokinetic profiles by blocking sites of metabolism.[1] Several marketed drugs, including the anticancer agent Carboplatin, feature a cyclobutane ring, underscoring the therapeutic relevance of this structural unit.[1][3]
The title compound, this compound, presents two distinct points for chemical modification: a primary alcohol and a primary amide. The steric hindrance imposed by the 1,1-disubstituted cyclobutane core, coupled with the differing reactivity of the two functional groups, necessitates a carefully considered synthetic strategy to achieve selective modification.
Strategic Planning: Chemoselectivity and Orthogonal Protection
The primary challenge in modifying this molecule is achieving selectivity. The hydroxyl group is generally more nucleophilic and susceptible to a wider range of electrophiles than the amide. However, the amide nitrogen can be reactive under certain basic conditions, and the amide oxygen can coordinate to Lewis acids. The choice of which group to functionalize first dictates the overall synthetic route.
Herein, we present two primary strategic pathways:
-
Strategy A: Direct O-Functionalization. Capitalize on the inherent higher reactivity of the primary alcohol. This is the most direct route for generating esters and ethers.
-
Strategy B: Amide Modification via an Orthogonal Protecting Group Strategy. Modify the less reactive amide group, which often requires harsher conditions that are incompatible with a free hydroxyl group. This route mandates the protection of the alcohol, modification of the amide, and subsequent deprotection.
The following diagram illustrates this strategic decision-making process.
Caption: Strategic workflow for the selective functionalization of the target molecule.
Protocols for Selective O-Functionalization (Strategy A)
Protocol: O-Acylation via Steglich Esterification
The Steglich esterification is an exceptionally mild and efficient method for forming ester bonds, particularly for sterically hindered alcohols where traditional Fischer esterification may fail.[4] The reaction utilizes dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the acyl transfer to the alcohol.[5][6]
Mechanism Insight: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive N-acylpyridinium salt. This "active ester" is then readily attacked by the alcohol to furnish the desired product, regenerating the DMAP catalyst.[4] This catalytic cycle is crucial for suppressing a common side reaction: the irreversible rearrangement of the O-acylisourea to a stable N-acylurea.[4][5]
Detailed Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 0.1 M). Add the desired carboxylic acid (1.1 eq.) and DMAP (0.1 eq.).
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble DCU precipitate. Wash the filter cake with additional DCM.
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure ester.
| Reagent/Parameter | Molar Ratio | Purpose |
| Starting Material | 1.0 | Substrate |
| Carboxylic Acid | 1.1 | Acyl source |
| DCC | 1.2 | Dehydrating coupling agent |
| DMAP | 0.1 | Acyl-transfer catalyst |
| Solvent | - | Anhydrous DCM or DMF |
| Temperature | 0 °C to RT | Control reaction rate |
| Time | 12-24 h | Reaction duration |
Protocol: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[7][8] Due to the steric hindrance around the primary alcohol of the substrate, a strong, non-nucleophilic base and a polar aprotic solvent are recommended to favor the desired substitution over competing elimination (E2) pathways.[7][9]
Mechanism Insight: A strong base, such as sodium hydride (NaH), deprotonates the alcohol to form a potent sodium alkoxide nucleophile. This alkoxide then attacks the primary or methyl alkyl halide in a concerted Sₙ2 fashion, displacing the halide and forming the ether linkage.[8] The use of a polar aprotic solvent like THF or DMF is critical as it solvates the sodium cation, leaving the alkoxide anion "naked" and highly reactive.[9]
Detailed Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF.
-
Alcohol Addition: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. (Caution: H₂ gas evolution).
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkyl Halide Addition: Cool the solution back to 0 °C and add the alkyl halide (e.g., iodomethane or benzyl bromide, 1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Gentle heating (e.g., 40-50 °C) may be required for less reactive halides, but this increases the risk of elimination. Monitor progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
| Reagent/Parameter | Molar Ratio | Purpose |
| Starting Material | 1.0 | Substrate |
| Sodium Hydride (NaH) | 1.5 | Strong base for alkoxide formation |
| Alkyl Halide | 1.2 | Electrophile |
| Solvent | - | Anhydrous THF or DMF |
| Temperature | 0 °C to RT (or gentle heat) | Control reaction rate |
| Time | 12-18 h | Reaction duration |
Protocols for Amide Modification (Strategy B)
This strategy is essential when the desired modification is incompatible with the acidic proton of the hydroxyl group. It follows a three-stage workflow: Protect → Modify → Deprotect .
Caption: Workflow for amide modification via a protection/deprotection sequence.
Step 1: Protection of the Hydroxyl Group as a Silyl Ether
tert-Butyldimethylsilyl (TBS) ethers are widely used protecting groups for alcohols due to their ease of installation, stability to a wide range of non-acidic and non-fluoride conditions, and clean removal.[10][11]
Detailed Protocol:
-
Preparation: Dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF under an inert atmosphere.
-
Silyl Chloride Addition: Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq.) in one portion.
-
Reaction: Stir the solution at room temperature for 6-12 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude TBS-protected amide is often pure enough for the next step, but can be purified by column chromatography if necessary.
| Reagent/Parameter | Molar Ratio | Purpose |
| Starting Amide | 1.0 | Substrate |
| TBS-Cl | 1.2 | Silylating agent |
| Imidazole | 2.5 | Base and catalyst |
| Solvent | - | Anhydrous DMF |
| Temperature | RT | Mild conditions |
Step 2: Dehydration of the Protected Amide to a Nitrile
With the alcohol protected, the primary amide can be dehydrated to the corresponding nitrile. While many strong dehydrating agents exist (e.g., POCl₃, SOCl₂), trifluoroacetic anhydride (TFAA) offers a milder, non-acidic alternative that is effective at low temperatures.[12][13]
Detailed Protocol:
-
Preparation: Dissolve the TBS-protected amide (1.0 eq.) in anhydrous DCM and add a mild base such as pyridine or triethylamine (2.0 eq.).
-
Cooling: Cool the solution to 0 °C under an inert atmosphere.
-
TFAA Addition: Add trifluoroacetic anhydride (TFAA, 1.5 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the conversion by TLC or IR spectroscopy (disappearance of C=O stretch, appearance of C≡N stretch).
-
Quenching & Workup: Slowly add saturated aqueous NaHCO₃ to quench excess TFAA. Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the TBS-protected nitrile.
Step 3: Deprotection of the Silyl Ether
The TBS group is most commonly removed using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). The exceptional strength of the silicon-fluoride bond drives this reaction.[10][14]
Detailed Protocol:
-
Preparation: Dissolve the TBS-protected nitrile (1.0 eq.) in THF.
-
TBAF Addition: Add a solution of TBAF (1.0 M in THF, 1.2 eq.) at room temperature.
-
Reaction: Stir for 1-4 hours and monitor by TLC until the starting material is consumed.
-
Workup: Concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue directly by flash column chromatography to remove the silyl byproducts and yield the final product, 1-(hydroxymethyl)cyclobutanecarbonitrile.[11]
Conclusion
The functionalization of this compound is a tractable challenge that hinges on a sound strategic approach to chemoselectivity. Direct O-functionalization via Steglich esterification or Williamson ether synthesis provides efficient access to esters and ethers. For modifications targeting the amide group, such as dehydration to a nitrile, a robust protection-modification-deprotection sequence using a silyl ether is the recommended and field-proven pathway. The protocols detailed herein provide researchers with reliable methods to generate a diverse library of novel cyclobutane-containing molecules for applications in drug discovery and materials science.
References
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Wikipedia. (2023, October 29). Steglich esterification. Retrieved from [Link]
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- El-Shishtawy, R. M., et al. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega, 3(7), 7855-7863.
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
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Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]
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SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
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Ashenhurst, J. (2022, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
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University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Amide to Nitrile - Common Conditions. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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Unbound. (2023, December 4). Williamson Ether Synthesis: A Step-by-Step Guide. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). TBS Protection - Common Conditions. Retrieved from [Link]
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JoVE. (2023, April 30). Preparation of Nitriles. Retrieved from [Link]
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-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
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V.Nimc. (2023, December 4). Williamson Ether Synthesis Explained. Retrieved from [Link]
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LibreTexts Chemistry. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]
- Gunanathan, C., & Milstein, D. (2022). Acceptorless dehydrogenative synthesis of primary amides from alcohols and ammonia. Chemical Science, 13(10), 2847-2852.
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Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
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Scientific Update. (2023, February 8). A Mild Method for Dehydration of a Base-Sensitive Primary Amide- Toward a Key Intermediate in the Synthesis of Nirmatrelvir. Retrieved from [Link]
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Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
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Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
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- National Institutes of Health. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
- Science of Synthesis. (n.d.). Enantioselective Functionalization of Prochiral Cyclobutanones and Cyclobutenones.
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- Wang, Z., et al. (2024). Palladium-Catalyzed Divergent Enantioselective Functionalization of Cyclobutenes. Journal of the American Chemical Society, 146(18), 12691-12701.
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Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
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-
PubMed. (2023, June 19). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Retrieved from [Link]
-
Digital Commons @ Butler University. (2021). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Retrieved from [Link]
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Application Note: A Scalable and Efficient Synthesis of 1-(Hydroxymethyl)cyclobutanecarboxamide for Pharmaceutical Research and Development
Introduction
The cyclobutane motif is an increasingly important structural element in medicinal chemistry, offering a unique three-dimensional scaffold that can enhance the pharmacological properties of drug candidates.[1][2] 1-(Hydroxymethyl)cyclobutanecarboxamide, in particular, is a valuable building block possessing both a primary amide and a primary alcohol, functionalities ripe for diverse chemical elaborations in the synthesis of complex molecules.[3] This application note provides a comprehensive and scalable two-step synthetic protocol for this compound, designed for researchers, scientists, and drug development professionals. The described process prioritizes safety, efficiency, and scalability, addressing the critical need for robust synthetic routes in the pharmaceutical industry.
Strategic Approach to Synthesis
The chosen synthetic strategy involves a two-step sequence commencing with the formation of a key intermediate, 1-(hydroxymethyl)cyclobutane-1-carbonitrile, followed by its selective hydrolysis to the desired primary amide. This route is advantageous for scale-up due to the availability of starting materials and the potential for high-yielding transformations under controlled conditions.
Visualizing the Synthetic Workflow
Figure 1: Overall synthetic workflow for the scale-up production of this compound.
Part 1: Synthesis of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile
This initial step involves a one-pot reaction that combines cyanohydrin formation with a subsequent hydroxymethylation. The selection of cyclobutanone as the starting material is predicated on its commercial availability and reactivity. The use of sodium cyanide necessitates stringent safety protocols, which are detailed in the safety section of this document.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g or mL) |
| Cyclobutanone | 1191-95-3 | 70.09 | 1.0 | 70.09 g |
| Sodium Cyanide | 143-33-9 | 49.01 | 1.1 | 53.91 g |
| Formaldehyde (37% aq. solution) | 50-00-0 | 30.03 | 1.2 | 97.4 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | 500 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | As needed |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | As needed |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Cyanide Solution Preparation: Carefully dissolve sodium cyanide (53.91 g, 1.1 mol) in deionized water (200 mL) in the reaction flask and cool the solution to 0-5 °C using an ice bath.
-
Cyclobutanone Addition: Add cyclobutanone (70.09 g, 1.0 mol) to the dropping funnel and add it dropwise to the stirred sodium cyanide solution over 30 minutes, maintaining the internal temperature below 10 °C.
-
Hydroxymethylation: After the addition of cyclobutanone is complete, add the formaldehyde solution (97.4 mL, 1.2 mol) dropwise via the dropping funnel over 1 hour, ensuring the temperature remains between 10-15 °C.
-
Reaction Progression: Once the additions are complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to 10 °C and carefully quench any unreacted cyanide by the slow, dropwise addition of a sodium hypochlorite solution until a potassium iodide-starch paper test is negative.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(hydroxymethyl)cyclobutane-1-carbonitrile.
Part 2: Selective Hydrolysis to this compound
The selective hydrolysis of the nitrile intermediate to the primary amide is a critical step. Traditional acidic or basic hydrolysis can lead to the formation of the corresponding carboxylic acid as a significant byproduct.[4][5][6][7] To circumvent this, a milder, catalytic approach is employed. Heterogeneous catalysis using manganese dioxide offers a scalable and selective method for this transformation.[8] An alternative, green chemistry approach involves the use of nitrile hydratase enzymes, which are known for their high selectivity in converting nitriles to amides under mild conditions.[9]
Experimental Protocol (Catalytic Hydrolysis)
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g or mL) |
| 1-(Hydroxymethyl)cyclobutane-1-carbonitrile | 956531-83-2 | 111.14 | 0.8 (crude) | ~88.9 g |
| Manganese Dioxide (activated) | 1313-13-9 | 86.94 | - | 17.8 g (20 wt%) |
| Water | 7732-18-5 | 18.02 | - | 500 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed |
| Hexanes | 110-54-3 | 86.18 | - | As needed |
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the crude 1-(hydroxymethyl)cyclobutane-1-carbonitrile (~88.9 g, 0.8 mol) and activated manganese dioxide (17.8 g) in water (500 mL).
-
Heating: Heat the mixture to reflux (100 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or HPLC to observe the disappearance of the starting nitrile and the formation of the amide.
-
Filtration: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the manganese dioxide catalyst. Wash the celite pad with hot water (2 x 100 mL).
-
Concentration: Combine the aqueous filtrates and concentrate under reduced pressure to a volume of approximately 100-150 mL.
-
Crystallization: Cool the concentrated aqueous solution in an ice bath to induce crystallization of the product.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to afford this compound.
Safety Considerations
1. Sodium Cyanide Handling:
-
Toxicity: Sodium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin.[10][11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (double-gloving is recommended) when handling sodium cyanide.[12]
-
Ventilation: All operations involving sodium cyanide must be conducted in a certified chemical fume hood.[12]
-
Acid Incompatibility: Sodium cyanide reacts with acids to produce highly toxic hydrogen cyanide gas. Ensure that no acidic materials are in the vicinity of the reaction.[13]
-
Quenching: A freshly prepared solution of sodium hypochlorite should be readily available for quenching any residual cyanide.
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional and local regulations.
2. General Safety:
-
Flammable Solvents: Dichloromethane and ethyl acetate are flammable and should be handled away from ignition sources.
-
Thermal Hazards: The hydrolysis step involves heating to reflux. Ensure proper assembly of the reflux apparatus to prevent solvent loss and potential hazards.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H, N-H, C=O).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Expected Data:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₆H₁₁NO₂
-
Molecular Weight: 129.16 g/mol
Process Optimization and Scale-Up Considerations
Figure 2: Key considerations for scaling up the synthesis of this compound.
Conclusion
This application note details a robust and scalable two-step synthesis of this compound, a valuable building block for pharmaceutical research. The outlined protocols, with a strong emphasis on safety and process control, provide a solid foundation for the efficient production of this compound. By employing a strategic synthetic route and considering key scale-up parameters, researchers and drug development professionals can confidently produce this important intermediate for their discovery and development pipelines.
References
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Organic Syntheses, Coll. Vol. 3, p.221 (1955); Vol. 29, p.24 (1949). (Link: [Link])
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Martinkova, L., & Kren, V. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. (Link: [Link])
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Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2014). Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide. Organic Letters. (Link: [Link])
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United Chemical. Ensuring Safe Usage of Sodium Cyanide to Prevent Accidents. (Link: [Link])
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PubChem. Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. (Link: [Link])
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Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. (Link: [Link])
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Taekwang. SODIUM CYANIDE (NaCN) Safety and Handling Guidance. (Link: [Link])
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Taekwang. Sodium Cyanide Safety Handling Guide. (Link: [Link])
-
Lumen Learning. Hydrolysis of nitriles. (Link: [Link])
-
Organic Syntheses. Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. (Link: [Link])
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Chemistry LibreTexts. Conversion of nitriles to amides. (Link: [Link])
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Chemical Review and Letters. Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. (Link: [Link])
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Chill, S. T., & Mebane, R. C. (2010). FACILE ONE-POT CONVERSION OF ALDEHYDES INTO AMIDES. Synthetic Communications. (Link: [Link])
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Wikipedia. Nitrile reduction. (Link: [Link])
-
Wikipedia. Decarboxylation. (Link: [Link])
-
ResearchGate. How can I selectively reduce nitrile in presence of ester (reaction conditions)?. (Link: [Link])
-
Wikipedia. Cyclobutanecarboxylic acid. (Link: [Link])
-
Organic Chemistry Portal. Decarboxylation. (Link: [Link])
-
Arkat USA. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (Link: [Link])
-
ResearchGate. One-Pot Esterification and Amide Formation via Acid-Catalyzed Dehydration and Ritter Reactions. (Link: [Link])
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Nelson, T. D. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. (Link: [Link])
-
Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC: Online Journal of Organic Chemistry. (Link: [Link])
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Amjaour, H. S. (2019). Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei. UND Scholarly Commons. (Link: [Link])
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studies toward the stereocontrolled synthesis of cyclobutane derivatives. (2023). ScholarWorks. (Link: [Link])
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Frontiers. Impact of Nitriles on Bacterial Communities. (Link: [Link])
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Ma, X., & Lu, M. (2011). An Improved Method for the Conversion of Nitriles to Amides Using N,N-Disubstituted Hydroxylamine. Journal of Chemical Research. (Link: [Link])
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Protocols.io. Quantitative analysis of methylation and hydroxymethylation using oXBS-qMSP. (Link: [Link])
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de Albuquerque, S., & de Souza, M. V. N. (2018). Nitriles: an attractive approach to the development of covalent inhibitors. RSC medicinal chemistry, 9(11), 1595–1607. (Link: [Link])
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EpigenTek. MethylFlash™ Global DNA Hydroxymethylation (5-hmC) ELISA Easy Kit (Colorimetric). (Link: [Link])
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use of 1-(Hydroxymethyl)cyclobutanecarboxamide in polymer chemistry
An Application Guide to 1-(Hydroxymethyl)cyclobutanecarboxamide in Advanced Polymer Synthesis
Foreword: Innovating with Novel Building Blocks
In the dynamic field of polymer chemistry, the pursuit of novel monomers is paramount to unlocking new material properties and applications. This compound stands out as a compelling, yet underexplored, building block. Its structure is unique, featuring a strained four-membered carbocycle decorated with two distinct functional groups: a primary hydroxyl and a primary carboxamide.[1] This configuration presents a fascinating opportunity for creating polymers with unique architectures and functionalities. The rigid, puckered cyclobutane core is known to impart conformational restriction and enhance thermal stability in polymer backbones, making it a desirable motif for advanced materials.[2][3]
This document serves as a detailed guide for researchers, scientists, and drug development professionals, moving beyond a simple datasheet to provide a theoretical framework and practical, albeit prospective, protocols for leveraging this monomer. As there is limited published data on the direct polymerization of this compound, this guide is built upon established principles of polymer chemistry, drawing analogies from well-documented reactions to propose scientifically-grounded pathways for its use. We will explore its potential as a self-condensing AB-type monomer for polyesteramides and as a precursor for novel co-monomers.
Monomer Profile and Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in designing successful polymerization strategies. The presence of both a hydrogen-bond donor (amide N-H, hydroxyl O-H) and acceptor (amide C=O, hydroxyl O) suggests strong intermolecular interactions, influencing its melting point and solubility.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | |
| Molecular Weight | 129.16 g/mol | |
| CAS Number | 1123169-19-6 | |
| Appearance | Solid | |
| Key Functional Groups | Primary Hydroxyl (-CH₂OH), Primary Carboxamide (-CONH₂) | [1] |
| InChI Key | FDUFONMKKOFOQH-UHFFFAOYSA-N |
Proposed Polymerization Pathways: A Theoretical Overview
The bifunctional nature of this compound makes it a prime candidate for step-growth polymerization. Two primary theoretical routes are proposed:
-
Direct Self-Polycondensation: The monomer acts as an AB-type monomer, where the hydroxyl group (A) can react with the carboxamide group (B) to form an ester linkage, resulting in a polyesteramide. This process typically requires high temperatures and a catalyst to drive the reaction, often with the elimination of a small molecule like ammonia or water.[4]
-
Modification Followed by Co-Polycondensation: The monomer is first chemically modified to yield a more conventional AA- or BB-type monomer (e.g., a diol or a dicarboxylic acid). This new derivative can then be co-polymerized with a complementary monomer to create copolyesters or copolyamides with precisely engineered properties.
The following diagram illustrates the conceptual relationship between these proposed strategies.
Caption: Proposed strategies for polymer synthesis.
Application Note I: Direct Polycondensation to Novel Polyesteramides
Principle and Rationale
This protocol explores the direct melt polycondensation of this compound. The goal is to form a polyesteramide by reacting the hydroxyl and amide functional groups. This is a challenging one-pot synthesis due to the lower reactivity of the amide group compared to a carboxylic acid. Therefore, forcing conditions—high temperature, vacuum, and an appropriate transesterification catalyst—are necessary. The resulting polymer is expected to feature a backbone containing both ester and amide linkages, with the cyclobutane ring providing rigidity. The amide groups offer sites for strong hydrogen bonding, which could lead to materials with high glass transition temperatures (Tg) and good mechanical strength.[5]
The proposed reaction is as follows:
n(HO-CH₂-C₄H₆-CONH₂) → H-[O-CH₂-C₄H₆-CONH]ₙ-OH + (n-1)NH₃
Caption: Direct self-polycondensation workflow.
Experimental Protocol: Melt Polycondensation
Materials:
-
This compound (as pure as possible)
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable polycondensation catalyst
-
Antioxidant (e.g., Irganox® 1010)
-
High-purity Nitrogen (N₂)
-
Methanol (for cleaning)
-
Chloroform or Dimethylformamide (DMF) (for polymer dissolution)
Equipment:
-
Glass polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.
-
Heating mantle with a temperature controller.
-
High-vacuum pump.
-
Schlenk line.
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the polymerization reactor. Assemble the apparatus and purge with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Charging the Reactor: Charge the reactor with this compound (e.g., 10.0 g, 77.4 mmol) and a catalytic amount of an antioxidant (e.g., 0.1 wt%).
-
Drying: Heat the reactor to 120 °C under a steady stream of nitrogen for 1 hour to remove any residual moisture from the monomer.
-
Catalyst Addition: Cool the reactor to below 100 °C. Add the polycondensation catalyst, Ti(OBu)₄ (e.g., 0.1-0.5 mol% relative to the monomer), via syringe.
-
First Stage (Esterification/Amidation):
-
Slowly increase the temperature to 180-200 °C under a gentle nitrogen flow.
-
Maintain this temperature for 2-4 hours. The viscosity of the melt should begin to increase. Ammonia gas will be evolved and can be trapped.
-
Causality: This initial stage is crucial for initiating the oligomerization at atmospheric pressure, allowing the controlled removal of the volatile byproduct without excessive monomer sublimation.
-
-
Second Stage (Polycondensation):
-
Gradually increase the temperature to 220-240 °C.
-
Simultaneously, slowly apply vacuum over 30-60 minutes until the pressure is below 1 Torr.
-
Causality: High temperature and vacuum are essential to shift the reaction equilibrium towards the polymer by efficiently removing the ammonia byproduct.[6] A slow increase in temperature and vacuum prevents bumping and loss of material.
-
Continue the reaction under high vacuum for another 4-6 hours. The torque on the mechanical stirrer will increase significantly, indicating a rise in molecular weight.
-
-
Polymer Recovery:
-
Release the vacuum by introducing nitrogen into the reactor.
-
Cool the reactor to room temperature.
-
The resulting polymer will be a solid plug. Carefully disassemble the reactor to extract the polymer. The polymer may need to be dissolved in a suitable solvent (e.g., DMF or chloroform) or mechanically broken up.
-
-
Purification:
-
Dissolve the crude polymer in a minimal amount of a suitable solvent.
-
Precipitate the polymer by slowly adding the solution to a non-solvent like methanol or water.
-
Filter the purified polymer and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Expected Characterization & Hypothetical Data
A thorough characterization is essential to confirm the structure and properties of the synthesized polymer.[7]
| Analysis Technique | Parameter | Expected Outcome (Hypothetical) | Rationale |
| GPC/SEC | Mn, Mw, Đ (PDI) | Mn: 5,000-15,000 g/mol , Đ: ~2.0 | Step-growth polymerization typically yields a polydispersity (Đ) of around 2.[6] |
| DSC | Glass Transition (Tg) | 130-160 °C | The rigid cyclobutane ring and hydrogen bonding from amide groups are expected to result in a high Tg.[5] |
| TGA | Decomposition Temp. (Td) | > 350 °C (5% weight loss) | Cyclobutane-containing polyesters often exhibit good thermal stability.[8][9] |
| ¹H NMR | Chemical Shifts | Peaks corresponding to the polymer backbone protons, disappearance of monomer -OH proton. | Confirms the successful incorporation of the monomer into the polymer chain. |
Safety and Handling
While specific toxicity data for this compound is limited, it should be handled with standard laboratory precautions.
-
Hazards: May be harmful if swallowed and can cause eye irritation.
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion and Future Outlook
This compound represents a promising frontier in polymer science. The theoretical pathways and protocols detailed in this guide provide a robust starting point for researchers to explore its potential. The synthesis of novel polyesteramides with inherent rigidity and hydrogen-bonding capabilities could yield materials suitable for high-performance applications, including engineering plastics and biomedical devices where thermal stability and mechanical strength are critical.[10] Future work should focus on optimizing polymerization conditions, exploring different catalytic systems, and investigating the structure-property relationships of the resulting polymers. Furthermore, modifying the monomer to create novel diols or diacids could open the door to a vast new library of copolymers with tunable properties.
References
-
The Royal Society of Chemistry. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. (2022). Available from: [Link]
-
ResearchGate. Polymerization conditions and the properties of the polymers | Download Table. Available from: [Link]
-
National Institutes of Health (NIH). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. Available from: [Link]
-
Green Chemistry (RSC Publishing). Characterization of polymer properties and identification of additives in commercially available research plastics. Available from: [Link]
-
PubMed Central. Cyclobutanes in Small‐Molecule Drug Candidates. Available from: [Link]
-
MEL Science. Polymerization and polycondensation reactions. Available from: [Link]
-
Wiley Online Library. Controlled Radical Polymerization. Available from: [Link]
-
Farabi University. Lecture #9: Polycondensation reactions. Available from: [Link]
-
RSC Publishing. Polymer Chemistry. Available from: [Link]
-
Polymer Chemistry (RSC Publishing). Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. (2020). Available from: [Link]
-
RSC Publishing. Carboxamide and carbamate substituted π-conjugated polymers: the effect of hydrogen bonding on photovoltaic properties. Available from: [Link]
Sources
- 1. Buy this compound | 1123169-19-6 [smolecule.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymerization and polycondensation reactions | MEL Chemistry [melscience.com]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Characterization of polymer properties and identification of additives in commercially available research plastics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(Hydroxymethyl)cyclobutanecarboxamide
Welcome to the technical support center for the synthesis and yield optimization of 1-(Hydroxymethyl)cyclobutanecarboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists. As a key building block in modern drug discovery, the efficient synthesis of this sp³-rich scaffold is critical.[1] This document provides in-depth, field-proven insights into troubleshooting common issues and optimizing reaction parameters to achieve high-yield, high-purity outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible synthetic route to this compound?
A1: The most prevalent and practical route for laboratory-scale synthesis is the direct ammonolysis of a corresponding ester precursor, typically Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate.[2] This method involves treating the ester with an ammonia source to form the primary amide.[3][] This approach is favored due to the commercial availability of the starting ester and the straightforward nature of the reaction.
Q2: What are the critical parameters that control the yield of the ester-to-amide conversion?
A2: The key parameters to control are:
-
Temperature and Pressure: The reaction often requires heating to proceed at a reasonable rate. Using a sealed pressure vessel is crucial when working with volatile reagents like ammonia to maintain a sufficient concentration in the reaction medium.[5]
-
Ammonia Source: The choice of ammonia source is critical. While aqueous or gaseous ammonia can be used, anhydrous solutions like methanolic ammonia often provide better results by minimizing water-related side reactions.[5] More advanced reagents like sodium amidoboranes can also achieve rapid and high-yield conversion at room temperature.[6]
-
Solvent: Aprotic, high-boiling solvents can be advantageous as they help to drive the reaction to completion by facilitating the removal of the alcohol byproduct (ethanol).[5]
-
Reaction Time: Sufficient time must be allowed for the reaction to reach completion. Progress should be monitored using appropriate analytical techniques.
Q3: What analytical techniques are recommended for monitoring the reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. A typical solvent system would be a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexanes or dichloromethane). The product, being more polar than the starting ester due to the amide and alcohol groups, will have a lower Rf value. For more quantitative analysis and structure confirmation, 1H NMR spectroscopy and LC-MS are indispensable.
Q4: Are there alternative synthetic strategies beyond ester ammonolysis?
A4: Yes, while less common for this specific molecule on a lab scale, other methods exist for constructing cyclobutanecarboxamides. These include:
-
Direct Amidation of the Carboxylic Acid: This involves activating the corresponding carboxylic acid with a coupling agent followed by treatment with an amine. Various catalysts, such as boronic acids, can facilitate this transformation.[7]
-
Palladium-Catalyzed Aminocarbonylation: Advanced methods involve the ligand-controlled, regioselective aminocarbonylation of cyclobutanols.[1] This is a powerful technique for accessing diverse substituted cyclobutanes but requires specialized catalysts and conditions.
Troubleshooting Guide: Ester Ammonolysis Route
This section addresses specific issues you may encounter when synthesizing this compound from its ethyl ester precursor.
Workflow for Ammonolysis of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
Caption: General workflow for the synthesis of the target amide.
Q: My reaction shows very low conversion of the starting ester, even after 24 hours. What is the likely cause and how can I fix it?
A: This is a common issue often related to insufficient reactivity or reagent concentration.
Plausible Causes & Solutions
| Cause | Scientific Rationale | Recommended Solution |
| Insufficient Temperature | The ammonolysis of esters is an equilibrium-driven process that is often kinetically slow at room temperature.[3] Higher temperatures increase the reaction rate and help shift the equilibrium towards the product. | Gradually increase the reaction temperature in 10 °C increments, up to 100-110 °C. Ensure your reaction vessel is rated for the increased pressure. |
| Loss of Ammonia | Ammonia is a volatile gas. If the reaction vessel is not properly sealed, ammonia will escape, reducing its effective concentration and stalling the reaction. | Use a high-quality, pressure-rated reaction vessel with a secure sealing mechanism. Before heating, ensure all fittings are tight. |
| Low Reagent Molarity | Commercial solutions of ammonia in methanol can vary in concentration and degrade over time. Using a low-concentration or old solution will result in a large excess of solvent and insufficient nucleophile. | Use a freshly opened bottle of a high-molarity solution (e.g., 7N ammonia in methanol). Alternatively, prepare a fresh solution by carefully bubbling anhydrous ammonia gas through cold methanol. |
| Water Contamination | The presence of significant amounts of water can lead to competitive hydrolysis of the starting ester back to the carboxylic acid, reducing the yield of the desired amide. | Use anhydrous solvents and reagents wherever possible. |
Q: My TLC plate shows the starting material is consumed, but I have multiple new spots and a low yield of the desired product. What are these byproducts?
A: The formation of multiple byproducts points to side reactions, which can be triggered by harsh conditions or impurities.
Troubleshooting Byproduct Formation
| Observed Byproduct (Hypothesized) | Potential Cause | Mitigation Strategy |
| 1-(Hydroxymethyl)cyclobutane-1-carboxylic acid | Hydrolysis of the starting ester or the product amide, often caused by excessive water or prolonged heating under non-anhydrous conditions. | Ensure all reagents and solvents are anhydrous. Minimize reaction time once the starting material is consumed. A slightly basic work-up can help remove this acidic impurity. |
| Polymeric material / Baseline streaking on TLC | Decomposition of the product or starting material under excessively high temperatures (>120 °C) or prolonged reaction times. The strained cyclobutane ring, while relatively stable, can be susceptible to degradation under harsh conditions.[8] | Reduce the reaction temperature and monitor carefully to avoid over-running the reaction. Once TLC indicates full conversion of the starting material, promptly begin the work-up procedure. |
| N-methylated amide | If using a reagent like methylamine instead of ammonia, or if the ammonia source is contaminated, N-methylation can occur. | Verify the identity and purity of your ammonia source. Use a dedicated, clean source of ammonia for the reaction. |
Troubleshooting Logic Diagram
Caption: A logical map for diagnosing and solving common synthesis issues.
Q: I'm struggling with the purification. My product is smearing during column chromatography. How can I improve the separation?
A: The high polarity of this compound can make it challenging to purify via standard silica gel chromatography.
Purification Strategies
-
Optimize the Mobile Phase:
-
Increase Polarity: Your product requires a highly polar eluent. A gradient elution starting from 100% Ethyl Acetate and gradually increasing the percentage of Methanol (e.g., up to 10-15% MeOH in EtOAc or DCM) is often effective.
-
Acid/Base Additive: Tailing or smearing on silica can be due to strong interactions between the amide/alcohol and the acidic silica surface. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the mobile phase can significantly improve peak shape by neutralizing the acidic sites on the silica.
-
-
Consider Recrystallization:
-
If the crude product is reasonably pure (>85%), recrystallization can be an excellent alternative to chromatography.
-
Solvent Screening: Test a variety of solvent systems. A good system will dissolve the compound when hot but result in poor solubility when cold. Try solvents like ethyl acetate, isopropanol, or mixtures such as ethyl acetate/hexanes or methanol/diethyl ether.
-
-
Alternative Stationary Phases:
-
If silica gel proves ineffective, consider using a different stationary phase. Alumina (neutral or basic) can sometimes provide better separation for polar, basic, or neutral compounds. Reverse-phase chromatography (C18) using a water/acetonitrile or water/methanol gradient is another powerful option if available.
-
Experimental Protocols
Protocol 1: Synthesis via Ester Ammonolysis
Materials:
-
Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate (1.0 eq)
-
Ammonia in Methanol solution (7N, 10-20 eq)
-
Pressure-rated reaction vessel with a magnetic stir bar
Procedure:
-
Place Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate (e.g., 1.0 g, 6.32 mmol) into a clean, dry pressure vessel.
-
In a well-ventilated fume hood, add the 7N solution of ammonia in methanol (e.g., 18 mL, 126 mmol, 20 eq).
-
Seal the vessel securely. Check for leaks.
-
Place the vessel in an oil bath pre-heated to 90 °C and stir the mixture vigorously.
-
Monitor the reaction progress by periodically taking a small aliquot (after cooling the vessel first!), concentrating it, and analyzing by TLC (Typical eluent: 10% Methanol in Dichloromethane). The reaction is typically complete in 12-18 hours.
-
Once the starting material is consumed, remove the vessel from the heat and allow it to cool completely to room temperature.
-
CAUTION: The vessel is under pressure. Cool the vessel in an ice bath before slowly and carefully venting it in the back of a fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure (rotary evaporator).
-
The resulting crude solid or oil can then be purified as per Protocol 2.
Protocol 2: Purification by Silica Gel Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Glass column, flasks, etc.
Procedure:
-
Prepare the column by packing a slurry of silica gel in a non-polar solvent (e.g., 100% DCM).
-
Prepare the mobile phase. Eluent A: 100% DCM. Eluent B: 10% MeOH / 0.5% TEA in DCM.
-
Dissolve the crude product in a minimal amount of methanol or DCM. If it doesn't dissolve well, adsorb it onto a small amount of silica gel by adding the silica to a solution of the crude product and then evaporating the solvent.
-
Load the sample onto the top of the packed column (either as a concentrated solution or the dried silica-adsorbed material).
-
Begin eluting the column with 100% DCM, collecting fractions.
-
Gradually increase the polarity of the mobile phase by slowly adding Eluent B. A typical gradient might be:
-
2 column volumes of 100% DCM
-
2 column volumes of 25% Eluent B in Eluent A
-
2 column volumes of 50% Eluent B in Eluent A
-
Continue with 75-100% Eluent B until the product has fully eluted.
-
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
References
-
ResearchGate. What is the best procedure (solvent and technique) of converting an ester group to an amide group?. (2014). Available from: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]
-
Master Organic Chemistry. Formation of Amides From Esters. Available from: [Link]
-
Chemistry LibreTexts. 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. (2023). Available from: [Link]
-
PubMed Central (PMC). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Available from: [Link]
-
ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. (2023). Available from: [Link]
-
PubChem. Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. Available from: [Link]
-
A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Available from: [Link]
-
Organic Chemistry Portal. Preparation and Reactions of Carboxylic Acids, Esters and Amides. (2006). Available from: [Link]
-
PubMed Central (PMC). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. (2021). Available from: [Link]
-
Khan Academy. Amide formation from carboxylic acid derivatives. Available from: [Link]
-
PubMed. The unprecedented bridging coordination mode of 1,1-cyclobutane dicarboxylate (mu-cbdc-O,O') stabilized by intramolecular hydrogen bonds in ruthenium(II) complexes. Available from: [Link]
-
ResearchGate. Optimized yields of carbamate cleavage processes with 329 designed.... Available from: [Link]
-
ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Available from: [Link]
-
Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Available from: [Link]
-
ResearchGate. Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Available from: [Link]
-
PubMed Central (PMC). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Available from: [Link]
-
GenoChem World. ADC1470.0025 Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PNP – 25mg. Available from: [Link]
Sources
- 1. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | C8H14O3 | CID 15670506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-(Hydroxymethyl)cyclobutanecarboxamide
Welcome to the comprehensive technical support guide for the synthesis of 1-(Hydroxymethyl)cyclobutanecarboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this valuable building block. The unique structural features of the cyclobutane ring, coupled with the bifunctional nature of the target molecule, present a specific set of synthetic hurdles. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your synthetic success.
Introduction: The Synthetic Challenge
This compound is a key structural motif in medicinal chemistry due to the conformational rigidity and three-dimensional nature of the cyclobutane core, which can offer advantages in drug-receptor interactions. However, the synthesis of substituted cyclobutanes is often challenging due to ring strain and the potential for undesired side reactions.[1][2] The synthesis of this compound, in particular, requires careful control of functional group transformations to achieve good yields and purity.
This guide will address the common issues arising from a likely multi-step synthesis, which typically involves the formation of the cyclobutane ring, differentiation of the 1,1-dicarboxylate precursor, amidation, and reduction.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My initial cyclobutane ring formation from diethyl malonate and 1,3-dibromopropane is giving a low yield. What is going wrong?
Potential Causes & Solutions:
-
Side Reactions: A significant side product in this reaction is the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate from the reaction of two molecules of diethyl malonate with one of 1,3-dibromopropane.[3]
-
Solution: To minimize this, ensure slow addition of the 1,3-dibromopropane to the solution of deprotonated diethyl malonate. Maintaining a high dilution can also favor the intramolecular cyclization over the intermolecular side reaction.
-
-
Base and Solvent Choice: The choice of base and solvent is critical for efficient cyclization.
-
Solution: Sodium ethoxide in ethanol is a classic choice. However, using a stronger base like sodium hydride in an aprotic solvent such as DMF or THF can sometimes improve yields. The use of phase-transfer catalysts like tetrabutylammonium bromide with a weaker base like potassium carbonate in DMF has also been reported to be effective.[3]
-
-
Reaction Conditions: Inadequate reaction temperature or time can lead to incomplete reaction.
-
Solution: The reaction often requires heating. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and temperature.
-
| Parameter | Recommendation | Rationale |
| Reagents | Diethyl malonate, 1,3-dibromopropane | Commercially available and reliable starting materials. |
| Base/Solvent | Sodium ethoxide/Ethanol or K₂CO₃/DMF with TBAB | Classic conditions or modern alternative to minimize side reactions. |
| Addition | Slow addition of 1,3-dibromopropane | Favors intramolecular cyclization. |
| Monitoring | TLC or GC-MS | To ensure reaction completion and identify side products. |
Q2: I am struggling with the selective hydrolysis of only one ester group of diethyl 1,1-cyclobutanedicarboxylate. How can I achieve this?
Potential Causes & Solutions:
-
Over-hydrolysis: It is challenging to stop the hydrolysis at the mono-acid stage, as the second ester can also be hydrolyzed, leading to the dicarboxylic acid.
-
Solution: Use a stoichiometric amount of base (e.g., one equivalent of KOH or NaOH) in a mixed solvent system like ethanol/water. Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
-
-
Reaction Temperature: Higher temperatures will accelerate the hydrolysis of both ester groups.
-
Solution: Perform the reaction at a lower temperature (e.g., room temperature or slightly above) to have better control over the selectivity.
-
Q3: My amide formation step is resulting in a low yield of 1-carbamoyl-1-cyclobutanecarboxylic acid ethyl ester. What are the common pitfalls?
Potential Causes & Solutions:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid needs to be activated to react with the amine (or ammonia).[4]
-
Solution: Use a reliable coupling agent such as DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Ensure you are using the correct stoichiometry and anhydrous conditions.[4]
-
-
Amine Protonation: If you are starting from the carboxylic acid and using ammonia, an acid-base reaction can occur, protonating the ammonia and rendering it non-nucleophilic.[4][5][6]
-
Solution: When using ammonia, it is often better to start from an activated form of the carboxylic acid, like an acid chloride or an ester. If using a coupling agent, the addition of a non-nucleophilic base like DIPEA (diisopropylethylamine) can be beneficial.
-
-
Steric Hindrance: While less of an issue with ammonia, sterically hindered amines can lead to slow or incomplete reactions.[4][7]
-
Solution: For sterically demanding couplings, more potent activating agents or higher reaction temperatures and longer reaction times may be necessary.[7]
-
-
Reaction with the Ester: If you are attempting to directly amidate the ester with ammonia, this often requires harsh conditions (high temperature and pressure).
-
Solution: It is generally more efficient to first hydrolyze one ester to the carboxylic acid and then perform a standard amide coupling.
-
Q4: The final reduction of the ester or carboxylic acid to the hydroxymethyl group is not working well. What reducing agent should I use?
Potential Causes & Solutions:
-
Choice of Reducing Agent: The choice of reducing agent is critical to avoid the reduction of the amide functionality.
-
Solution: Lithium aluminum hydride (LAH) is a strong reducing agent that can reduce both esters and amides. A milder reducing agent like lithium borohydride (LiBH₄) is often preferred for the selective reduction of an ester in the presence of an amide. Alternatively, if you have the mono-acid mono-amide, you can use borane (BH₃) to selectively reduce the carboxylic acid.
-
-
Reaction Conditions: Incomplete reduction can occur with insufficient reducing agent or non-optimal reaction conditions.
-
Solution: Use a slight excess of the reducing agent and ensure anhydrous conditions, as these reagents react violently with water. The reaction is typically performed in an ethereal solvent like THF. Monitor the reaction by TLC or LC-MS to ensure completion.
-
Synthetic Pathway and Potential Pitfalls
Caption: A potential synthetic route to this compound and its associated challenges.
Frequently Asked Questions (FAQs)
Q: What is the typical physical state and stability of this compound? A: It is expected to be a solid at room temperature.[8] Amides and primary alcohols are generally stable functional groups under neutral conditions.
Q: What are the key analytical techniques to monitor the progress of the synthesis? A: Thin-layer chromatography (TLC) is useful for rapid qualitative monitoring. For more detailed analysis of reaction conversion and purity, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile intermediates like the diester, and Liquid Chromatography-Mass Spectrometry (LC-MS) for the non-volatile polar intermediates and the final product are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product and key intermediates.
Q: Are there any specific safety precautions to consider during this synthesis? A: Yes. 1,3-dibromopropane is a suspected carcinogen and should be handled with appropriate personal protective equipment in a fume hood. Strong reducing agents like lithium aluminum hydride and borane are highly reactive with water and can ignite; they must be handled under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q: Can I purify the final product by distillation? A: Due to the presence of the polar hydroxyl and amide groups, this compound is expected to have a high boiling point and may decompose at elevated temperatures. Therefore, distillation is not a suitable purification method. Recrystallization or column chromatography are the recommended purification techniques.
Q: Are there alternative synthetic routes to consider? A: Yes, one alternative is to start with a [2+2] cycloaddition reaction to form the cyclobutane ring, although this often requires specialized photochemical equipment.[1] Another approach could be the aminocarbonylation of a suitable cyclobutanol precursor.[1][2] The choice of route will depend on the available starting materials and equipment.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.05 eq) to anhydrous ethanol.
-
Add diethyl malonate (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the mixture to reflux for 30 minutes.
-
Add 1,3-dibromopropane (1.1 eq) dropwise over 2 hours, maintaining reflux.
-
After the addition is complete, continue to reflux for an additional 8-12 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction mixture, remove the solvent under reduced pressure.
-
Add water to the residue and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation.
Protocol 2: Amide Coupling using EDC/HOBt
-
Dissolve the mono-acid mono-ester intermediate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes.
-
Cool the reaction mixture to 0 °C.
-
Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.[4]
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude amide.
-
Purify by column chromatography or recrystallization.
References
- Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central.
- 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
- Studies toward the stereocontrolled synthesis of cyclobutane deriv
- This compound DiscoveryCPR 1123169-19-6. Sigma-Aldrich.
- Buy this compound | 1123169-19-6. Smolecule.
- Diethyl 1,1-cyclobutanedicarboxyl
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- diethyl 1,1-cyclobutanedicarboxylate - Organic Syntheses Procedure. Organic Syntheses.
- (PDF) Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
- Tips and tricks for difficult amide bond form
- CYCLOBUTANE-1,1-DICARBOXYLIC ACID MONOAMIDE | 845621-11-6. ChemicalBook.
- 845621-11-6 | Cyclobutane-1,1-dicarboxylic acid monoamide. ChemScene.
- Why did my amide syntesis does not work?
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
- Amide formation from carboxylic acid deriv
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- Diethyl 1,1-cyclobutanedicarboxyl
- 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses.
- Amide formation from carboxylic acid deriv
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of New Avenalumic Carboxamide Derivatives in the Ferulic Series.
- Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Europe PMC.
- Process for the preparation of 1.1-cyclohexane diacetic acid monoamide.
- Preparation of amides using DCC (video). Khan Academy.
- Diethyl cyclobutane-1,1-dicarboxyl
- Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. RSC Publishing.
- Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. PMC - NIH.
Sources
- 1. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. youtube.com [youtube.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. This compound DiscoveryCPR 1123169-19-6 [sigmaaldrich.com]
Technical Support Center: Synthesis of 1-(Hydroxymethyl)cyclobutanecarboxamide
Welcome to the technical support center for the synthesis of 1-(Hydroxymethyl)cyclobutanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during the synthesis of this valuable building block. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and purity of your final product.
Introduction to the Synthesis and Potential Challenges
This compound is a key intermediate in the development of various pharmaceutical agents, prized for its unique three-dimensional structure.[1] The synthesis, while conceptually straightforward, presents several critical steps where side product formation can occur, impacting yield and purity. The most common synthetic strategy commences with 1,1-cyclobutanedicarboxylic acid and proceeds through a selective functional group manipulation.
This guide will address potential pitfalls at each stage of a common synthetic route, providing troubleshooting advice and detailed protocols to mitigate the formation of impurities.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Synthesis of the Starting Material - 1,1-Cyclobutanedicarboxylic Acid
A common route to 1,1-cyclobutanedicarboxylic acid involves the reaction of diethyl malonate with 1,3-dibromopropane followed by hydrolysis.
Question 1: During the synthesis of diethyl 1,1-cyclobutanedicarboxylate, my yield is low, and I've isolated a significant amount of a higher molecular weight byproduct. What is it and how can I avoid it?
Answer:
The high molecular weight byproduct is likely tetraethyl 1,1,5,5-pentanetetracarboxylate. This arises from the reaction of two molecules of diethyl malonate with one molecule of 1,3-dibromopropane.
Causality: The formation of this side product is a classic issue in malonic ester synthesis when using a dihalide. The mono-alkylated intermediate can act as a nucleophile and react with another molecule of the dihalide, leading to dimerization.
Troubleshooting Strategies:
-
High Dilution: Running the reaction at high dilution favors the intramolecular cyclization over the intermolecular side reaction.
-
Slow Addition: Adding the 1,3-dibromopropane slowly to the solution of the sodium salt of diethyl malonate can also help to maintain a low concentration of the alkylating agent, thus favoring the desired cyclization.
-
Alternative Reagents: Using 1-bromo-3-chloropropane can sometimes offer better selectivity, as the chloride is less reactive than the bromide, reducing the likelihood of the second alkylation.
Part 2: Selective Mono-Reduction of 1,1-Cyclobutanedicarboxylic Acid
A crucial step is the selective reduction of one of the carboxylic acid groups to a hydroxymethyl group. This is often achieved by first converting the diacid to a monoester, followed by reduction of the remaining carboxylic acid.
Question 2: I am attempting the selective reduction of 1,1-cyclobutanedicarboxylic acid (or its monoester) and I am seeing a significant amount of a diol byproduct. How can I improve the selectivity?
Answer:
The diol byproduct you are observing is likely cyclobutane-1,1-diyldimethanol, resulting from the over-reduction of both functional groups. This is a common challenge when using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[2][3][4][5]
Causality: LiAlH₄ is a very strong reducing agent capable of reducing both carboxylic acids and esters to primary alcohols.[2][3][4][5] Achieving selectivity can be difficult due to the high reactivity of the reagent.
Troubleshooting Strategies:
-
Choice of Reducing Agent:
-
Borane-THF complex (BH₃·THF): Borane is generally more selective for the reduction of carboxylic acids in the presence of esters. By converting your diacid to a monoester, you can then selectively reduce the remaining carboxylic acid.
-
-
Reaction Conditions:
-
Stoichiometry: Carefully control the stoichiometry of the reducing agent. Use of a slight excess is common, but a large excess will lead to over-reduction.
-
Temperature: Perform the reduction at low temperatures (e.g., 0 °C to -78 °C) and slowly warm the reaction to room temperature. This can help to control the reactivity of the reducing agent.
-
Reverse Addition: Adding the substrate to the reducing agent (inverse addition) can sometimes improve selectivity by ensuring the substrate is always in excess.
-
Experimental Protocol: Selective Reduction of Monoethyl 1,1-Cyclobutanedicarboxylate
-
To a solution of monoethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of borane-THF complex (1.0 M in THF, 1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water and a mild acid workup.
-
Extract the product with an organic solvent and purify by column chromatography.
Part 3: Amidation of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
The final step is the conversion of the ester to the primary amide.
Question 3: My amidation reaction is sluggish and I have a significant amount of unreacted starting material. How can I drive the reaction to completion?
Answer:
Incomplete conversion in the amidation of an ester with ammonia is a common issue. The direct reaction of an ester with ammonia to form an amide can be slow.
Causality: Esters are less reactive electrophiles than acid chlorides or anhydrides. The reaction with ammonia is a nucleophilic acyl substitution, and its rate is dependent on the reactivity of both the ester and the nucleophile.
Troubleshooting Strategies:
-
Use of a Sealed Vessel: Performing the reaction in a sealed vessel with a solution of ammonia in an alcohol (e.g., methanol or ethanol) at elevated temperatures can increase the reaction rate.
-
Ammonia Source: Using a high concentration of aqueous ammonia or a solution of ammonia in an organic solvent can also drive the equilibrium towards the product.
-
Alternative Amidation Methods:
-
Hydrolysis and Amide Coupling: Hydrolyze the ester to the carboxylic acid, 1-(hydroxymethyl)cyclobutanecarboxylic acid. Then, use standard peptide coupling reagents (e.g., EDC/HOBt, HATU) to form the amide with an ammonia source (e.g., ammonium chloride with a base). This is often a more reliable method.
-
Experimental Protocol: Direct Amidation
-
Dissolve ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate in a 7N solution of ammonia in methanol.
-
Transfer the solution to a sealed pressure vessel.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
Purify the crude product by recrystallization or column chromatography.
Question 4: I am observing an unexpected side product that appears to have lost a molecule of water. What could this be?
Answer:
The side product is likely a nitrile, 1-(hydroxymethyl)cyclobutanecarbonitrile, formed via dehydration of the primary amide under harsh conditions. While less common, the formation of a lactone via intramolecular cyclization between the hydroxyl and carboxyl/amide group could also be considered, though sterically less favorable in this system.
Causality: Primary amides can be dehydrated to nitriles using strong dehydrating agents or at high temperatures. If your amidation or workup conditions are too harsh, this side reaction can occur.
Troubleshooting Strategies:
-
Milder Reaction Conditions: Avoid excessive heating during the amidation and purification steps.
-
Avoid Dehydrating Agents: Ensure that no strong dehydrating agents are present in the reaction mixture or used during workup.
Summary of Potential Side Products
| Synthetic Step | Desired Product | Potential Side Product | Reason for Formation |
| Ring Formation | Diethyl 1,1-cyclobutanedicarboxylate | Tetraethyl 1,1,5,5-pentanetetracarboxylate | Intermolecular reaction of mono-alkylated intermediate with dihalide. |
| Selective Reduction | Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | Cyclobutane-1,1-diyldimethanol | Over-reduction with a strong reducing agent like LiAlH₄. |
| Amidation | This compound | 1-(Hydroxymethyl)cyclobutanecarbonitrile | Dehydration of the primary amide under harsh conditions. |
Visualizing the Synthetic Pathway and Side Reactions
Caption: Synthetic pathway and potential side products.
Concluding Remarks
The successful synthesis of this compound hinges on the careful control of reaction conditions at each step to minimize the formation of key side products. By understanding the mechanistic basis for the formation of these impurities, researchers can proactively implement the troubleshooting strategies outlined in this guide to optimize their synthetic route, leading to higher yields and purer material. For further assistance, please consult the references provided or contact our technical support team.
References
- Organic Syntheses, Coll. Vol. 4, p.271 (1963); Vol. 34, p.31 (1954). [Link: http://www.orgsyn.org/demo.aspx?prep=cv4p0271]
- Smolecule. This compound. [Link: https://www.smolecule.com/cas/1123169-19-6.html]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15670506, Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. [Link: https://pubchem.ncbi.nlm.nih.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2568, 1,1-Cyclobutanedicarboxylic acid. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/1_1-Cyclobutanedicarboxylic-acid]
- Menger, F. M., & Ladika, D. (1988). Amide Bond Cleavage: Acceleration Due to a 1,3-Diaxial Interaction with a Carboxylic Acid. Journal of Organic Chemistry, 53(2), 654–657. [Link: https://pubs.acs.org/doi/abs/10.1021/jo00237a030]
- Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link: https://www.masterorganicchemistry.com/2011/08/12/reagent-friday-lithium-aluminum-hydride-lialh4/]
- Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/19.03%3A_Reductions_using_NaBH4_LiAlH4]
- Organic Syntheses, Coll. Vol. 5, p.285 (1973); Vol. 47, p.38 (1967). [Link: http://www.orgsyn.org/demo.aspx?prep=cv5p0285]
- Wang, X., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 13(1), 1-10. [Link: https://www.
- Verniest, G., et al. (2003). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Tetrahedron, 59(32), 6041-6046. [Link: https://www.sciencedirect.com/science/article/abs/pii/S004040200300958X]
Sources
Technical Support Center: Improving Diastereoselectivity in Cyclobutane Synthesis
Welcome to the Technical Support Center for cyclobutane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled cyclobutane formation. Cyclobutane moieties are critical structural motifs in numerous natural products and pharmaceutical agents, making their stereoselective synthesis a paramount objective.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in achieving high diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing cyclobutane rings?
A1: The most prevalent methods for synthesizing cyclobutane rings include [2+2] cycloaddition reactions, the cyclization of acyclic precursors, and the ring expansion of cyclopropanes.[4][5] Among these, [2+2] cycloadditions, particularly photochemical and ketene cycloadditions, are the most common and efficient routes to cyclobutane and cyclobutanone derivatives.[5][6] Recent advancements have also highlighted the utility of photocatalysis, organocatalysis, and Lewis acid catalysis in promoting these transformations.[3][7]
Q2: Why is my thermal [2+2] cycloaddition between two simple alkenes failing?
A2: Concerted thermal [2+2] cycloadditions between two standard alkenes are generally not observed due to orbital symmetry constraints.[8][9] According to frontier orbital theory, this reaction would need to proceed through a geometrically strained antarafacial transition state, which is energetically unfavorable.[8][9] However, photochemical [2+2] cycloadditions are allowed and occur via a suprafacial pathway.[8][9] It's important to note that thermal and photochemical cycloadditions consistently exhibit opposite stereochemistry.[8][9] An exception to this rule is the thermal [2+2] cycloaddition of alkenes with ketenes, which is thermally allowed due to specific orbital interactions.[10]
Q3: How can I achieve enantioselectivity in my cyclobutane synthesis?
A3: There are several effective strategies for achieving enantioselective cyclobutane synthesis:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can effectively direct the stereochemical outcome of the cycloaddition.[4][11] This auxiliary is typically removed in a subsequent step.
-
Chiral Catalysts: The use of chiral Lewis acids, transition metal complexes (e.g., rhodium or titanium-based), or organocatalysts can create a chiral environment that favors the formation of one enantiomer.[4][11][12]
-
Chiral Templates: Supramolecular templates can bind to a substrate and block one of its faces, leading to a highly stereoselective reaction.[11]
-
Biocatalysis: Enzymes can be employed for the kinetic resolution of racemic cyclobutanes or for the direct stereoselective synthesis of cyclobutane derivatives.[11]
Troubleshooting Guide: Low Diastereoselectivity
This section addresses specific issues of poor diastereoselectivity and provides actionable solutions based on mechanistic principles.
Issue 1: Poor Diastereomeric Ratio (d.r.) in a Thermal [2+2] Cycloaddition of a Ketene with an Alkene.
Underlying Cause: Low diastereoselectivity in these reactions often arises from a stepwise mechanism involving a zwitterionic intermediate. The lifetime of this intermediate can allow for bond rotation, leading to a loss of the stereochemical information from the starting alkene.[11] The polarity of the solvent plays a crucial role in stabilizing this intermediate.
Troubleshooting Steps & Optimization
| Parameter | Recommendation & Rationale |
| Solvent Polarity | Decrease the solvent polarity. Nonpolar solvents such as toluene or hexanes can disfavor charge separation in the intermediate, promoting a more concerted-like transition state and preserving the stereochemistry of the alkene.[11] For instance, switching from acetonitrile to a less polar solvent can significantly improve diastereoselectivity. |
| Steric Hindrance | Utilize substrates with bulkier substituents. The steric interactions in the transition state will favor the formation of the less hindered diastereomer. For example, using a bulkier ester group on the ketene can enhance steric differentiation.[11] |
| Lewis Acid Catalysis | Introduce a Lewis acid catalyst. Lewis acids like TiCl₄ can coordinate to the alkene, promoting a more concerted cycloaddition pathway and enforcing a specific geometry in the transition state, leading to higher diastereoselectivity.[11] It is essential to screen various Lewis acids and optimize reaction conditions such as temperature, solvent, and stoichiometry. |
| Temperature | Lower the reaction temperature. Reducing the temperature can often enhance selectivity by favoring the transition state that leads to the major diastereomer. |
Issue 2: Low Diastereoselectivity in an Intramolecular Photochemical [2+2] Cycloaddition.
Underlying Cause: In photochemical [2+2] cycloadditions, the stereochemical outcome is often influenced by the conformation of the molecule in its excited state. For intramolecular reactions, factors that control the pre-organization of the reacting alkenes, such as hydrogen bonding, can be manipulated to improve diastereoselectivity.
Troubleshooting Steps & Optimization
| Parameter | Recommendation & Rationale |
| Solvent Effects | Exploit hydrogen bonding by varying solvent proticity. For substrates with functionalities capable of intramolecular hydrogen bonding (e.g., hydroxyl groups), the choice of solvent is critical. Aprotic solvents can promote the formation of an intramolecular hydrogen bond, which pre-organizes the molecule for a specific cycloaddition pathway.[13] In contrast, protic solvents can disrupt this intramolecular interaction through intermolecular hydrogen bonding with the solvent, often leading to the opposite diastereomer.[13] |
| Temperature | Lower the reaction temperature. Performing photochemical reactions at lower temperatures can enhance selectivity by minimizing competing conformational flexibilities in the excited state.[4] |
| Chiral Auxiliaries | Incorporate a chiral auxiliary. Attaching a chiral auxiliary can create a facial bias, directing the cycloaddition to occur from one side of the molecule. Even modest diastereomeric excesses can sometimes be improved by separating the diastereomers, which can then be used for the synthesis of enantiomerically pure products.[4] |
| Sensitizers | Use a photosensitizer. In some cases, using a triplet sensitizer (e.g., benzophenone) can lead to a different excited state intermediate (a triplet diradical) with potentially different and higher diastereoselectivity compared to the direct excitation (singlet excited state).[14] |
Experimental Protocol: Lewis Acid Catalyzed [2+2] Cycloaddition
This protocol provides an example of a Lewis acid-catalyzed [2+2] cycloaddition to improve diastereoselectivity.
Reaction: Diastereoselective [2+2] cycloaddition of ethyl vinyl ether to an acrylate using a chiral oxazaborolidine-AlBr₃ complex.[11]
Catalyst Preparation:
-
In a flame-dried flask under an inert atmosphere, dissolve (R)-(-)-2-amino-2-phenylethanol (1.0 equiv) in toluene.
-
Cool the solution to 0 °C and add trimethylaluminum (1.0 equiv) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the chiral oxazaborolidine precursor.
-
Cool the resulting solution to -78 °C and add aluminum bromide (AlBr₃, 1.0 equiv).
Cycloaddition Procedure:
-
To the prepared catalyst solution (0.1 equiv) in toluene at -78 °C, add trifluoroethyl acrylate (1.0 equiv).
-
Add ethyl vinyl ether (2.0 equiv) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 12 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane diastereomer.
Visualizing Reaction Control
To better understand the factors influencing diastereoselectivity, the following diagrams illustrate key concepts.
Caption: Factors influencing diastereoselectivity in cyclobutane synthesis.
Caption: Troubleshooting workflow for improving diastereoselectivity.
References
-
Singh, V., & Sahu, P. K. (2020). The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions. The Journal of Physical Chemistry A, 124(39), 8046–8057. [Link]
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Crimmins, M. T., & Choy, A. L. (1999). Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. Organic Letters, 1(12), 2025-2027. [Link]
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LibreTexts. (2024). 30.6: Stereochemistry of Cycloadditions. Chemistry LibreTexts. [Link]
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OpenStax. (n.d.). 30.6 Stereochemistry of Cycloadditions. In Organic Chemistry: A Tenth Edition. [Link]
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Lee-Ruff, E., & Mladenova, G. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 101(4), 1079–1114. [Link]
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Ravelli, D., et al. (2023). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. Molecules, 28(14), 5484. [Link]
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Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882–9926. [Link]
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D'Annibale, A., & Trogolo, C. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15542–15581. [Link]
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Ghosh, I., et al. (2024). Regio- and diastereoselective synthesis of cyclobutylated phenothiazines via [2 + 2] photocycloaddition: demonstrating wavelength-gated cycloreversion inside live cells. Chemical Science, 15(3), 865–873. [Link]
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Toste, F. D., & Toste, D. (2017). Enantioselective Synthesis of Cyclobutenes by Intermolecular [2+2] Cycloaddition with Non-C2 Symmetric Digold Catalysts. Journal of the American Chemical Society, 139(39), 13686–13689. [Link]
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ResearchGate. (n.d.). Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis. [Link]
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Organic Chemistry. (2019, January 22). Thermal [2+2] cycloaddition reactions [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Comparison between thermal and photochemical conditions for the [2 + 2 + 2] cycloaddition of acetylene to the chiral pyridine 216. [Link]
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Abe, M., et al. (2009). Diastereoselective [2+2] Photocycloaddition of Chiral Cyclic Enones with Olefins in Aqueous Media Using Surfactants. Molecules, 14(7), 2425–2435. [Link]
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Zhang, J., et al. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications, 51(42), 8773-8776. [Link]
-
Molecules. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]
-
Antonchick, A. P., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(7), 4331–4339. [Link]
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ChemistryViews. (2023, October 3). Enantioselective Synthesis of Cyclobutanes. [Link]
-
Semantic Scholar. (n.d.). Retrospective View on Recent Developments in Cyclobutane Synthesis via [2+2] Photocycloaddition of Unsaturated Ketones to Acyclic Dienes. [Link]
-
Lee, S., et al. (2022). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 144(1), 226–233. [Link]
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Pete Punthasee. (2024, January 12). Ch16.24 - [2+2] Cycloaddition, Thermal vs Photochemical Reaction [Video]. YouTube. [Link]
-
Nanyang Technological University. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. [Link]
-
CiteDrive. (n.d.). Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. [Link]
-
National Institutes of Health. (n.d.). Stereoselective [2+2]-Cycloadditions of chiral allenic ketones and alkenes: Applications towards the synthesis of benzocyclobutenes and endiandric acids. [Link]
-
ConnectSci. (2008). Chirality Control in Photochemical Reactions: Enantioselective Formation of Complex Photoproducts in Solution. [Link]
-
MDPI. (n.d.). Recent Advances in Enantioselective Photochemical Reactions of Stabilized Diazo Compounds. [Link]
Sources
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- 9. 30.6 Stereochemistry of Cycloadditions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 13. Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Stability of 1-(Hydroxymethyl)cyclobutanecarboxamide in Solution
Welcome to the technical support center for 1-(Hydroxymethyl)cyclobutanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. As specific, publicly available stability data for this compound is limited, this document is based on established principles of small molecule stability testing, with a focus on the functional groups present in the molecule.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that may influence its stability in solution?
A1: The stability of this compound in solution is primarily influenced by its two key functional groups: the carboxamide and the primary hydroxymethyl group.[2] The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to the formation of 1-(hydroxymethyl)cyclobutane-1-carboxylic acid and ammonia.[3][4] The primary alcohol (hydroxymethyl group) can undergo oxidation to form an aldehyde or a carboxylic acid.[2]
Q2: What are the recommended general storage conditions for solutions of this compound?
A2: For short-term storage, solutions should be kept at 2-8°C. For long-term storage, it is advisable to store aliquots in a tightly sealed container at -20°C or -80°C to minimize degradation.[1] It is also recommended to protect the solutions from light to prevent potential photodegradation.
Q3: How many freeze-thaw cycles can a solution of this compound tolerate?
A3: Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[1] It is best practice to aliquot stock solutions into single-use volumes to maintain the integrity of the compound.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of small molecules like this compound.[5][6] This method should be capable of separating the intact molecule from its potential degradation products. Other techniques such as mass spectrometry (MS) can be coupled with HPLC to identify the structures of any degradants.
Troubleshooting Guide: Investigating Solution Stability
If you are observing unexpected results, such as loss of compound activity, appearance of unknown peaks in your chromatogram, or poor reproducibility, it may be due to the instability of this compound in your experimental conditions. The following troubleshooting guide provides a systematic approach to investigate and mitigate stability issues.
Issue 1: Suspected Degradation in Aqueous Solution
Symptoms:
-
Decreasing peak area of the parent compound over time in HPLC analysis.
-
Appearance of new peaks in the chromatogram.
-
Inconsistent results in biological assays.
Root Cause Analysis:
The primary suspect for degradation in aqueous solution is hydrolysis of the amide bond. The rate of hydrolysis is highly dependent on pH and temperature.
Workflow for Investigating Hydrolytic Stability:
Caption: Workflow for investigating hydrolytic stability.
Step-by-Step Protocol for Forced Hydrolysis Study:
-
Prepare Buffers: Prepare a series of buffers covering acidic, neutral, and basic pH ranges (e.g., 0.1 M HCl for acidic, phosphate buffer at pH 7.4 for neutral, and 0.1 M NaOH for basic).[6]
-
Prepare Test Solutions: Prepare solutions of this compound in each buffer at a known concentration (e.g., 1 mg/mL).
-
Incubate: Store a set of solutions at room temperature and another set at an elevated temperature (e.g., 50°C) to accelerate degradation.[6]
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each solution, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Interpretation:
-
Plot the percentage of the remaining this compound against time for each condition.
-
A significant decrease in the parent compound's peak area, especially at acidic and basic pH and elevated temperature, confirms hydrolytic degradation.
-
Use mass spectrometry data to identify the mass of the degradation products. A product with a mass corresponding to 1-(hydroxymethyl)cyclobutane-1-carboxylic acid (M+1) is indicative of amide hydrolysis.
-
Predicted Hydrolytic Degradation Pathway:
Caption: Predicted hydrolytic degradation of this compound.
Issue 2: Suspected Oxidative Degradation
Symptoms:
-
Loss of compound in the presence of oxidizing agents or exposure to air over time.
-
Appearance of new, more polar peaks in the chromatogram.
Root Cause Analysis:
The primary alcohol (hydroxymethyl group) is susceptible to oxidation. This can be initiated by reactive oxygen species, metal ions, or other oxidizing agents in the solution.
Step-by-Step Protocol for Forced Oxidation Study:
-
Prepare Oxidizing Agent: Prepare a solution of a common oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).[6]
-
Prepare Test Solution: Dissolve this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) and add the hydrogen peroxide solution.
-
Incubate: Store the solution at room temperature and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
HPLC-MS Analysis: Analyze the samples by HPLC-MS to monitor for the disappearance of the parent compound and the appearance of new peaks.
-
Data Interpretation:
-
Identify potential oxidation products by their mass. Oxidation of the primary alcohol to an aldehyde would result in a mass decrease of 2 Da, while oxidation to a carboxylic acid would result in a mass increase of 14 Da (addition of an oxygen and loss of two hydrogens).
-
Predicted Oxidative Degradation Pathway:
Caption: Predicted oxidative degradation of this compound.
Summary of Forced Degradation Conditions
For a comprehensive stability assessment, it is recommended to perform forced degradation studies under a variety of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[6][7]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, 40-80°C | Amide hydrolysis |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, 40-80°C | Amide hydrolysis |
| Oxidation | 3-30% H₂O₂, Room Temperature | Oxidation of the hydroxymethyl group |
| Thermal Degradation | Solid state or solution at elevated temperatures (e.g., 60-80°C) | Various, including potential cyclization or rearrangement |
| Photostability | Exposure to light of a specified wavelength and intensity (e.g., ICH Q1B) | Photolytic cleavage or rearrangement |
Conclusion
References
-
Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. [Link]
-
Stability Studies and Testing of Pharmaceuticals: An Overview. (2020). LCGC International. [Link]
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Drug Stability Testing & Release Testing. (n.d.). Pace Analytical. [Link]
-
Stability Testing: The Crucial Development Step. (2020). Pharmaceutical Technology. [Link]
-
Some Basic Facts about Forced Degradation Test. (2023). Labinsights. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry. [Link]
-
Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021). MDPI. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]
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- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 9. pacelabs.com [pacelabs.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in [2+2] Photocycloaddition for Cyclobutane Synthesis
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Welcome to the technical support center for [2+2] photocycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving optimal yields in their cyclobutane syntheses. As specialists in photochemical reactions, we understand that while [2+2] photocycloaddition is a powerful tool for constructing four-membered rings, its success is highly sensitive to a variety of experimental parameters.[1][2][3] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues.
I. Frequently Asked Questions (FAQs)
Q1: My [2+2] photocycloaddition reaction is resulting in a very low yield or no product at all. What are the most common initial checks I should perform?
When faced with a low-yielding photocycloaddition, a systematic approach to troubleshooting is crucial. Start by verifying the foundational elements of your experimental setup:
-
Light Source Integrity: Confirm that your lamp is emitting at the correct wavelength and intensity. Mercury vapor lamps, for example, have specific emission lines, and their output can decrease over time.[4] Ensure the emission spectrum of your lamp has significant overlap with the absorption spectrum of your substrate or photosensitizer.
-
Substrate Purity: Impurities can quench the excited state of your reactants or act as inner filters, absorbing light without contributing to the desired reaction. Re-purify your starting materials if there is any doubt about their purity.
-
Oxygen Exclusion: Molecular oxygen is a notorious quencher of triplet excited states, which are often key intermediates in [2+2] cycloadditions.[5] Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Time and Monitoring: Photochemical reactions can be slow. Are you running the reaction long enough? Conversely, prolonged irradiation can lead to product decomposition or the formation of byproducts.[6] Monitor the reaction progress by a suitable analytical technique, such as TLC, GC-MS, or NMR, to establish the optimal reaction time.
Q2: How do I choose the right solvent for my [2+2] photocycloaddition, and could it be the cause of my low yield?
Solvent choice is a critical parameter that can profoundly influence reaction efficiency and even stereoselectivity.[7][8] An inappropriate solvent can lead to low yields through several mechanisms:
-
Poor Substrate Solubility: If your reactants are not fully dissolved, the reaction will be inefficient.
-
Solvent Absorption (Inner Filter Effect): If the solvent absorbs significantly at the irradiation wavelength, it will compete with your substrate for photons, effectively reducing the quantum yield.
-
Side Reactions: Some solvents can participate in side reactions with the excited state of the substrate. For example, hydrogen-donating solvents can lead to photoreduction.
-
Influence on Reaction Intermediates: The polarity of the solvent can affect the stability and reactivity of intermediates, such as diradicals, which are common in stepwise [2+2] cycloadditions.[5][9]
| Solvent | Polarity (Dielectric Constant) | Typical Use Cases & Considerations |
| Acetonitrile | 37.5 | Good for a wide range of substrates; transparent to UV light above 200 nm.[10] |
| Dichloromethane | 9.1 | Often a good choice, but can be prone to forming acidic byproducts.[2] |
| Acetone | 21 | Can act as a triplet sensitizer for some reactions.[11] |
| Benzene/Toluene | 2.3 / 2.4 | Non-polar options; can participate in π-stacking interactions. |
| Methanol | 33 | Protic solvent that can engage in hydrogen bonding, potentially altering reaction pathways.[7][8] |
Troubleshooting Protocol: If you suspect the solvent is the issue, screen a range of solvents with varying polarities. Start with a commonly used and relatively inert solvent like acetonitrile.
Q3: My starting material is being consumed, but I'm not isolating the desired cyclobutane product. What are the likely side reactions?
The disappearance of starting material without the formation of the desired product points towards competing photochemical or thermal pathways. Common side reactions include:
-
[2+2] Cycloreversion: The desired cyclobutane product itself might be photochemically active and revert to the starting materials under the reaction conditions. This is more likely if the product still contains a chromophore that absorbs at the irradiation wavelength.
-
Polymerization: Alkenes, especially when activated, can undergo polymerization upon photoirradiation.[2]
-
Cis-Trans Isomerization: For substrates with acyclic double bonds, rapid cis-trans isomerization can compete with the cycloaddition, reducing the concentration of the reactive isomer.[11]
-
Decomposition: Prolonged exposure to high-energy UV light can lead to the decomposition of starting materials and products.
Workflow for Identifying Side Products:
Caption: Workflow for identifying and addressing side reactions.
II. Advanced Troubleshooting Guides
Issue 1: Inefficient Photon Absorption or Energy Transfer
Symptoms: The reaction is sluggish or does not proceed, even with pure starting materials and a properly degassed solvent.
Causality: The fundamental principle of photochemistry is that only light that is absorbed can induce a chemical reaction.[12] If your substrate does not absorb strongly at the wavelength of your light source, the reaction will be inefficient. In many cases, direct excitation is not the most effective route, and a photosensitizer is required to facilitate the reaction through triplet energy transfer.[11]
Troubleshooting Protocol: Photosensitization
-
Determine the Triplet Energy of Your Substrate: This can often be found in the literature or estimated computationally.
-
Select an Appropriate Photosensitizer: The chosen sensitizer must have a triplet energy higher than that of your substrate to allow for efficient energy transfer. It should also absorb strongly at the wavelength of your light source.
| Photosensitizer | Triplet Energy (kcal/mol) | Absorption Max (nm) | Typical Applications |
| Benzophenone | 69 | 330-350 | Enone-alkene cycloadditions. |
| Acetone | 78 | < 300 | General purpose for high-energy substrates. |
| Thioxanthone | 65.5 | 380 | Visible-light mediated cycloadditions.[2] |
| Iridium Photocatalysts | 45-60 | 400-500 | Visible-light photoredox catalysis.[9] |
-
Optimize Sensitizer Concentration: A typical starting point is 5-10 mol%. Too high a concentration can lead to the inner filter effect, where the sensitizer absorbs all the light.
Issue 2: Poor Regio- or Stereoselectivity
Symptoms: A mixture of isomers (e.g., head-to-head vs. head-to-tail) is formed, leading to a low yield of the desired isomer and difficult purification.[13]
Causality: The regioselectivity of [2+2] photocycloadditions is governed by the stability of the intermediate diradical.[5] Steric and electronic factors of the substituents on the alkenes play a crucial role in determining which isomer is favored. Stereoselectivity is often influenced by the geometry of the approach of the two reacting molecules.
Troubleshooting Protocol: Controlling Selectivity
-
Solvent Effects: As discussed in the FAQs, solvent polarity can influence the stability of intermediates and thus the isomeric ratio.[7][8][9] Experiment with a range of solvents.
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.
-
Use of Templates: In some cases, a template molecule can be used to pre-organize the reactants in a specific orientation, leading to a single isomer.
-
Lewis Acid Catalysis: The addition of a Lewis acid can sometimes influence the electronic properties of the substrates and improve selectivity.
Mechanism of Photosensitized [2+2] Cycloaddition
Caption: The triplet-sensitized pathway for [2+2] photocycloaddition.
III. Experimental Protocols
Protocol 1: General Procedure for a Photosensitized [2+2] Photocycloaddition
-
Preparation: To a quartz reaction tube, add the alkene substrate (1.0 equiv), the second alkene component (1.0-2.0 equiv), and the photosensitizer (0.05-0.1 equiv).
-
Solvent Addition: Add the desired volume of a high-purity, degassed solvent to achieve the target concentration (typically 0.01-0.1 M).
-
Degassing: Seal the tube with a septum and degas the solution by bubbling with argon or nitrogen for 15-30 minutes. Alternatively, use several freeze-pump-thaw cycles.
-
Irradiation: Place the reaction vessel in a photoreactor equipped with a cooling system to maintain a constant temperature.[14][15] Irradiate with a lamp of the appropriate wavelength.
-
Monitoring: Periodically take aliquots from the reaction mixture and analyze by TLC, GC, or NMR to monitor the consumption of starting material and the formation of the product.
-
Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.[16]
Protocol 2: Quantum Yield Determination
The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction and is defined as the number of molecules of product formed divided by the number of photons absorbed.[12][17] A low quantum yield (<0.1) indicates an inefficient process.
-
Actinometry: Use a chemical actinometer (e.g., potassium ferrioxalate) to determine the photon flux of your light source under your specific reaction conditions.
-
Reaction: Run your [2+2] photocycloaddition reaction for a specific time, ensuring that the conversion is low (typically <10%) to avoid complications from product absorption and side reactions.
-
Analysis: Quantitatively determine the amount of product formed using a calibrated analytical technique (e.g., GC with an internal standard or quantitative NMR).
-
Calculation: Calculate the quantum yield using the following formula: Φ = (moles of product formed) / (moles of photons absorbed)
A significant drop in quantum yield compared to literature values for similar systems is a strong indicator of a problem with your experimental setup or reagents.[18]
IV. Concluding Remarks
Troubleshooting low yields in [2+2] photocycloaddition requires a meticulous and logical approach. By systematically evaluating your experimental setup, from the purity of your reagents to the choice of solvent and light source, you can identify and rectify the underlying issues. This guide provides a framework for this process, grounded in the fundamental principles of photochemistry and extensive practical experience. Remember that each reaction system is unique, and a combination of the strategies outlined here may be necessary to achieve optimal results.
References
-
The origin of [2+2] photocycloaddition reaction in the solid state driving ACQ-to-AIE transformation. Journal of Materials Chemistry C. (URL: [Link])
-
Experimental Set Up For Photochemical Reactions. Scribd. (URL: [Link])
-
Solvent Effects on Diastereoselective Intramolecular [2 + 2] Photocycloadditions: Reversal of Selectivity through Intramolecular Hydrogen Bonding. Journal of the American Chemical Society. (URL: [Link])
-
Enone–alkene cycloadditions. Wikipedia. (URL: [Link])
-
Mechanism for electron relay in [2+2] photocycloaddition in presence of photoredox catalyst. ResearchGate. (URL: [Link])
-
Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. National Institutes of Health. (URL: [Link])
-
Photosensitized [2+2]-Cycloadditions of Alkenylboronates and Alkenes. PubMed Central. (URL: [Link])
-
Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. National Institutes of Health. (URL: [Link])
-
[2 + 2] photocycloaddition. SpringerLink. (URL: [Link])
-
Photochemical Reactor Setup. HepatoChem. (URL: [Link])
-
Photosensitised regioselective [2+2]-cycloaddition of cinnamates and related alkenes. Royal Society of Chemistry. (URL: [Link])
-
Experimental set up for photochemical reactions and product identification. ResearchGate. (URL: [Link])
-
Photochemical Methods. Wiley-VCH. (URL: [Link])
-
Novel methods in [2+2] photocycloadditions and cysteine modification. UCL Discovery. (URL: [Link])
-
Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid. PubMed Central. (URL: [Link])
-
[2+2] photocycloaddition by triplet sensitization or energy transfer... ResearchGate. (URL: [Link])
-
Self-photosensitized [2+2] cycloaddition for synthesis of high-energy-density fuels. ResearchGate. (URL: [Link])
-
Substituent and Solvent Effects in the [2 + 2] Cycloaddition Reaction between Olefins and Isocyanates. Journal of the American Chemical Society. (URL: [Link])
-
Effect of Reaction Media on Photosensitized [2+2]-Cycloaddition of Cinnamates. PubMed. (URL: [Link])
-
Photocycloaddition of Silyl-tethered Alkenes for Cyclobutanes. BYU ScholarsArchive. (URL: [Link])
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ACS Publications. (URL: [Link])
-
Isolation of elusive cyclobutane ligands via a template-assisted photochemical [2 + 2] cycloaddition reaction and their utility in engineering crystalline solids. Royal Society of Chemistry. (URL: [Link])
-
Isolation of elusive cyclobutane ligands via a template-assisted photochemical [2 + 2] cycloaddition reaction and their utility in engineering crystalline solids. OUCI. (URL: [Link])
-
Photochemical (2+2) Cycloaddition Reaction. AK Lectures. (URL: [Link])
-
Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. (URL: [Link])
-
Quantum Yield. Oregon Medical Laser Center. (URL: [Link])
-
A Simple [2 + 2] Photocycloaddition Reaction that Proceeds in an NMR Tube Illuminated by Daylight. ACS Publications. (URL: [Link])
-
Photocyclization/Cycloreversion Quantum Yields of Diarylethenes in Single Crystals. ResearchGate. (URL: [Link])
-
Quantum yield. Wikipedia. (URL: [Link])
-
Regio control in [2+2] photocycloaddition. ResearchGate. (URL: [Link])
-
1.2: Cycloaddition Reactions. Chemistry LibreTexts. (URL: [Link])
-
General considerations of [2+2] photocycloadditions. ResearchGate. (URL: [Link])
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- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
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Technical Support Center: 1-(Hydroxymethyl)cyclobutanecarboxamide
Welcome to the technical support guide for 1-(Hydroxymethyl)cyclobutanecarboxamide (CAS No. 1123169-19-6). This document is intended for researchers, scientists, and drug development professionals to ensure the proper handling, storage, and utilization of this compound in experimental settings. As a unique molecular building block, its stability and reactivity are governed by the interplay of its primary amide and primary alcohol functional groups on a strained cyclobutane scaffold. This guide provides practical, field-tested advice to mitigate common challenges and ensure the integrity of your research.
Core Compound Properties & Safety Data
A foundational understanding of the physicochemical and safety properties of this compound is paramount for its effective use. The following table summarizes key data compiled from supplier safety data sheets and chemical databases.
| Property | Value | Source(s) |
| CAS Number | 1123169-19-6 | [1][2] |
| Molecular Formula | C₆H₁₁NO₂ | [1][2] |
| Molecular Weight | 129.16 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | [1] |
| GHS Signal Word | Warning | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
Step-by-Step Protocol: Handling and Storage
Adherence to a strict handling and storage protocol is the most effective self-validating system for maintaining the integrity of this compound.
Receiving and Initial Inspection
-
Verify Container Integrity: Upon receipt, inspect the container for any signs of damage, such as cracks or a compromised seal.
-
Confirm Identity: Cross-reference the CAS number and compound name on the label with your purchase order.
-
Log Arrival: Record the date of receipt, lot number, and initial observations in your laboratory notebook or inventory management system.
Long-Term Storage Protocol
-
Select Appropriate Environment: Store the compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[3]
-
Maintain Inert Atmosphere: For long-term storage, it is best practice to store the solid under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidation of the hydroxymethyl group.
-
Control Temperature: Store at 2-8°C. Avoid repeated freeze-thaw cycles if the compound is ever solubilized.
-
Ensure Tightly Sealed Container: Always ensure the container cap is securely fastened to prevent moisture absorption, which could facilitate hydrolysis of the amide group over time.[3]
Preparation of Stock Solutions
-
Solvent Selection: While specific solubility data is not widely published, based on the polarity of the amide and hydroxyl groups, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended for initial stock solution preparation. For aqueous buffers, assess solubility on a small scale first.
-
Weighing: Tare a clean, dry vial on an analytical balance. Weigh the desired amount of solid directly into the vial. Handle the solid in a chemical fume hood or a well-ventilated area.
-
Solubilization: Add the chosen solvent to the vial. Vortex or sonicate gently until the solid is completely dissolved. Visually inspect for any particulates.
-
Storage of Solutions: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, with a focus on root cause analysis and corrective actions.
Diagram: Troubleshooting Workflow for Suspected Degradation
The following diagram outlines a logical workflow for identifying and addressing suspected compound degradation.
Caption: Decision tree for troubleshooting suspected compound degradation.
Q&A Troubleshooting
Q1: My compound shows a new, more polar peak in the HPLC analysis of my aqueous assay buffer. What could be the cause?
A1: This is a classic sign of hydrolysis. The amide bond in this compound, while generally stable, can undergo hydrolysis under acidic or basic conditions to form 1-(hydroxymethyl)cyclobutane-1-carboxylic acid and ammonia.[4] This carboxylic acid product is significantly more polar and will elute earlier on a reverse-phase HPLC column.
-
Causality: The rate of hydrolysis is dependent on pH and temperature. Even neutral pH can lead to slow hydrolysis over extended periods at elevated temperatures.
-
Self-Validation: Check the pH of your aqueous buffer. If you are working at a pH below 6 or above 8, the risk of hydrolysis increases. Prepare a fresh solution of the compound in the same buffer and analyze it immediately. If the new peak is absent or significantly smaller, this confirms that the degradation is time-dependent in your buffer system.
-
Corrective Action: If possible, adjust your assay buffer to a pH between 6 and 8. Prepare fresh solutions of the compound immediately before use. If the experiment requires prolonged incubation, consider running a time-course stability study of the compound in your buffer to quantify the rate of degradation.
Q2: I'm observing a loss of compound potency in my cell-based assay over time, but my analytical data (LC-MS) of the stock solution looks clean. What's happening?
A2: If the stock solution is confirmed to be stable, the issue likely lies with the compound's stability in the assay medium or potential metabolic liabilities.
-
Causality: The primary alcohol could be susceptible to oxidation by cellular enzymes (e.g., alcohol dehydrogenases) to an aldehyde or carboxylic acid.[2] Such a modification would alter the compound's structure and likely its biological activity. Additionally, the amide could be a substrate for cellular amidases.
-
Self-Validation: To test for stability in the assay medium, incubate the compound in the complete cell culture medium (including serum, if applicable) for the duration of your assay, but without cells. Analyze the sample by LC-MS at the end of the incubation period to see if any new peaks corresponding to potential metabolites have appeared.
-
Corrective Action: If instability in the medium is confirmed, you may need to reduce the incubation time or perform media changes during the experiment. If metabolic instability is suspected, further studies using liver microsomes or hepatocytes may be necessary to identify the metabolic soft spots. The cyclobutane ring itself is often incorporated into drug candidates to improve metabolic stability, suggesting the primary alcohol is a more likely point of metabolic attack.[5][6]
Q3: I'm having trouble dissolving the compound in my desired aqueous buffer.
A3: Direct dissolution of a solid organic compound in an aqueous buffer can be challenging due to its crystal lattice energy and relatively lower polarity compared to water.
-
Causality: The compound's solubility is dictated by its ability to form favorable interactions with the solvent that overcome the forces holding the solid state together.
-
Self-Validation & Corrective Action: The standard and recommended procedure is to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO. This stock can then be diluted into the aqueous buffer. When diluting, add the DMSO stock to the buffer dropwise while vortexing to avoid precipitation. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) and that you run a vehicle control to account for any effects of the solvent itself.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
A1: The solid compound should be stored in a tightly sealed container at 2-8°C, under an inert atmosphere (argon or nitrogen is recommended) to protect it from moisture and oxygen.[3]
Q2: Can I store prepared stock solutions at room temperature?
A2: No. Storing solutions at room temperature is not recommended. The amide bond is susceptible to hydrolysis, and the rate of this degradation is accelerated at higher temperatures. Stock solutions, particularly in protic solvents, should be stored at -20°C or -80°C.
Q3: What analytical techniques are suitable for verifying the purity of this compound?
A3: A combination of techniques is ideal.
-
HPLC with UV detection: Useful for assessing purity and detecting non-chromophoric impurities if a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is used.
-
LC-MS: Essential for confirming the molecular weight of the parent compound and identifying the mass of any potential degradation products or impurities.
-
¹H NMR: Provides structural confirmation and can be used for purity assessment, especially when referenced against a certified standard.
Q4: Is the cyclobutane ring stable?
A4: Yes, under typical experimental conditions, the cyclobutane ring is relatively inert.[6] While it possesses ring strain, it is significantly more stable than cyclopropane and does not readily undergo ring-opening reactions unless subjected to harsh conditions (e.g., high temperature, certain catalytic reactions) that are not typical for biochemical assays.[7][8]
References
- This guide was compiled using general chemical principles and information
-
Cyclobutane Properties. Material Properties. [Link]
-
PubChem. Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. [Link]
-
Wikipedia. Cyclobutane. [Link]
-
PubChem. Cyclobutane. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Cyclohexane Carboxamide, 97%. [Link]
-
ResearchGate. Cyclobutane—Physical Properties and Theoretical Studies. [Link]
-
PubChem. Cyclobutanecarboxamide. [Link]
-
Kirsch, P., et al. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]
-
Radboud Repository. Cyclobutanes in Small-Molecule Drug Candidates. [Link]
-
Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
-
PubChem. Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. [Link]
-
RSquareL. CHEMICAL STABILITY OF DRUGS. [Link]
-
PubMed Central. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. [Link]
-
PubMed Central. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]
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- 1. This compound DiscoveryCPR 1123169-19-6 [sigmaaldrich.com]
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- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. webqc.org [webqc.org]
- 8. Cyclobutane - Wikipedia [en.wikipedia.org]
Technical Support Center: Preserving the Integrity of Cyclobutane Derivatives in Chemical Reactions
Welcome to the technical support center dedicated to the nuanced art of handling cyclobutane derivatives in organic synthesis. This resource is designed for researchers, scientists, and professionals in drug development who encounter the challenge of maintaining the strained four-membered ring during chemical transformations. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring the integrity of your cyclobutane-containing molecules.
Understanding the Challenge: The Inherent Strain of the Cyclobutane Ring
The cyclobutane ring, with a strain energy of approximately 26.3 kcal/mol, is significantly more strained than its cyclopentane and cyclohexane counterparts. This inherent strain, a combination of angle and torsional strain, makes the ring susceptible to cleavage under a variety of reaction conditions. While this reactivity can be harnessed for strategic ring-opening and rearrangement reactions, it often presents a significant hurdle when the cyclobutane moiety is a desired structural feature in the final product. This guide will equip you with the knowledge and strategies to prevent unintended ring-opening.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns encountered when working with cyclobutane derivatives.
Q1: Under what general conditions is the cyclobutane ring most likely to open?
A1: The cyclobutane ring is susceptible to cleavage under several conditions, including:
-
Acidic Conditions: Both Brønsted and Lewis acids can catalyze ring-opening, particularly in the presence of nucleophiles or if the cyclobutane is substituted with activating groups.
-
Basic Conditions: Strong bases can promote ring-opening, especially in cyclobutanes with activating functional groups like ketones or esters.
-
Nucleophilic Attack: Strong nucleophiles can directly attack the cyclobutane ring, leading to cleavage, especially in "donor-acceptor" substituted cyclobutanes.
-
Thermolysis: High temperatures can provide the energy needed to overcome the activation barrier for ring-opening, often leading to rearrangements.
-
Photolysis: UV irradiation can induce photochemical reactions that lead to ring cleavage or rearrangement.
-
Transition Metal Catalysis: Many transition metals can insert into the strained C-C bonds of the cyclobutane ring, initiating ring-opening pathways.
Q2: How do substituents on the cyclobutane ring affect its stability?
A2: Substituents play a crucial role in the stability of the cyclobutane ring through both steric and electronic effects.
-
Steric Effects: Bulky substituents can increase ring strain due to increased steric interactions. However, gem-disubstitution (the Thorpe-Ingold effect) can decrease strain by compressing the endocyclic bond angle.
-
Electronic Effects: Electron-donating and electron-accepting groups on adjacent carbons (a "donor-acceptor" pattern) can significantly weaken the C-C bond between them, making the ring more susceptible to nucleophilic or Lewis acid-catalyzed ring-opening. Conversely, strategic placement of electron-withdrawing groups can sometimes stabilize the ring towards certain reactions.
Q3: Are there any "safe" general reaction conditions to start with when working with a new cyclobutane derivative?
A3: While every compound is different, starting with milder, well-controlled conditions is always advisable. This includes:
-
Using mild, non-nucleophilic bases like proton sponges or hindered amines.
-
Employing weak acids or buffered acidic conditions.
-
Running reactions at lower temperatures.
-
Carefully selecting transition metal catalysts and ligands known for their selectivity.
-
Utilizing inert atmosphere techniques to prevent radical-initiated side reactions.
Troubleshooting Guides: Navigating Reaction Challenges
This section provides detailed troubleshooting advice for specific reaction types where ring-opening is a common problem.
Guide 1: Acid-Catalyzed Reactions
Problem: My cyclobutane derivative is undergoing ring-opening in the presence of an acid catalyst.
Root Cause Analysis: The high ring strain of cyclobutanes makes them susceptible to acid-catalyzed ring cleavage. The protonation of a functional group on the ring or direct interaction with a Lewis acid can lead to the formation of a carbocationic intermediate that readily rearranges to relieve ring strain.
Solutions & Protocols:
-
Choice of Acid: Opt for milder acids. Instead of strong mineral acids (e.g., H₂SO₄, HCl), consider using weaker organic acids (e.g., acetic acid) or solid-supported acids that can be easily filtered off. For Lewis acids, choose those less prone to promoting carbocation formation.
Commonly Problematic Acids Recommended Milder Alternatives H₂SO₄, HCl, p-TsOH Acetic acid, Trifluoroacetic acid (use with caution) AlCl₃, TiCl₄ ZnCl₂, Sc(OTf)₃, Yb(OTf)₃ -
Protocol: Mild Acid-Catalyzed Acetal Deprotection on a Cyclobutane Substrate
-
Dissolve the cyclobutane derivative (1 equivalent) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 equivalents).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Decision-Making Workflow for Acid-Catalyzed Reactions:
Caption: Workflow for selecting acid catalysts to minimize ring-opening.
Guide 2: Transition Metal-Catalyzed Reactions
Problem: My transition metal-catalyzed cross-coupling reaction is leading to ring-opened byproducts.
Root Cause Analysis: Transition metals, particularly those with accessible d-orbitals like palladium and rhodium, can readily insert into the strained C-C bonds of a cyclobutane ring. This can lead to the formation of metallacyclopentane intermediates, which can then undergo various transformations, including β-hydride elimination or reductive elimination, resulting in ring-opened products.
Solutions & Protocols:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-donating ligands can often disfavor C-C bond insertion and promote the desired C-H or C-X bond activation.
Ligands Prone to Ring-Opening Recommended Ligands for Ring Preservation Small, electron-poor phosphines Bulky phosphines (e.g., XPhos, SPhos) Bidentate ligands with a small bite angle N-heterocyclic carbenes (NHCs) -
Catalyst Choice: Some transition metals are inherently less prone to C-C bond insertion. While palladium is widely used, catalysts based on nickel or copper might be better alternatives in some cases.
-
Protocol: Palladium-Catalyzed C-H Arylation of a Cyclobutane Carboxamide without Ring-Opening
-
To an oven-dried Schlenk tube, add the cyclobutane carboxamide (1 equivalent), aryl halide (1.2 equivalents), Pd(OAc)₂ (5 mol%), and a bulky ligand such as SPhos (10 mol%).
-
Add a suitable base, such as K₂CO₃ (2 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add a degassed solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Mechanism of Ring-Opening vs. Desired C-H Activation:
Caption: Competing pathways in Pd-catalyzed reactions of cyclobutanes.
References
- Ring-Opening Carbonyl-Olefin Met
- Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes.
- Cyclobutanes in Small‐Molecule Drug Candid
- The application of cyclobutane derivatives in organic synthesis.
- The Effect of Substitutents on the Strain Energies of Small Ring Compounds.
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
- Stability of Cycloalkanes - Ring Strain.Chemistry LibreTexts.
- Stability of Cycloalkanes - Ring Strain.Chemistry LibreTexts.
- Illuminating Total Synthesis: Strategic Applications of Photochemistry in N
- Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.Master Organic Chemistry.
- Transition-Metal-Catalyzed Cycloaddition of Small Ring Compounds.Request PDF.
- Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context.
- Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols.
- Ring-Opening of Cyclobutanes with Nucleophiles.ChemistryViews.
Validation & Comparative
1-(Hydroxymethyl)cyclobutanecarboxamide NMR analysis
An In-Depth Guide to the NMR Spectroscopic Analysis of 1-(Hydroxymethyl)cyclobutanecarboxamide and Its Structural Analogs
Introduction
This compound is a unique bifunctional molecule featuring a strained four-membered carbocycle, a primary amide, and a primary alcohol.[1] Its molecular structure makes it an attractive building block in medicinal chemistry and organic synthesis, where the cyclobutane scaffold can serve as a conformationally restricted element in the design of novel therapeutics.[1][2] The synthesis of such cyclobutane derivatives, however, can present stereochemical challenges, and their structural analysis is not always trivial due to the ring's fluxionality.[3]
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. As a senior application scientist, this guide moves beyond a simple data sheet, explaining the rationale behind the analytical process, predicting spectral features based on established principles, and comparing them with structurally related analogs to provide a robust, self-validating method for characterization.
Molecular Structure and Predicted NMR Features
The key to interpreting an NMR spectrum is to first understand the molecule's symmetry and the chemical environment of each nucleus. This compound (C₆H₁₁NO₂) possesses several distinct proton and carbon environments.
Caption: Annotated structure of this compound.
Based on this structure, we can predict the following:
-
¹H NMR: Five distinct signals are expected: the two amide protons (-NH₂), the hydroxyl proton (-OH), the methylene protons of the hydroxymethyl group (-CH₂OH), and two sets of methylene protons from the cyclobutane ring. The ring protons will likely exhibit complex splitting patterns due to geminal and vicinal coupling.
-
¹³C NMR: Four distinct signals are anticipated: the carbonyl carbon (C=O), the quaternary carbon (C1), the hydroxymethyl carbon (-CH₂OH), and two signals for the methylene carbons of the cyclobutane ring (C2/C4 and C3).
Experimental Protocol: High-Resolution NMR Spectroscopy
Acquiring high-quality, reproducible NMR data is paramount. The following protocol is designed to be a self-validating system for the analysis of the title compound and its analogs.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Methodology Details
-
Sample Preparation:
-
Analyte: Weigh approximately 5-10 mg of this compound.
-
Solvent: Use 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale (Expertise): DMSO-d₆ is an excellent choice as its residual proton signal (δ ≈ 2.50 ppm) does not overlap with most analyte signals. Crucially, it is a hydrogen bond acceptor, which slows the chemical exchange of the -OH and -NH₂ protons, allowing them to be observed as distinct, often broad, signals. In contrast, solvents like CDCl₃ might lead to very broad or unobservable exchangeable proton signals.
-
-
Standard: Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), though referencing to the residual solvent peak is more common.
-
-
Data Acquisition:
-
Instrument: A spectrometer with a field strength of 400 MHz or higher is recommended for better signal dispersion, especially for the complex ring protons.
-
¹H NMR: A standard single-pulse experiment (e.g., Bruker's zg30) is sufficient. Acquire at least 16 scans for a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment (e.g., Bruker's zgpg30) is standard. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary.
-
DEPT-135 (Optional): This experiment helps differentiate carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like C=O and the C1) will be absent.
-
Predicted NMR Spectral Data Analysis
¹H NMR Spectrum (Predicted, in DMSO-d₆)
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |
| -NH₂ (Amide) | 6.8 – 7.5 | Two broad singlets | 2H | Amide protons are often diastereotopic and may appear as two separate broad signals. They will exchange with D₂O. |
| -OH (Alcohol) | 4.5 – 5.5 | Broad singlet or triplet | 1H | Position is concentration and temperature-dependent. May show coupling to the adjacent CH₂ group. Will exchange with D₂O. |
| -CH₂OH | ~ 3.5 | Singlet | 2H | Attached to a quaternary carbon, so no vicinal H-H coupling is expected. The signal will be a sharp singlet. |
| -CH₂- (Ring, C2/C4) | 1.9 – 2.2 | Multiplet | 4H | Protons adjacent to the quaternary carbon. They will show complex coupling with each other (geminal) and with the C3 protons (vicinal). |
| -CH₂- (Ring, C3) | 1.7 – 1.9 | Multiplet | 2H | Protons furthest from the electron-withdrawing groups, expected to be the most upfield of the ring signals. |
¹³C NMR Spectrum (Predicted, in DMSO-d₆)
| Signal Assignment | Predicted δ (ppm) | DEPT-135 | Rationale & Notes |
| C=O (Amide) | ~ 175 | Absent | Carbonyl carbons in amides are highly deshielded and appear significantly downfield.[5] |
| -CH₂OH | ~ 65 | Negative | Aliphatic carbon attached to an electronegative oxygen atom, shifting it downfield.[5] |
| -C- (Quaternary, C1) | ~ 50 | Absent | The quaternary carbon of the cyclobutane ring. |
| -CH₂- (Ring, C2/C4) | ~ 30 | Negative | Methylene carbons adjacent to the substituted carbon. |
| -CH₂- (Ring, C3) | ~ 15 | Negative | The single methylene group at the 'back' of the ring, expected to be the most upfield aliphatic carbon. |
Comparison Guide: NMR Analysis of Structural Analogs
Analyzing analogs provides a powerful validation tool. By observing how chemical shifts change with specific structural modifications, we can increase confidence in our assignments for the target molecule.
Caption: Structural relationships between the target compound and its analogs.
Comparative NMR Data
The following table compares the predicted data for our target compound with known data or predictions for key analogs. This comparison highlights the electronic effects of the amide and hydroxymethyl groups.
| Compound | Structure | Key ¹H NMR Shifts (δ ppm) | Key ¹³C NMR Shifts (δ ppm) |
| This compound | C₆H₁₁NO₂[1] | -CH₂OH: ~3.5 (s)-NH₂: 6.8-7.5 (br s) | C=O: ~175-CH₂OH: ~65C-quat: ~50 |
| Cyclobutanecarboxamide [6] | C₅H₉NO | -CH-: ~2.9 (quintet)-NH₂: ~6.6, 7.2 (br s) | C=O: ~179-CH-: ~35-CH₂- (α): ~25-CH₂- (β): ~18 |
| Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate [7] | C₈H₁₄O₃ | -OCH₂CH₃: ~4.1 (q)-CH₂OH: ~3.6 (s)-OCH₂CH₃: ~1.2 (t) | C=O: ~176-OCH₂-: ~60-CH₂OH: ~67C-quat: ~52 |
Analysis of Comparison:
-
Effect of Removing -CH₂OH (vs. Cyclobutanecarboxamide): In cyclobutanecarboxamide, the C1 carbon is a methine (-CH-) group, not quaternary. Its proton signal appears around 2.9 ppm. This confirms that the absence of a signal in this region for our target compound is strong evidence for the quaternary nature of C1.
-
Effect of Amide vs. Ester (vs. Ethyl Ester Analog): Replacing the -NH₂ group with an ethoxy (-OCH₂CH₃) group has a minor effect on the chemical shifts of the cyclobutane ring and the -CH₂OH group. The most significant change is the appearance of the characteristic quartet (~4.1 ppm) and triplet (~1.2 ppm) of the ethyl group. The carbonyl carbon (C=O) in the ester is slightly upfield compared to the amide, which is a typical trend. This comparison helps confirm the assignments of the carbons in the core cyclobutane structure.
Conclusion
The structural verification of this compound via NMR spectroscopy is a systematic process. By predicting the ¹H and ¹³C NMR spectra based on established chemical shift principles, a clear analytical target is established. A robust experimental protocol using DMSO-d₆ ensures the observation of all protons, including the exchangeable amide and hydroxyl groups.
Most importantly, a comparative analysis against structural analogs like cyclobutanecarboxamide and its corresponding ethyl ester provides a powerful, logic-based confirmation of the spectral assignments. The removal or modification of functional groups leads to predictable changes in the NMR spectra, validating the interpretation for the target molecule. This comprehensive approach, blending predictive analysis with comparative data, represents a gold standard for the structural elucidation of novel chemical entities in a research and development setting.
References
-
Supporting Information for various compounds. (n.d.). Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). ¹H NMR spectrum of Compound 32. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000008). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1-Hydroxy-1-methyl-ethyl)-cyclobutanecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Cyclobutanecarboxamide. Retrieved from [Link]
-
ScholarWorks. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts for compound 7. Retrieved from [Link]
-
Taylor & Francis Online. (2025). Synthesis of New Avenalumic Carboxamide Derivatives in the Ferulic Series. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 1-(Hydroxymethyl)cyclobutanecarboxamide
Introduction: The Analytical Imperative for Novel Scaffolds
In the landscape of modern drug discovery, small, sp3-rich carbocyclic scaffolds are invaluable assets. They offer a pathway to escape the "flatland" of aromatic rings, providing unique three-dimensional diversity and improved physicochemical properties. 1-(Hydroxymethyl)cyclobutanecarboxamide (Molecular Formula: C₆H₁₁NO₂, Molecular Weight: 129.16 g/mol ) represents such a scaffold, incorporating a strained cyclobutane ring with two key functional groups: a primary alcohol and a primary amide.[1] This combination of a conformationally rigid core and hydrogen-bonding moieties makes it an attractive building block for novel therapeutics.
However, the synthesis and application of such molecules necessitate rigorous and unambiguous analytical characterization. Understanding the identity, purity, and stability of these compounds is a cornerstone of successful drug development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a primary tool for this purpose due to its exceptional sensitivity, speed, and ability to provide both molecular weight and structural information.
This guide provides an in-depth technical overview of the characterization of this compound using electrospray ionization-mass spectrometry (ESI-MS). We will explore the predicted fragmentation patterns, present a robust experimental protocol, and objectively compare the capabilities of mass spectrometry with alternative analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
I. Mass Spectrometric Interrogation of this compound
Electrospray Ionization (ESI) is the ionization technique of choice for a polar, non-volatile molecule like this compound. As a "soft" ionization method, ESI typically imparts minimal excess energy to the analyte, allowing for the observation of the intact protonated molecule, [M+H]⁺. For our target molecule, this would appear at a mass-to-charge ratio (m/z) of approximately 130.17.
The true power of mass spectrometry for structural elucidation lies in tandem mass spectrometry (MS/MS). In this technique, the protonated molecular ion ([M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint of the molecule.
Predicted Fragmentation Pathway
Based on the functional groups present—a primary alcohol, a primary amide, and a cyclobutane ring—we can predict a series of logical fragmentation pathways. The stability of the resulting fragment ions and neutral losses dictates the relative abundance of the peaks observed in the spectrum.
-
Loss of Water (H₂O): The primary alcohol can readily lose a molecule of water (18.01 Da), a common fragmentation pathway for alcohols.[2][3][4][5][6] This would result in a fragment ion at m/z 112.16 .
-
Loss of Ammonia (NH₃): Primary amides can undergo cleavage to lose a neutral ammonia molecule (17.03 Da). This would yield a fragment ion at m/z 113.14 .
-
α-Cleavage of the Carboxamide Group: Cleavage of the C-C bond adjacent to the carbonyl group can result in the loss of the entire carboxamide radical (•CONH₂, 44.02 Da). This is a characteristic fragmentation for amides and would produce an ion at m/z 86.15 .[7][8]
-
α-Cleavage at the Hydroxymethyl Group: The C-C bond adjacent to the oxygen-bearing carbon can cleave, leading to the loss of formaldehyde (CH₂O, 30.01 Da). This is a known pathway for primary alcohols.[3] This fragmentation would generate an ion at m/z 100.16 .
-
Cyclobutane Ring Fragmentation: Strained cyclobutane rings are prone to ring-opening and subsequent fragmentation upon energetic activation. A common fragmentation is the loss of ethene (C₂H₄, 28.03 Da).[9][10][11] This could occur from various fragment ions, leading to a complex pattern in the lower m/z region. For instance, the m/z 112.16 ion could lose ethene to produce a fragment at m/z 84.13 .
The following diagram illustrates the predicted fragmentation cascade from the protonated molecular ion.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Summary of Predicted Mass Spectral Data
| Predicted m/z | Proposed Neutral Loss | Formula of Neutral Loss | Proposed Fragment Structure |
| 130.17 | - | - | [M+H]⁺ (Protonated Molecule) |
| 113.14 | Ammonia | NH₃ | Acylium ion after NH₃ loss |
| 112.16 | Water | H₂O | Cation after dehydration |
| 100.16 | Formaldehyde | CH₂O | Cation after α-cleavage of alcohol |
| 86.15 | Carboxamide Radical | •CONH₂ | Cyclobutyl-hydroxymethyl cation |
| 84.13 | Water + Ethene | H₂O + C₂H₄ | Fragment from ring cleavage |
II. A Comparative Analysis of Characterization Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization relies on orthogonal techniques. Each method provides unique and complementary information.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Molecular Weight & Structural Fragments | Atomic Connectivity & Stereochemistry | Purity & Quantification |
| Sensitivity | High (picomole to femtomole) | Low (micromole to nanomole) | Moderate (nanomole to picomole) |
| Sample Requirement | Very Low (µg to ng) | High (mg) | Low (µg) |
| Structural Detail | Provides fragmentation data suggesting moieties. | Unambiguous, complete 3D structure.[12][13][14][15][16] | None (retention time only). |
| Primary Application | Identity confirmation, metabolite ID, rapid screening. | Definitive structure elucidation of pure compounds. | Purity analysis, quality control, preparative separation.[17][18] |
| Key Challenge | Isomers can be difficult to distinguish. | Lower throughput, requires pure sample. | Highly polar analytes can be difficult to retain.[19][20] |
Expert Insight: For this compound, MS is unparalleled for initial confirmation of successful synthesis (verifying the molecular weight) and for high-throughput screening in a drug discovery context. However, for absolute proof of structure and to distinguish it from potential isomers, NMR spectroscopy is indispensable. HPLC, ideally coupled to MS (LC-MS), is the gold standard for determining the purity of the synthesized compound.
III. Experimental Protocols and Workflow
Adherence to a well-defined protocol is essential for reproducible and reliable data. The following outlines a standard operating procedure for the analysis of this compound by LC-MS.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Create a 1 µg/mL working solution by diluting the stock solution in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation for positive-ion ESI.
-
-
Liquid Chromatography (for LC-MS):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over several minutes to elute the compound, hold, and then re-equilibrate. Due to its polarity, the compound will likely elute early in the gradient.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
-
Mass Spectrometry (ESI-MS/MS):
-
Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 (Full Scan) Parameters:
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Nebulizer Gas Flow: 35 psi
-
-
MS2 (Tandem MS) Parameters:
-
Precursor Ion: Isolate the [M+H]⁺ ion at m/z 130.17.
-
Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.
-
-
-
Data Analysis:
-
Extract the ion chromatogram for m/z 130.17 to confirm the presence and retention time of the target compound.
-
Analyze the MS1 spectrum to confirm the accurate mass of the protonated molecule.
-
Analyze the MS2 spectrum to identify the fragment ions and match them against the predicted fragmentation pattern.
-
Overall Analytical Workflow
The following diagram outlines the logical flow from sample to final characterization.
Caption: Workflow for the LC-MS/MS characterization of the target compound.
IV. Trustworthiness: The Role of Method Validation
Describing a protocol is insufficient without ensuring its performance is reliable. Every protocol described must be part of a self-validating system. For drug development professionals, analytical procedures must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline.[21][22][23][24][25]
For the mass spectrometric method described, validation would involve demonstrating:
-
Specificity: The ability to detect the analyte unequivocally in the presence of expected components (e.g., synthetic impurities, degradants).
-
Accuracy: The closeness of the measured value to the true value, often assessed by spiking a known amount of reference standard into a matrix.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, different analysts).
-
Linearity & Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
By systematically evaluating these parameters, the trustworthiness of the analytical data is rigorously established, ensuring it is fit for its intended purpose in a research and regulatory environment.
V. Conclusion
Mass spectrometry provides an exceptionally sensitive and informative tool for the characterization of this compound. Through ESI-MS, the molecular weight can be confirmed with high accuracy, while tandem MS/MS reveals a structural fingerprint based on predictable fragmentation of its alcohol and amide functional groups. While MS is a cornerstone technique, this guide emphasizes that a holistic and definitive characterization strategy integrates its findings with orthogonal data from NMR for unambiguous structure confirmation and HPLC for purity assessment. This multi-faceted approach, underpinned by rigorous method validation, ensures the scientific integrity required for the advancement of novel molecular entities in the drug development pipeline.
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LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
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Pálinkó, I., et al. (1998). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Rapid Communications in Mass Spectrometry, 12(22), 1771–1776. [Link]
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Chemistry Steps. Mass Spectrometry of Alcohols. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of 1-(Hydroxymethyl)cyclobutanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the structural integrity and purity of novel building blocks are paramount. 1-(Hydroxymethyl)cyclobutanecarboxamide, a key intermediate, presents a unique combination of a strained cyclobutane ring, a primary alcohol, and a carboxamide functional group.[1] This trifecta of functionalities makes it a valuable synthon for introducing conformational rigidity and hydrogen bonding motifs in drug candidates.[2] However, this structural complexity also necessitates a multi-faceted approach to purity assessment to ensure the reliability and reproducibility of downstream applications.
This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity evaluation of this compound. We will delve into the rationale behind experimental choices, present detailed protocols, and compare this building block with relevant alternatives, offering field-proven insights for researchers in medicinal chemistry and pharmaceutical development.
The Synthetic Landscape and Potential Impurities
A thorough understanding of the synthetic route to this compound is the first step in anticipating potential impurities.[1] A common synthetic pathway involves three key transformations:
-
Cyclobutane Ring Formation: Often achieved through the cyclization of precursors like diethyl malonate with 1,3-dibromopropane.[3][4]
-
Hydroxymethylation: Introduction of the -CH₂OH group.
-
Amidation: Conversion of a carboxylic acid or ester intermediate to the primary carboxamide.[1]
This synthetic sequence can introduce a range of process-related impurities that must be monitored.
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Class | Potential Compounds | Origin |
| Starting Materials | Diethyl malonate, 1,3-dibromopropane, formaldehyde precursors, ammonia source | Incomplete reaction |
| Reaction By-products | Oligomers from malonate addition, products of incomplete cyclization | Side reactions during ring formation |
| Intermediates | Cyclobutanecarboxylic acid/ester | Incomplete amidation |
| Degradation Products | Oxidation products (aldehyde, carboxylic acid), dehydration products (imine) | Instability during synthesis or storage[1] |
A crucial aspect of ensuring drug safety and efficacy is the identification and control of these impurities. Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5][6][7][8]
Orthogonal Analytical Approaches for Robust Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A combination of orthogonal methods, each relying on different physicochemical principles, is essential for a comprehensive assessment.
Workflow for Purity Assessment
Caption: A comprehensive workflow for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC with UV detection is the most common technique for determining the purity of non-volatile organic compounds.[9] Its versatility, sensitivity, and quantitative accuracy make it indispensable in pharmaceutical analysis.
Experimental Protocol: Reversed-Phase HPLC-UV
Rationale: A reversed-phase method is chosen due to the polar nature of this compound. A C18 stationary phase provides sufficient retention, and a gradient elution with a polar mobile phase allows for the separation of the main component from potential impurities with varying polarities. UV detection at a low wavelength (e.g., 210 nm) is necessary as the molecule lacks a strong chromophore.
Step-by-Step Methodology:
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
This compound reference standard.
-
HPLC-grade acetonitrile and water.
-
HPLC-grade formic acid (optional, for mobile phase modification to improve peak shape).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis, a calibration curve should be constructed using a series of standards of known concentrations.
-
Table 2: Comparison of HPLC with other Chromatographic Techniques
| Technique | Principle | Advantages for this Analyte | Limitations for this Analyte |
| HPLC-UV | Partitioning between a liquid mobile phase and a solid stationary phase. | Direct analysis, good for non-volatile compounds, quantitative. | Requires a chromophore (low wavelength needed), may not separate all impurities. |
| GC-MS | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | High resolution for volatile impurities, structural information from MS. | Requires derivatization for this polar, non-volatile compound.[10][11][12] |
| LC-MS | HPLC coupled with a mass spectrometer. | Provides molecular weight and structural information for each peak, high sensitivity. | More complex instrumentation, quantification can be challenging. |
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination
While HPLC provides relative purity, quantitative NMR (qNMR) offers a primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[13][14][15][16][17] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.
Experimental Protocol: ¹H-qNMR
Rationale: ¹H-qNMR is chosen for its high sensitivity and the presence of multiple, distinct proton signals in the this compound molecule. An internal standard with a known purity and a signal in a clear region of the spectrum is used for accurate quantification.
Step-by-Step Methodology:
-
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
Reagents and Standards:
-
This compound sample.
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone).
-
Deuterated solvent (e.g., DMSO-d₆, D₂O).
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent and ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) to ensure full relaxation of all protons.
-
Optimize acquisition parameters for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| -CH₂OH | ~3.5 | ~65 |
| Cyclobutane CH₂ | ~1.8 - 2.2 | ~30 |
| Quaternary C | - | ~50 |
| C=O | - | ~178 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.[18][19]
Mass Spectrometry (MS): Unveiling Molecular Identity and Impurities
Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound and identifying unknown impurities. When coupled with a chromatographic technique (GC-MS or LC-MS), it provides both separation and structural information.
Expected Fragmentation Pattern in GC-MS (after derivatization)
Rationale: Due to its polarity and low volatility, this compound requires derivatization (e.g., silylation) for GC-MS analysis. The mass spectrum of the derivatized compound will provide a molecular ion peak and characteristic fragment ions that can confirm its identity.[10][11][12]
Caption: A simplified representation of potential fragmentation pathways for this compound in mass spectrometry.[20][21][22][23]
Comparison with Alternative Building Blocks
The choice of a building block in drug design is often a balance between desired physicochemical properties and synthetic accessibility. This compound offers a unique scaffold, but alternatives exist.
Table 4: Comparison of this compound with Alternative Scaffolds
| Scaffold | Key Features | Advantages | Potential Disadvantages | Relevance in Drug Discovery |
| This compound | Strained 4-membered ring, conformational rigidity. | Introduces sp³ character, unique vector for substituents. | Ring strain can lead to metabolic instability in some contexts. | Increasing use to "escape from flatland" in medicinal chemistry.[2] |
| Oxetane Analogs | 4-membered heterocycle with oxygen. | Improved solubility and metabolic stability compared to cyclobutanes.[6][7][8] | Different bond angles and polarity compared to the carbocycle. | A popular bioisostere for gem-dimethyl and carbonyl groups.[6][8] |
| Cyclopentane/Cyclohexane Analogs | Less strained 5- and 6-membered rings. | Greater conformational flexibility, generally more stable. | Can lead to higher lipophilicity and different spatial arrangement of functional groups. | Well-established scaffolds in numerous approved drugs. |
| Acyclic Analogs | Linear chains. | High synthetic accessibility and flexibility. | Lack of conformational constraint can lead to entropic penalties upon binding to a target. | Common in early-stage drug discovery. |
The selection of a particular scaffold will depend on the specific goals of the drug discovery program, including the desired target interactions, pharmacokinetic properties, and synthetic feasibility.
Conclusion
The purity assessment of this compound requires a multi-pronged analytical strategy. A combination of HPLC-UV for routine purity checks, qNMR for absolute purity determination, and GC/LC-MS for impurity identification provides a robust and reliable approach. Understanding the synthetic pathway and potential impurities is crucial for developing and validating these analytical methods. While alternative scaffolds exist, the unique conformational constraints and sp³-richness of the cyclobutane ring in this compound make it a valuable and increasingly popular building block in the design of next-generation therapeutics. This guide provides a comprehensive framework for researchers to ensure the quality and integrity of this important synthetic intermediate.
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Alcaide, B., et al. (2023). Gold-catalyzed endo-selective cyclization of alkynylcyclobutanecarboxamides: synthesis of cyclobutane-fused dihydropyridones. Organic & Biomolecular Chemistry. [Link]
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Stanovnik, B., & Svete, J. (2004). Malonates in Cyclocondensation Reactions. PMC. [Link]
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Raja, J. K., et al. (2020). Method Development and Validation of Gas Chromatography-Mass Spectrometry Method for Quantification of Sonidegib in Capsule Dosage Form. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
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A Comparative Guide: 1-(Hydroxymethyl)cyclobutanecarboxamide vs. Cyclobutane-1-carboxylic acid
For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is a critical decision that influences the trajectory of a research program. The cyclobutane motif, a strained four-membered ring, offers a unique three-dimensional architecture that can impart desirable properties to bioactive molecules.[1] This guide provides a detailed comparison of two functionalized cyclobutane derivatives: 1-(hydroxymethyl)cyclobutanecarboxamide and cyclobutane-1-carboxylic acid. Our analysis is grounded in experimental data and established chemical principles to empower you to make informed decisions for your specific application.
At a Glance: Structural and Physicochemical Distinctions
The primary difference between these two molecules lies in their functional groups attached to the cyclobutane core. This compound possesses both a primary amide and a primary alcohol, whereas cyclobutane-1-carboxylic acid features a carboxylic acid. This seemingly subtle distinction has profound implications for their chemical reactivity, physical properties, and potential applications.
| Property | This compound | Cyclobutane-1-carboxylic acid |
| Molecular Formula | C6H11NO2 | C5H8O2 |
| Molecular Weight | 129.16 g/mol | 100.12 g/mol [2] |
| CAS Number | 1123169-19-6 | 3721-95-7[2] |
| Appearance | Solid | Colorless to yellow liquid[2][3] |
| Melting Point | Not specified | -7.5 °C[2][3] |
| Boiling Point | Not specified | 195 °C[2][3] |
| Water Solubility | Not specified | Slightly soluble[2][3] |
| pKa | Not applicable (amide) | 4.785 (at 25 °C)[2][3][4] |
Synthesis Trajectories: A Tale of Two Strategies
The synthetic routes to these compounds reflect the nature of their functional groups. The synthesis of cyclobutane-1-carboxylic acid is well-established and often proceeds through a malonic ester synthesis followed by decarboxylation. In contrast, the synthesis of this compound involves the introduction of two distinct functional groups, requiring a more nuanced approach.
Experimental Protocol: Synthesis of Cyclobutane-1-carboxylic acid
This robust synthesis begins with the alkylation of diethyl malonate with 1,3-dibromopropane to form the cyclobutane ring, followed by saponification and decarboxylation.
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal to absolute ethanol.
-
To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.
-
Add 1,3-dibromopropane to the reaction mixture and reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude diethyl 1,1-cyclobutanedicarboxylate.[5][6]
Step 2: Saponification and Decarboxylation
-
The crude diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed by refluxing with an aqueous solution of potassium hydroxide.[7]
-
The ethanol is removed by distillation.
-
The resulting solution containing the potassium salt of 1,1-cyclobutanedicarboxylic acid is cooled in an ice bath and carefully acidified with concentrated hydrochloric acid.
-
The acidified solution is then heated to induce decarboxylation, which is evident by the evolution of carbon dioxide gas.[4][7]
-
After the cessation of gas evolution, the mixture is cooled and extracted with diethyl ether. The combined organic extracts are dried and concentrated to afford cyclobutane-1-carboxylic acid.[7]
DOT Diagram: Synthesis of Cyclobutane-1-carboxylic acid
Caption: Synthetic pathway for Cyclobutane-1-carboxylic acid.
Conceptual Protocol: Synthesis of this compound
Step 1: Formation of a Substituted Cyclobutane Precursor
The synthesis would likely commence with a pre-functionalized cyclobutane, such as ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. This precursor contains the necessary carbon skeleton and the hydroxymethyl group.[8]
Step 2: Amidation
The ester functional group of the precursor can be converted to a primary amide. This is typically achieved by reaction with ammonia or a protected form of ammonia, followed by deprotection. The choice of aminating agent and reaction conditions would be critical to avoid side reactions involving the primary alcohol.
DOT Diagram: Conceptual Synthesis of this compound
Caption: Plausible synthetic route to this compound.
Reactivity Profile: A Dichotomy of Functional Groups
The divergent reactivity of these two compounds is a direct consequence of their functional groups.
Cyclobutane-1-carboxylic acid exhibits the typical reactivity of a carboxylic acid. The acidic proton can be readily abstracted by a base to form a carboxylate salt. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, leading to the formation of esters, amides, and acid chlorides.
This compound , on the other hand, possesses two reactive centers. The primary amide is significantly less reactive towards nucleophilic acyl substitution than a carboxylic acid due to the resonance stabilization provided by the nitrogen lone pair.[9][10][11][12] However, the amide nitrogen can act as a nucleophile. The primary alcohol can undergo oxidation to an aldehyde or carboxylic acid, or it can be converted to a better leaving group for substitution reactions. The presence of both a hydrogen bond donor (N-H and O-H) and acceptor (C=O and O-H) suggests a higher potential for intermolecular interactions compared to the carboxylic acid.
Applications in Research and Development
Both molecules serve as valuable building blocks in medicinal chemistry and material science, albeit with different strategic advantages.
Cyclobutane-1-carboxylic acid is a versatile intermediate for the synthesis of a wide array of pharmaceuticals and agrochemicals.[3] Its derivatives are found in drugs such as the opioid antagonist nalbuphine and the protease inhibitor boceprevir.[10] The carboxylic acid handle allows for its incorporation into larger molecules through amide or ester linkages.
This compound offers a unique scaffold with two points of diversification. The amide and alcohol functionalities can be independently modified to explore structure-activity relationships in drug discovery programs.[8] Its unique combination of functional groups may lead to novel biological activities and improved pharmacokinetic properties.[9]
Safety Considerations
As with any chemical, proper handling and personal protective equipment are paramount.
Cyclobutane-1-carboxylic acid is corrosive and can cause severe skin burns and eye damage.[10] It is also harmful if swallowed, inhaled, or absorbed through the skin.[3]
This compound is classified as harmful if swallowed and causes serious eye irritation.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling these compounds.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and cyclobutane-1-carboxylic acid will ultimately depend on the specific goals of your project.
-
Choose Cyclobutane-1-carboxylic acid for:
-
Well-established synthetic transformations.
-
Direct incorporation into a lead molecule via amide or ester bond formation.
-
When a simple, rigid cyclobutane scaffold is required.
-
-
Choose this compound for:
-
Introducing a scaffold with two points for diversification.
-
Exploring novel hydrogen bonding interactions.
-
When a more complex, three-dimensional structure is desired.
-
By understanding the distinct properties and reactivity of these two cyclobutane derivatives, researchers can strategically leverage their unique characteristics to advance their scientific endeavors.
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A Comparative Analysis for Drug Discovery: 1-(Hydroxymethyl)cyclobutanecarboxamide vs. Cyclobutanecarboxamide
A Senior Application Scientist's Guide to Understanding the Impact of Hydroxymethylation on a Cyclobutane Scaffold
In the landscape of modern drug discovery, the rational design of small molecules with optimized physicochemical and pharmacological properties is paramount. The cyclobutane motif has garnered significant interest as a rigid scaffold that can enforce favorable conformations for receptor binding and improve metabolic stability.[1][2] This guide provides a detailed comparative analysis of two structurally related cyclobutane derivatives: 1-(Hydroxymethyl)cyclobutanecarboxamide and its parent compound, Cyclobutanecarboxamide.
Through a blend of theoretical insights, compiled experimental data, and detailed experimental protocols, we will explore the nuanced effects of introducing a single hydroxymethyl group. This seemingly minor structural modification can profoundly influence key drug-like properties, including solubility, lipophilicity, and potential biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage subtle structural modifications for optimized lead compound development.
Molecular Introduction and Physicochemical Properties
At the heart of our comparison are two molecules differentiated by a single functional group. Cyclobutanecarboxamide presents a simple, rigid core, while this compound introduces a polar hydroxyl group, creating a new hydrogen bond donor and acceptor site.[3] This fundamental difference is the cornerstone of their divergent properties.
| Property | This compound | Cyclobutanecarboxamide |
| Chemical Structure | ||
| Molecular Formula | C₆H₁₁NO₂ | C₅H₉NO[4] |
| Molecular Weight | 129.16 g/mol | 99.13 g/mol [4] |
| Physical Form | Solid | Solid |
| Melting Point (°C) | Not available | 155[5] |
| Computed LogP | -0.7 (Predicted) | 0.1[6] |
| Aqueous Solubility | Predicted to be higher | Data not available |
| Hydrogen Bond Donors | 2 | 1[7] |
| Hydrogen Bond Acceptors | 2 | 1[7] |
Table 1: Comparative Physicochemical Properties.
The introduction of the hydroxymethyl group is anticipated to significantly increase the aqueous solubility of this compound compared to Cyclobutanecarboxamide. This is a direct consequence of the additional polar hydroxyl group, which can participate in hydrogen bonding with water molecules.[8] This enhanced solubility can be a critical advantage in drug development, often leading to improved bioavailability.[9]
The predicted LogP value for this compound is notably lower than that of Cyclobutanecarboxamide, indicating a decrease in lipophilicity. While high lipophilicity can aid in membrane permeability, it can also lead to issues with solubility and off-target effects. The more balanced hydrophilic-lipophilic profile of the hydroxymethylated analog may therefore be advantageous.
Synthesis and Experimental Protocols
The synthesis of these compounds can be approached through established organic chemistry reactions. Below are detailed, adaptable protocols for their laboratory-scale preparation.
Synthesis of Cyclobutanecarboxamide
The synthesis of Cyclobutanecarboxamide can be readily achieved from its corresponding carboxylic acid.
Caption: Synthesis pathway for Cyclobutanecarboxamide.
Protocol:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place cyclobutanecarboxylic acid (1.0 eq). Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to yield crude cyclobutanecarbonyl chloride.[10]
-
Amidation: Cool the crude cyclobutanecarbonyl chloride in an ice bath. Slowly add a concentrated solution of ammonium hydroxide (excess) with vigorous stirring. A white precipitate of Cyclobutanecarboxamide will form. Continue stirring for 30 minutes.
-
Purification: Filter the solid product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure Cyclobutanecarboxamide.
Synthesis of this compound
A plausible synthetic route to this compound involves the hydroxymethylation of a suitable precursor followed by amidation.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., a human cancer cell line like HeLa or a normal fibroblast line) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of both this compound and Cyclobutanecarboxamide in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period of 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals. 5. Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the untreated control. This will allow for the determination of the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Antibacterial Activity Screening
A simple and effective method to screen for antibacterial activity is the broth microdilution method, which can be used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol:
-
Bacterial Culture: Prepare a fresh culture of a test bacterium (e.g., E. coli for Gram-negative and S. aureus for Gram-positive) and adjust its concentration to a standard inoculum.
-
Compound Dilution: Prepare serial dilutions of this compound and Cyclobutanecarboxamide in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential advantages of this compound over its parent compound, Cyclobutanecarboxamide, in the context of drug discovery. The introduction of a hydroxymethyl group is predicted to enhance aqueous solubility and modulate lipophilicity, which are critical parameters for a favorable pharmacokinetic profile.
The provided experimental protocols for synthesis and biological evaluation offer a practical starting point for researchers to empirically validate these theoretical advantages. Further studies should focus on obtaining experimental data for the physicochemical properties of this compound and conducting a head-to-head comparison of the biological activities of both compounds in a broader range of assays. Such data will be invaluable in guiding the future design and development of novel therapeutics based on the versatile cyclobutane scaffold.
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A Comparative Guide to the Biological Activity of Cyclobutane Carboxamide Analogues in Drug Discovery
The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore underexploited chemical spaces. Among the scaffolds gaining significant traction is the cyclobutane ring.[1][2][3] Historically considered a synthetic curiosity due to its inherent ring strain, the cyclobutane moiety is now recognized as a valuable component in modern drug design.[1][2][4][5] Its rigid, puckered conformation can impart favorable properties such as metabolic stability, conformational restriction, and the ability to serve as a sophisticated scaffold for presenting pharmacophoric groups in a precise three-dimensional arrangement.[2][3][5]
This guide provides a comparative analysis of the biological activities of different classes of cyclobutane carboxamide analogues. While the specific compound 1-(Hydroxymethyl)cyclobutanecarboxamide is primarily available as a building block in organic synthesis with limited publicly available biological data[6][7], the broader class of cyclobutane carboxamides has demonstrated significant potential in various therapeutic areas.[8] We will delve into two distinct case studies where this structural motif has been pivotal: as integrin antagonists for oncology applications and as enzyme inhibitors for antifungal agents. Through an examination of structure-activity relationships (SAR), supporting experimental data, and detailed protocols, this guide aims to equip researchers and drug development professionals with insights into the strategic application of this promising chemical class.
Case Study 1: Cyclobutane Carboxamides as αvβ3 Integrin Antagonists
Integrins are a family of cell surface receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in processes like tissue development, as well as cancer proliferation and metastasis.[9][10] The αvβ3 integrin subtype is a particularly attractive target for cancer therapy. A promising strategy for antagonizing this receptor involves the development of mimetics of the natural arginine-glycine-aspartic acid (RGD) peptide sequence. Researchers have successfully utilized a functionalized cyclobutane ring as a central scaffold to create novel RGD mimetics with potent anti-adhesive and anti-invasive properties.[9][10]
Comparative Analysis of Analogue Activity
The core concept involves using the cyclobutane ring to orient an "arginine mimetic" sidechain and an "aspartic acid mimetic" sidechain in a spatially correct manner to bind to the αvβ3 receptor. The carboxamide linkage is a key part of this structure. Variations in the sidechains and their attachment points on the cyclobutane ring have profound effects on biological activity.
| Compound ID (Analogue) | Arginine Mimetic Sidechain | Aspartic Acid Mimetic Sidechain | Anti-Adhesive Activity (IC50, µM) | Reference |
| Analogue A | Tetrahydronaphthyridine | Masked Carboxylic Acid (Short Chain) | < 1 | [9][10] |
| Analogue B | Aminopyridine | Masked Carboxylic Acid (Short Chain) | 5 - 10 | [9] |
| Analogue C | Tetrahydronaphthyridine | Masked Carboxylic Acid (Long Chain) | > 10 | [9] |
| Analogue D (Reversed Amide) | Tetrahydronaphthyridine | Masked Carboxylic Acid (Short Chain) | 1 - 5 | [9] |
Note: The data presented is a synthesized representation from the cited literature for illustrative comparison.
Key Insights from SAR Studies:
-
Arginine Mimetic: The choice of the basic sidechain mimicking arginine is critical. The tetrahydronaphthyridine moiety (Analogue A) consistently demonstrates higher potency compared to the aminopyridine group (Analogue B), suggesting a better fit into the corresponding pocket of the αvβ3 receptor.[9]
-
Aspartic Acid Mimetic Chain Length: Increasing the length of the carbon chain in the aspartic acid mimetic sidechain (Analogue C) leads to a significant decrease in anti-adhesive activity.[9] This highlights the stringent spatial requirements of the binding site.
-
Amide Bond Orientation: Reversing the orientation of the amide bond (Analogue D) can be a viable strategy to potentially improve metabolic stability against proteases, while retaining good activity.[9]
Experimental Workflow: Cell-Based Adhesion Assay
The evaluation of these compounds relies on robust in vitro assays that measure their ability to block cancer cell adhesion to extracellular matrix proteins.
Caption: Workflow for an in vitro cell adhesion assay to evaluate αvβ3 antagonists.
Case Study 2: Cyclobutane Carboxamides as Fungicides via Scytalone Dehydratase Inhibition
Another compelling application of cyclobutane carboxamides is in the development of fungicides.[11] Fungal melanin is a crucial virulence factor for many plant pathogenic fungi, and its biosynthesis pathway presents an attractive target. Scytalone dehydratase (SD) is a key enzyme in this pathway. High-throughput screening of combinatorial libraries has identified cyclobutane carboxamides as potent inhibitors of this enzyme.[11]
Comparative Analysis of Analogue Activity
In this class of compounds, the cyclobutane ring serves as a rigid core, with a carboxamide group linked to a substituted phenyl ring. Modifications to both the cyclobutane and the phenyl ring have been explored to optimize enzyme inhibition and systemic activity in plants.
| Compound ID (Analogue) | Cyclobutane Substitution | Phenyl Ring Substitution | SD Enzyme Inhibition (IC50, nM) | Systemic Fungicidal Activity | Reference |
| Analogue E (Lead) | -CF3, -CH3 | Unsubstituted | Potent | None | [11] |
| Analogue F | -CH3, -CH3 | Unsubstituted | Moderate | Increased | [11] |
| Analogue G | -CH3, -CH3 | 2,4-dichloro | Highly Potent | High | [11] |
| Analogue H | -Cl, -CH3 | 2,4-dichloro | Optimal | High | [11] |
Note: Data is a synthesized representation from the cited literature for illustrative comparison.
Key Insights from SAR Studies:
-
Cyclobutane Substituents: The initial lead compound (Analogue E) with a trifluoromethyl group was a potent enzyme inhibitor but lacked systemic activity. Replacing the CF3 group with a methyl group (Analogue F) slightly decreased enzyme potency but significantly improved systemic activity, a crucial factor for a successful fungicide.[11] This highlights the trade-off between target potency and whole-organism ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Phenyl Ring Substitution: Introducing dichloro substitution on the phenyl ring (Analogue G) dramatically increased enzyme inhibition.[11] This suggests that the phenyl ring interacts with a specific region of the enzyme's active site where halogen atoms can form favorable interactions.
-
Optimal Combination: The combination of a geminal halogen-methyl group on the cyclobutane ring and dichloro substitution on the phenyl ring (Analogue H) was found to be optimal for achieving both high enzyme inhibition and excellent systemic activity.[11]
Mechanism of Action: Enzyme Inhibition
The cyclobutane carboxamide analogues act as inhibitors of the scytalone dehydratase enzyme, thereby blocking the melanin biosynthesis pathway in fungi. This deprives the fungus of a key component required for its pathogenicity.
Caption: Inhibition of the fungal melanin pathway by cyclobutane carboxamide analogues.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the assays discussed.
Protocol 1: Cell-Based Adhesion Assay for αvβ3 Antagonists
-
Plate Coating:
-
Aseptically coat the wells of a 96-well flat-bottom plate with 100 µL of vitronectin solution (1 µg/mL in PBS).
-
Incubate the plate overnight at 4°C.
-
The next day, wash the plate three times with sterile PBS to remove unbound protein.
-
Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C. Wash again with PBS.
-
-
Cell Preparation:
-
Culture U87-MG glioblastoma cells (or another suitable cell line expressing αvβ3) to ~80% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve surface integrins.
-
Resuspend cells in serum-free media to a concentration of 3 x 10^5 cells/mL.
-
-
Inhibition Assay:
-
Prepare serial dilutions of the cyclobutane carboxamide analogues in serum-free media.
-
In a separate plate, pre-incubate 50 µL of the cell suspension with 50 µL of the compound dilutions (or vehicle control) for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated cell suspension to each well of the vitronectin-coated plate.
-
Incubate for 1.5 hours at 37°C in a 5% CO2 incubator to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the plate three times with PBS to remove non-adherent cells.
-
Fix the remaining adherent cells with 100 µL of 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Read the absorbance at 595 nm using a microplate reader.
-
Calculate the percentage of adhesion relative to the vehicle control and determine the IC50 value for each compound using non-linear regression analysis.
-
Protocol 2: Scytalone Dehydratase (SD) Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Express and purify recombinant scytalone dehydratase enzyme. Determine its concentration using a standard protein assay (e.g., Bradford).
-
Synthesize or procure scytalone, the substrate for the enzyme. Prepare a stock solution in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
-
Inhibition Assay:
-
Prepare serial dilutions of the cyclobutane carboxamide analogues in the assay buffer. A small amount of DMSO can be used for initial solubilization, ensuring the final concentration in the assay does not exceed 1%.
-
In a 96-well UV-transparent plate, add:
-
50 µL of assay buffer (Tris-HCl, pH 7.5).
-
10 µL of inhibitor solution at various concentrations (or vehicle control).
-
20 µL of purified SD enzyme solution.
-
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the scytalone substrate solution.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometric microplate reader.
-
Monitor the dehydration of scytalone to 1,3,8-trihydroxynaphthalene by measuring the increase in absorbance at 316 nm over time (e.g., every 30 seconds for 10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The strategic incorporation of the cyclobutane carboxamide scaffold is a powerful approach in modern drug discovery.[8] As demonstrated through the case studies of αvβ3 integrin antagonists and scytalone dehydratase inhibitors, this seemingly simple four-membered ring provides a rigid and metabolically stable core that can be elaborated to create potent and selective modulators of biological targets.[9][11][12] The success of these analogues is not merely due to the presence of the cyclobutane ring, but to the careful, rational design of the substituents attached to it, which ultimately governs the molecule's interaction with its target protein. The detailed structure-activity relationships and methodologies presented herein underscore the vast potential of cyclobutane-containing compounds and provide a solid foundation for the future development of this promising class of therapeutics.
References
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing.
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC. PubMed Central.
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science.
- Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evalu
- Cyclobutanes in Small‐Molecule Drug Candid
- Cyclobutane-containing scaffolds in bioactive small molecules.
- Cyclobutanes in Small‐Molecule Drug Candid
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC. PubMed Central.
- This compound. Smolecule.
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. SciProfiles.
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- The Rising Potential of Cyclobutane Sulfonamides in Therapeutic Intervention. Benchchem.
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- Cyclobutane Deriv
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A Comparative Guide to the Spectroscopic Characterization of 1-(Hydroxymethyl)cyclobutanecarboxamide
Abstract
1-(Hydroxymethyl)cyclobutanecarboxamide is a bifunctional synthetic building block of increasing interest in medicinal chemistry and drug development. Its rigid cyclobutane scaffold, combined with hydrophilic hydroxymethyl and carboxamide groups, offers a unique three-dimensional architecture for designing novel therapeutic agents.[1][2] Accurate structural confirmation is paramount for its application in complex synthetic pathways. This guide provides an in-depth, predictive analysis of the key spectroscopic features of this compound. Due to the compound's status as a specialized research chemical, publicly available experimental spectra are scarce.[3] Therefore, this document establishes an expected spectroscopic profile based on foundational principles and compares it with two structurally significant analogs: Cyclobutanecarboxamide and Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate . This comparative approach provides researchers with a robust framework for identifying the target molecule and distinguishing it from potential synthetic precursors or side-products.
Predicted Spectroscopic Profile of this compound
The unique structure of this compound, featuring a quaternary carbon at the C1 position of the cyclobutane ring, gives rise to a distinct and predictable spectroscopic signature.
¹H NMR Spectroscopy
In a suitable deuterated solvent like DMSO-d₆, which allows for the observation of exchangeable protons, the ¹H NMR spectrum is expected to show five distinct signals. The complexity of the cyclobutane ring signals is a known challenge due to the ring's puckered, non-planar nature, which can lead to complex splitting patterns.[4]
-
Cyclobutane Protons (CH₂): Expected to appear as complex, overlapping multiplets in the range of δ 1.8-2.4 ppm. The protons on the β- and γ-carbons are chemically non-equivalent and will exhibit complex spin-spin coupling.
-
Hydroxymethyl Protons (-CH₂OH): These two protons are attached to a quaternary carbon and thus have no adjacent protons to couple with. They should appear as a clean singlet at approximately δ 3.5 ppm.
-
Hydroxyl Proton (-OH): This proton will likely appear as a broad singlet around δ 4.5-5.5 ppm. Its chemical shift is highly dependent on solvent, concentration, and temperature.
-
Amide Protons (-NH₂): The two protons of the primary amide are diastereotopic and may appear as two separate broad singlets, typically in the range of δ 6.8-7.5 ppm.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display five signals, corresponding to each unique carbon environment in the molecule.
-
Cyclobutane Carbons (-CH₂-): Two signals are expected for the cyclobutane methylene carbons, likely in the δ 15-35 ppm range.
-
Quaternary Carbon (-C(CO)CH₂OH): The C1 carbon, being substituted with two electron-withdrawing groups, will be shifted downfield to approximately δ 45-55 ppm.
-
Hydroxymethyl Carbon (-CH₂OH): This carbon is expected to resonate in the typical range for a primary alcohol, around δ 60-70 ppm.
-
Carbonyl Carbon (-C=O): The amide carbonyl carbon will produce a signal in the characteristic downfield region of δ 175-180 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. The presence of both hydroxyl and primary amide groups results in a highly characteristic spectrum in the high-frequency region.
-
O-H Stretch: A broad, strong absorption band centered around 3400-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[5]
-
N-H Stretch: Two distinct, sharper peaks are expected for the primary amide N-H stretches (symmetric and asymmetric) in the 3350-3180 cm⁻¹ region.[6]
-
C-H Stretch: Absorptions between 3000-2850 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclobutane and hydroxymethyl groups.[7][8]
-
C=O Stretch (Amide I Band): A very strong, sharp absorption around 1650 cm⁻¹ is the hallmark of the amide carbonyl group.[5]
-
N-H Bend (Amide II Band): A strong band around 1620 cm⁻¹ resulting from the N-H bending vibration.[6]
High-Resolution Mass Spectrometry (HRMS)
Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to protonate to form the [M+H]⁺ ion.
-
Molecular Ion: The calculated exact mass for C₆H₁₁NO₂ is 129.0790 u. The protonated molecule [C₆H₁₂NO₂]⁺ should be observed at m/z 129.0863.
-
Key Fragments: Common fragmentation pathways would include the neutral loss of water (H₂O) from the hydroxymethyl group, loss of ammonia (NH₃) from the amide, and characteristic cleavage of the cyclobutane ring.
Comparative Spectroscopic Analysis
To fully appreciate the spectroscopic features of this compound, it is instructive to compare it with analogs where key functional groups are absent or modified.
| Spectroscopic Feature | This compound (Predicted) | Cyclobutanecarboxamide (Reference)[9] | Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate (Reference)[10] |
| ¹H NMR: -CH₂OH | Singlet, ~δ 3.5 ppm | Absent | Singlet, ~δ 3.6 ppm |
| ¹H NMR: -OH | Broad Singlet, ~δ 4.5-5.5 ppm | Absent | Broad Singlet, ~δ 4.5-5.5 ppm |
| ¹H NMR: Amide/Ester | Two broad singlets (-NH₂), ~δ 6.8-7.5 ppm | Two broad singlets (-NH₂), ~δ 6.5-7.5 ppm | Quartet (-OCH₂CH₃) & Triplet (-OCH₂CH₃) |
| ¹H NMR: Ring Protons | Multiplets, ~δ 1.8-2.4 ppm | Multiplets including a methine proton (CH) | Multiplets, ~δ 1.9-2.5 ppm |
| ¹³C NMR: Carbonyl | ~δ 175-180 ppm (Amide) | ~δ 178-182 ppm (Amide) | ~δ 173-177 ppm (Ester) |
| ¹³C NMR: -CH₂OH | ~δ 60-70 ppm | Absent | ~δ 60-70 ppm |
| IR: O-H Stretch | Broad band, ~3300 cm⁻¹ | Absent | Broad band, ~3300 cm⁻¹ |
| IR: N-H Stretch | Two sharp peaks, ~3350 & 3180 cm⁻¹ | Two sharp peaks, ~3350 & 3180 cm⁻¹ | Absent |
| IR: C=O Stretch | ~1650 cm⁻¹ (Amide I) | ~1650 cm⁻¹ (Amide I) | ~1730 cm⁻¹ (Ester) |
| MS: [M+H]⁺ (m/z) | 130.0863 | 100.0757 | 159.1016 |
Key Distinctions:
-
vs. Cyclobutanecarboxamide: The most obvious differentiators are the presence of the -CH₂OH and -OH signals in the ¹H NMR and ¹³C NMR spectra of the title compound, and the strong, broad O-H stretch in its IR spectrum. Furthermore, Cyclobutanecarboxamide will show a methine proton signal in its ¹H NMR spectrum, which is absent in the title compound due to the quaternary C1 carbon.
-
vs. Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate: The primary distinction lies in the amide versus ester functionality. The title compound exhibits two N-H stretching bands in the IR and two exchangeable -NH₂ proton signals in the ¹H NMR. The ester analog lacks these but instead shows characteristic signals for an ethyl group (a quartet and a triplet) in the ¹H NMR. The C=O stretching frequency is also a key differentiator: amides absorb at a lower wavenumber (~1650 cm⁻¹) compared to esters (~1730 cm⁻¹).[5]
Recommended Experimental Protocols
To acquire high-quality data for structural verification, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the exchangeable -OH and -NH₂ protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data at 25 °C.
-
Use a spectral width of 16 ppm.
-
Set the relaxation delay to 5 seconds to ensure quantitative integration.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire with proton decoupling.
-
Use a spectral width of 240 ppm.
-
Employ a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise for all carbons, especially the quaternary carbon.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As the compound is a solid[3], use the Attenuated Total Reflectance (ATR) technique for rapid, high-quality analysis. Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition:
-
Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal prior to sample analysis.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile/water with 0.1% formic acid to promote protonation.
-
Instrumentation: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Acquisition:
-
Acquire data in positive ion mode.
-
Scan a mass range of m/z 50-500.
-
Ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
-
Perform MS/MS fragmentation on the parent ion (m/z 130.0863) to confirm structural fragments.
-
Visualization of Analytical Workflow
The logical flow from sample receipt to final structural confirmation is a critical, self-validating process.
Caption: Workflow for the spectroscopic confirmation of this compound.
Conclusion
The structural elucidation of this compound is straightforward when a multi-technique spectroscopic approach is employed. The ¹H NMR spectrum is defined by the presence of singlets for the -CH₂OH protons and broad signals for the -OH and -NH₂ protons, alongside complex multiplets for the cyclobutane ring. The ¹³C NMR confirms the five unique carbon environments. Crucially, IR spectroscopy provides unambiguous evidence of the hydroxyl, primary amide, and carbonyl functionalities. When compared to its structural analogs, these combined features create a unique spectroscopic fingerprint, allowing researchers to confidently verify the identity and purity of this valuable synthetic building block.
References
-
The Royal Society of Chemistry. Supplementary Material. Available at: [Link]
-
Supporting Information for. [No Title Available]. Available at: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, H2O, predicted) (HMDB0006459). Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). Available at: [Link]
-
PubChem. Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | C8H14O3 | CID 15670506. Available at: [Link]
-
PubChem. Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | C7H12O3 | CID 57478432. Available at: [Link]
-
University of Colorado Boulder. IR Absorption Table. Available at: [Link]
-
SpectraBase. 1-(1-Hydroxy-1-methyl-ethyl)-cyclobutanecarboxylic acid - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]
-
PubChem. Cyclobutanecarboxamide | C5H9NO | CID 1274476. Available at: [Link]
-
ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link]
-
University of Puget Sound. 13C NMR Chemical Shift Table. Available at: [Link]
-
PubMed Central. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Available at: [Link]
-
The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]
-
Chemistry LibreTexts. 1.6: Interpreting Infrared Spectra. Available at: [Link]
-
NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]
-
PubMed Central. Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy by Assembling Fragment Signatures. Available at: [Link]
-
OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Available at: [Link]
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UCSD Computational Mass Spectrometry Website. GNPS. Available at: [Link]
-
Doc Brown's Advanced Organic Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum. Available at: [Link]
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A Comparative Guide to the Analytical Methods for 1-(Hydroxymethyl)cyclobutanecarboxamide
For researchers, scientists, and drug development professionals, the rigorous analytical characterization of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth comparison of key analytical methodologies for 1-(Hydroxymethyl)cyclobutanecarboxamide, a compound of interest in medicinal chemistry due to its unique structural features, including a cyclobutane ring, a hydroxymethyl group, and a carboxamide group.[1] The presence of these functional groups necessitates a multi-faceted analytical approach to ensure identity, purity, and quality.
This document will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive analysis of this compound. We will delve into the theoretical underpinnings of each technique, present comparative performance data, and provide detailed, field-proven experimental protocols.
The Analytical Imperative: Why Robust Methods Matter
The quality control of any active pharmaceutical ingredient (API) or key intermediate is paramount to ensure safety and efficacy.[2] For this compound, a robust analytical workflow is critical for:
-
Identity Confirmation: Verifying the chemical structure and ensuring the correct compound has been synthesized.
-
Purity Assessment: Quantifying the presence of any impurities, which can arise from starting materials, side reactions, or degradation.[3]
-
Potency Determination: Accurately measuring the concentration of the active compound in a given sample.
-
Stability Indicating Assays: Assessing the degradation of the compound under various stress conditions to determine its shelf-life.[]
The choice of analytical method is dictated by the specific question being addressed, the physicochemical properties of the analyte, and the required sensitivity and selectivity.
Comparative Analysis of Core Analytical Techniques
A strategic analytical approach for this compound leverages the strengths of multiple techniques to build a comprehensive quality profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound. Its versatility allows for the separation, identification, and quantification of the main compound and its potential impurities.
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The choice of stationary and mobile phases is critical for achieving optimal separation. For a polar compound like this compound, reversed-phase HPLC is a common starting point.
Strengths for this Application:
-
High Resolution: Capable of separating structurally similar impurities.
-
Quantitative Accuracy: Provides precise and accurate quantification of the main component and impurities.
-
Versatility: A wide range of detectors can be employed (e.g., UV, Charged Aerosol Detector (CAD), Mass Spectrometry (MS)). Since this compound lacks a strong chromophore, a universal detector like CAD or MS would be advantageous.[5]
Limitations:
-
Requires a Soluble Sample: The compound must be soluble in the mobile phase.
-
Detector Dependence: UV detection may not be sensitive for compounds lacking a chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[6] While this compound itself may have limited volatility, GC-MS is invaluable for identifying volatile impurities, residual solvents, and certain degradation products. Derivatization can also be employed to increase the volatility of the target analyte.
Principle of Operation: GC separates components of a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing structural information.
Strengths for this Application:
-
Exceptional Sensitivity: Can detect trace levels of volatile impurities.
-
Definitive Identification: The mass spectrum provides a molecular fingerprint, enabling confident identification of unknown compounds.
-
Analysis of Residual Solvents: A critical quality control parameter in pharmaceutical manufacturing.[7]
Limitations:
-
Requires Volatility: Not suitable for non-volatile or thermally labile compounds without derivatization.
-
Potential for Thermal Degradation: The high temperatures used in the GC inlet can cause degradation of some analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment of each atom in a molecule.
Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum provides information about the connectivity and spatial arrangement of atoms.
Strengths for this Application:
-
Unambiguous Structure Elucidation: Provides definitive confirmation of the chemical structure of this compound.
-
Quantitative Analysis (qNMR): Can be used for accurate quantification without the need for a reference standard of the analyte.
-
Analysis of Complex Mixtures: Can identify and quantify components in a mixture without prior separation.
Limitations:
-
Lower Sensitivity: Compared to MS-based methods, NMR generally has lower sensitivity.
-
Complex Spectra: For complex molecules, the spectra can be crowded and difficult to interpret.[8]
Performance Data at a Glance
The following table summarizes the expected performance characteristics of the discussed analytical methods for the analysis of this compound. These values are illustrative and would need to be determined experimentally during method validation.
| Parameter | HPLC-CAD | GC-MS (for volatile impurities) | qNMR |
| Limit of Detection (LoD) | ~10-50 ng/mL | ~0.1-1 pg | ~0.1-1 mg/mL |
| Limit of Quantification (LoQ) | ~50-150 ng/mL | ~0.5-5 pg | ~0.5-5 mg/mL |
| Linearity (r²) | >0.999 | >0.995 | >0.999 |
| Precision (%RSD) | <2% | <10% | <1% |
| Primary Application | Purity, Potency, Impurity Profiling | Volatile Impurity Analysis, Identification | Structural Confirmation, Quantification |
Detailed Experimental Protocols
The following protocols are provided as a starting point for method development and should be optimized and validated for your specific application.
Protocol 1: HPLC-CAD Method for Purity and Assay
Objective: To determine the purity and assay of this compound using a stability-indicating HPLC method with Charged Aerosol Detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column thermostat.
-
Charged Aerosol Detector (CAD).
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
CAD Settings: Evaporation Temperature: 35 °C, Gas Pressure: 60 psi.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Causality of Choices:
-
A C18 column is chosen for its versatility in reversed-phase chromatography, suitable for retaining the polar analyte.
-
A formic acid modifier is used to improve peak shape and is compatible with mass spectrometry if LC-MS is desired.[9]
-
A gradient elution is employed to ensure the elution of any less polar impurities.
-
CAD is selected as a universal detector, providing a response for compounds that lack a UV chromophore.[5]
Protocol 2: GC-MS Method for Residual Solvent Analysis
Objective: To identify and quantify residual solvents in a sample of this compound.
Instrumentation:
-
Gas chromatograph with a headspace autosampler.
-
Mass spectrometer detector.
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Inlet Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
Sample Preparation (Headspace):
-
Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO).
-
Seal the vial and place it in the headspace autosampler.
-
Headspace Parameters: Oven Temperature: 80 °C, Loop Temperature: 90 °C, Transfer Line Temperature: 100 °C, Equilibration Time: 15 min.
Causality of Choices:
-
A DB-624 column is specifically designed for the analysis of residual solvents.
-
Headspace sampling is used to introduce only the volatile components into the GC system, protecting the column from non-volatile sample matrix.
-
Mass spectrometry provides positive identification of the eluted solvents based on their mass spectra.
Protocol 3: ¹H NMR for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to an NMR tube.
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: Appropriate for the expected chemical shift range.
Expected ¹H NMR Signals (Illustrative):
-
Signals corresponding to the cyclobutane ring protons.
-
A signal for the methylene protons of the hydroxymethyl group.
-
A signal for the hydroxyl proton (may be broad and exchangeable).
-
Signals for the amide protons (may be broad and exchangeable).
The exact chemical shifts and coupling constants will provide detailed information about the connectivity and stereochemistry of the molecule.[8]
Visualizing the Analytical Workflow
A well-defined analytical workflow ensures that all critical quality attributes are assessed.
Caption: An integrated analytical workflow for the characterization of this compound.
Conclusion: A Multi-Pronged Approach to Quality
The robust analytical characterization of this compound requires a thoughtful and integrated approach. While HPLC serves as the primary tool for purity and assay determination, GC-MS is essential for controlling volatile impurities, and NMR spectroscopy provides the definitive structural confirmation. By leveraging the complementary strengths of these techniques, researchers and drug developers can ensure a comprehensive understanding of their molecule, leading to higher quality materials and more reliable scientific outcomes. The protocols and data presented herein provide a solid foundation for the development of validated analytical methods tailored to this promising chemical entity.
References
-
PubChem. (n.d.). Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Curve of cyclobutanecarboxylic acid with GC-MS technique. Retrieved from [Link]
-
Creative BioMart. (n.d.). Quality Control. Retrieved from [Link]
-
PubMed Central. (n.d.). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Retrieved from [Link]
-
The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. Retrieved from [Link]
-
PubMed Central. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]
-
cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
-
PubMed. (n.d.). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Retrieved from [Link]
-
ASEAN. (2016, November 30). chapter 7 - quality control. Retrieved from [Link]
-
Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure elucidation of plumerubradins A–C: Correlations between 1H NMR signal patterns and structural information of [2+2]-type cyclobutane derivatives. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]
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A Senior Application Scientist's Guide: Structural and Functional Comparison of 1-(Hydroxymethyl)cyclobutanecarboxamide with Alternative Scaffolds
Abstract
In modern medicinal chemistry, the escape from "flatland"—the predominance of planar, aromatic structures—has driven the exploration of three-dimensional (3D) scaffolds to access novel chemical space and improve drug-like properties.[1][2] The 1-(hydroxymethyl)cyclobutanecarboxamide motif has emerged as a compelling scaffold, offering a unique combination of rigidity, polarity, and synthetic accessibility. This guide provides a comprehensive structural and functional comparison of this cyclobutane derivative against other commonly employed scaffolds, such as cyclopropane, cyclopentane, and cyclohexane analogues. We will delve into the nuanced effects of ring size and substitution on physicochemical properties, metabolic stability, and potential for target engagement, supported by established experimental protocols and comparative data to inform rational drug design.
Introduction: The Value of 3D Scaffolds in Drug Discovery
The over-reliance on flat, sp2-hybridized aromatic rings in drug discovery has been linked to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Saturated carbocycles, or "sp3-rich" scaffolds, provide a solution by introducing conformational rigidity and defined three-dimensional exit vectors for substituents.[3][4] The cyclobutane ring, in particular, is an increasingly utilized but still underrepresented scaffold in marketed drugs.[4][5] Its unique puckered conformation and inherent ring strain bestow distinct properties compared to other cycloalkanes.[5][6] This guide focuses on this compound, a bifunctional building block, to illustrate the strategic advantages of the cyclobutane core in medicinal chemistry.[7]
Section 1: Structural and Conformational Analysis
The choice of a core scaffold profoundly impacts the spatial arrangement of pharmacophoric groups. The differences between small cycloalkanes are subtle but critical.
-
Cyclobutane: With a significant ring strain energy of approximately 26.3 kcal/mol, the cyclobutane ring is not planar.[5][8] It adopts a puckered or "butterfly" conformation to relieve torsional strain, leading to distinct axial and equatorial positions for substituents.[5][6][9] This inherent rigidity can lock flexible ligands into a bioactive conformation, reducing the entropic penalty upon target binding and potentially boosting potency.[3][10] The 1,1-disubstitution pattern in this compound projects the functional groups in well-defined vectors from this rigid core.
-
Cyclopropane: As the most strained cycloalkane (28.1 kcal/mol), cyclopropane's C-C bonds have significant p-character, making it electronically similar to an alkene in some contexts.[8] It is a flat, rigid ring, offering precise but limited substituent geometries. While useful, the high reactivity associated with its strain can sometimes be a liability.[5]
-
Cyclopentane & Cyclohexane: These larger rings have substantially less ring strain (7.1 kcal/mol for cyclopentane, negligible for cyclohexane).[4][6] They are significantly more flexible, with cyclopentane adopting "envelope" and "twist" conformations and cyclohexane famously existing in "chair" and "boat" forms.[6][11] This flexibility can be advantageous for fitting into dynamic binding pockets but can also come with an entropic cost upon binding compared to a more rigid scaffold.
The key takeaway for a drug designer is the trade-off between rigidity and flexibility. The cyclobutane scaffold offers a compelling middle ground, providing conformational restriction without the extreme strain and reactivity of cyclopropane.[5][8]
Section 2: Comparative Physicochemical Properties
Small changes in a scaffold can lead to significant shifts in crucial physicochemical properties that govern a compound's "drug-likeness." The introduction of sp3-rich centers generally leads to improved solubility and reduced lipophilicity compared to flat aromatic systems.
Below is a table comparing calculated properties for this compound and analogous scaffolds. The comparator scaffolds are chosen to isolate the effect of the ring and the functional groups.
| Compound | Scaffold | Molecular Formula | MW ( g/mol ) | Calculated LogP (XLogP3) | Topological Polar Surface Area (TPSA) (Ų) |
| This compound | Cyclobutane | C₆H₁₁NO₂ | 129.16[12] | -0.7[7] | 66.4 |
| 1-(Hydroxymethyl)cyclopropanecarboxamide | Cyclopropane | C₅H₉NO₂ | 115.13 | -0.8 | 66.4 |
| 1-(Hydroxymethyl)cyclopentanecarboxamide | Cyclopentane | C₇H₁₃NO₂ | 143.18 | -0.2 | 66.4 |
| 1-(Hydroxymethyl)cyclohexanecarboxamide | Cyclohexane | C₈H₁₅NO₂ | 157.21 | 0.3 | 66.4 |
| 2,2-Dimethyl-3-hydroxypropanamide | Acyclic Analogue | C₅H₁₁NO₂ | 117.15 | -0.6 | 66.4 |
Analysis of Properties:
-
Lipophilicity (LogP): As ring size increases from cyclopropane to cyclohexane, the lipophilicity (LogP) also increases. This is an expected trend due to the addition of carbon atoms.[13] The this compound scaffold shows a favorable negative LogP, suggesting good aqueous solubility, which is a critical parameter for oral drug absorption.
-
Polar Surface Area (TPSA): The TPSA is dominated by the hydroxymethyl and carboxamide groups and thus remains constant across the cyclic analogues. This illustrates that the core scaffold can be modified to tune lipophilicity and shape without altering the key hydrogen bonding interactions dictated by the polar functional groups.
Section 3: In Vitro ADME Profile Comparison & Experimental Protocols
A promising scaffold must not only bind its target but also possess a favorable ADME profile. A key parameter assessed early in drug discovery is metabolic stability.[14][15] The introduction of a cyclobutane ring can enhance metabolic stability by blocking potential sites of metabolism or by conformationally shielding other parts of the molecule from metabolic enzymes like the Cytochrome P450 (CYP) family.[3]
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol provides a standardized method to compare the metabolic stability of different scaffolds. The principle is to incubate the test compound with HLMs, which contain a rich complement of drug-metabolizing enzymes, and measure the disappearance of the parent compound over time.[14][16]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.
Materials:
-
Test Compounds (e.g., cyclobutane, cyclopentane, cyclohexane analogues) at 10 mM in DMSO.
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.
-
Phosphate Buffer (0.1 M, pH 7.4).
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Positive Control Compound (e.g., Testosterone, a known CYP3A4 substrate).
-
Acetonitrile (ACN) containing an internal standard (for LC-MS/MS analysis).
-
96-well incubation plates and analytical plates.
Step-by-Step Methodology:
-
Preparation of Master Mix: Prepare a master mix of HLM in phosphate buffer to a final concentration of 0.5 mg/mL. Keep on ice.
-
Compound Dilution: Serially dilute the 10 mM test compound stock to an intermediate concentration. Then, add the test compound to the HLM master mix to achieve a final concentration of 1 µM. Rationale: A 1 µM concentration is typically below the Km for most CYP enzymes, ensuring the reaction rate is proportional to substrate concentration.
-
Pre-incubation: Pre-incubate the plate containing the HLM and test compound mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This step provides the necessary cofactor for CYP enzyme activity.[14]
-
Time Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well of the analytical plate containing ice-cold acetonitrile with an internal standard. Rationale: Cold acetonitrile immediately stops the enzymatic reaction by precipitating proteins and prepares the sample for analysis.
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to control for non-enzymatic degradation.
-
Sample Analysis: Centrifuge the analytical plate to pellet the precipitated protein. Analyze the supernatant using a calibrated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the rate constant (k). Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (k * 1000) / [protein concentration in mg/mL]
-
Expected Results & Interpretation
| Scaffold | Predicted Metabolic Stability (t½ in HLM) | Rationale |
| Cyclobutane | High (> 60 min) | The rigid, strained ring is less prone to oxidation than more flexible analogues. Can act as a metabolic blocker.[3][17] |
| Cyclopentane | Moderate (30-60 min) | More flexible, offering more potential sites for enzymatic hydroxylation. |
| Cyclohexane | Moderate to Low (< 30 min) | The flexible chair conformation can be readily hydroxylated by CYP enzymes at multiple positions. |
| Acyclic | Low (< 15 min) | Free rotation around single bonds makes it highly susceptible to metabolism. |
A longer half-life and lower intrinsic clearance are indicative of higher metabolic stability, a desirable property for drug candidates.[9] The cyclobutane scaffold is often employed specifically to enhance this parameter.[3][5]
Visualizations
Caption: Experimental workflow for the in vitro metabolic stability assay.
Section 4: Application in Medicinal Chemistry & Target Engagement
The true value of a scaffold is realized when it enables optimal presentation of pharmacophores to a biological target. The rigid, 3D nature of the this compound scaffold allows it to act as a central hub, directing functional groups into specific regions of a binding pocket with high precision.[3] This can improve both potency and selectivity.
For example, in the design of enzyme inhibitors, the cyclobutane core could position a hydrogen bond donor (the amide -NH₂) and a hydrogen bond acceptor (the hydroxyl -OH) to interact with specific residues in an active site, while the carbocyclic frame itself makes favorable hydrophobic interactions.
Let's consider a hypothetical scenario where a drug containing this scaffold is designed to inhibit a kinase, a common drug target. Kinase inhibitors often bind in the ATP pocket, forming key hydrogen bonds with the "hinge" region of the enzyme.
// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#FBBC05"]; RAF [label="RAF", fillcolor="#FBBC05"]; MEK [label="MEK", fillcolor="#FBBC05"]; ERK [label="ERK", fillcolor="#FBBC05"]; TF [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="{1-(Hydroxymethyl)cyclobutane-\ncarboxamide Inhibitor}", shape=proteasesite, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges RTK -> RAS [label="Activates"]; RAS -> RAF [label="Activates"]; RAF -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> TF [label="Activates"]; TF -> Proliferation [label="Promotes"];
// Inhibition Inhibitor -> RAF [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2, label="Inhibits\nATP Binding"]; }
Caption: A hypothetical MAPK signaling pathway inhibited by a cyclobutane-based drug.
In this diagram, the cyclobutane-based inhibitor blocks the RAF kinase. The rigidity of the scaffold would be critical for positioning the necessary warhead or binding motifs into the ATP pocket with high affinity, preventing the phosphorylation cascade that leads to cell proliferation.
Conclusion
The this compound scaffold represents a valuable tool in the modern medicinal chemist's arsenal. Its structural comparison with other small cycloalkanes reveals a superior balance of properties. It provides conformational rigidity to enhance potency and metabolic stability while maintaining favorable physicochemical properties like aqueous solubility.[4][5] While cyclopentane and cyclohexane offer greater flexibility, and cyclopropane provides ultimate rigidity, the puckered cyclobutane ring offers a unique and often advantageous 3D geometry.[6] The detailed experimental protocols and comparative data presented in this guide empower researchers to make informed, rational decisions in scaffold selection, ultimately accelerating the journey from hit-to-lead and beyond.
References
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Wirth, T. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1). Available at: [Link]
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Karageorgis, G., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. Available at: [Link]
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Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Available at: [Link]
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Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 2(10), 2288-2297. Available at: [Link]
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Ahangar, P., et al. (2024). Biological Scaffolds in 3D Cell Models: Driving Innovation in Drug Discovery. Stem Cell Reviews and Reports. Available at: [Link]
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Oak Ridge National Laboratory. (2021). 3D-Scaffold, a Deep Learning Approach to Identify Novel Molecules for Therapeutics. Available at: [Link]
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J. B. S. Morgan, et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. Available at: [Link]
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Vellingiri, A., et al. (2022). Advancement of Scaffold-Based 3D Cellular Models in Cancer Tissue Engineering: An Update. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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NCBI Assay Guidance Manual. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Available at: [Link]
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Request PDF. (2025). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Available at: [Link]
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PubChem. (n.d.). Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. Available at: [Link]
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Roberts, J. D., & Chambers, V. C. (1951). Small-Ring Compounds. VII. Physical and Chemical Properties of Cyclopropyl, Cyclobutyl, Cyclopentyl and Cyclohexyl Derivatives. Journal of the American Chemical Society, 73(11), 5034-5040. Available at: [Link]
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Chemistry LibreTexts. (2023). Physical Properties of Cycloalkanes. Available at: [Link]
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ChemicalTech Academy. (2019). Physical properties of cycloalkanes - Boiling point and melting point. YouTube. Available at: [Link]
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Wang, Z., et al. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 14(1), 3824. Available at: [Link]
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A Senior Application Scientist's Guide to the In Vitro Evaluation of 1-(Hydroxymethyl)cyclobutanecarboxamide Derivatives as Potential Anticancer Agents
This guide provides a comprehensive framework for the in vitro testing of novel 1-(Hydroxymethyl)cyclobutanecarboxamide derivatives. As researchers and drug development professionals, our goal extends beyond mere data collection; we aim to build a robust, evidence-based narrative for each compound. This document is structured to guide you through a logical, tiered approach—from broad-based cytotoxicity screening to the elucidation of specific mechanisms of action. The experimental choices are explained not just as steps in a protocol, but as critical decisions in the process of identifying a promising therapeutic candidate.
The cyclobutane motif is a desirable scaffold in medicinal chemistry, offering a three-dimensional structure that can "escape from flatland" and provide novel interactions with biological targets.[1] Derivatives of this compound, with their functional handles for chemical modification, represent a promising class of compounds for novel drug discovery.[1][2]
Tier 1: Primary Screening - Establishing a Cytotoxicity Profile
The initial step for any novel compound library is to assess broad anti-proliferative or cytotoxic activity. This high-throughput phase is designed to identify "hits"—compounds that exhibit significant growth inhibition against a diverse panel of cancer cell lines.
Recommended Platform: The NCI-60 Human Tumor Cell Line Screen
For a comprehensive and authoritative primary screen, the National Cancer Institute's NCI-60 screen is an unparalleled resource.[3] It evaluates the anti-cancer activity of compounds across 60 different human tumor cell lines, representing nine types of cancer including leukemia, lung, colon, and breast cancer.[4][5][6]
Causality Behind This Choice:
-
Diversity and Predictive Power: Screening against a wide panel of cell lines from the outset can reveal patterns of selectivity. A compound active against all cell lines might be a general cytotoxin, whereas one showing potency in, for example, only breast cancer cell lines, suggests a more specific mechanism of action relevant to that cancer type.[3][5]
-
Historical Data and Mechanistic Insight: The NCI-60 database is a rich repository of information. Results can be processed through the COMPARE algorithm, which predicts a mechanism of action by matching the compound's activity pattern against those of thousands of known agents.[3] This provides an immediate, data-driven hypothesis for Tier 2 mechanistic studies.
Alternative Primary Assay: MTT/Tetrazolium Reduction Assay
For laboratories wishing to conduct primary screening in-house, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and widely adopted method.[7][8][9] It is a colorimetric assay that measures the metabolic activity of cells, which in most cases, correlates with cell viability.[10]
Principle of the Assay: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in metabolically active cells to form an insoluble purple formazan product.[7][8] This product is then solubilized, and its absorbance is measured, providing a quantitative assessment of viable cells.[7]
-
Cell Culture & Plating:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, NCI-H460 for lung, SF-268 for glioma) in the appropriate medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[11]
-
Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[11]
-
Harvest cells in exponential growth and plate them into 96-well microplates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound derivatives in culture medium. It is crucial to include a known cytotoxic agent (e.g., Doxorubicin) as a positive control and a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the compounds at various concentrations.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization & Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Data Presentation: Cytotoxicity Profile
Summarize the results in a clear, comparative table.
| Compound | Cell Line | Tissue of Origin | IC₅₀ (µM) |
| Derivative A | MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.5 |
| NCI-H460 | Lung Carcinoma | 25.1 ± 3.2 | |
| SF-268 | Glioma | 19.5 ± 2.4 | |
| Derivative B | MCF-7 | Breast Adenocarcinoma | > 100 |
| NCI-H460 | Lung Carcinoma | > 100 | |
| SF-268 | Glioma | > 100 | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.9 ± 0.1 |
| (Positive Control) | NCI-H460 | Lung Carcinoma | 1.1 ± 0.2 |
| SF-268 | Glioma | 0.8 ± 0.1 | |
| Note: The data presented are for illustrative purposes only. |
Tier 2: Mechanistic Elucidation of "Hit" Compounds
Once active derivatives are identified, the next critical phase is to understand how they inhibit cell growth. The two most common mechanisms for anticancer agents are the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.
A. Investigation of Apoptosis Induction
Apoptosis is a key mechanism for many chemotherapy drugs.[11] Its induction can be reliably detected by monitoring the cleavage and activation of key proteins in the apoptotic cascade.[12][13] Western blotting is the gold-standard technique for this analysis.[12][14]
Key Markers for Apoptosis Western Blot:
-
Caspases: These are the executioners of apoptosis. The cleavage of initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3) from their inactive pro-forms into smaller, active fragments is a hallmark of apoptosis.[13][14][15]
-
PARP (Poly (ADP-ribose) polymerase): This is a substrate of activated Caspase-3. Its cleavage from the full-length form (~116 kDa) to a smaller fragment (~89 kDa) is considered a definitive indicator of apoptosis.[15][16]
-
Cell Treatment and Lysis:
-
Treat a sensitive cell line (e.g., MCF-7) with the "hit" derivative at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours.
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of cleaved fragments in treated cells, but not in control cells, indicates apoptosis induction.
-
Below is a diagram illustrating the signaling cascade leading to apoptosis, which can be induced by cytotoxic compounds.
Caption: Experimental workflow for cell cycle analysis.
Tier 3: Target-Specific Investigations
If preliminary data or the NCI-60 COMPARE analysis suggests a specific molecular target (e.g., a particular kinase or metabolic enzyme), the next step is to validate this interaction with a target-specific assay. Enzyme inhibition assays are a common example. [17] Rationale: Identifying a direct molecular target is a cornerstone of modern drug development. It allows for a more rational approach to lead optimization, helps in predicting potential side effects, and is often a prerequisite for clinical development.
-
Reagents and Setup:
-
Obtain the purified target enzyme, its specific substrate, and the necessary assay buffer.
-
Prepare a serial dilution of the "hit" derivative.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme and the inhibitor at various concentrations. Include a "no inhibitor" control. [18] * Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) to allow for binding. [18] * Initiate the reaction by adding the substrate.
-
Monitor the reaction rate (product formation) over time using a microplate reader (detecting changes in absorbance, fluorescence, or luminescence, depending on the assay). [18]3. Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the "no inhibitor" control.
-
Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value for enzyme inhibition.
-
Data Presentation: Enzyme Inhibition Profile
| Compound | Target Enzyme | IC₅₀ (µM) |
| Derivative A | Example Kinase 1 | 2.5 ± 0.3 |
| Staurosporine | Example Kinase 1 | 0.05 ± 0.01 |
| (Positive Control) | ||
| Note: The data presented are for illustrative purposes only. |
References
-
Title: The NCI60 Human Tumour Cell Line Anticancer Drug Screen Source: Nature Reviews Cancer URL: [Link]
-
Title: NCI-60 Human Tumor Cell Line Screen Source: Division of Cancer Treatment and Diagnosis, National Cancer Institute URL: [Link]
-
Title: NCI-60 Source: Wikipedia URL: [Link]
-
Title: Flow Cytometry Protocol | 10 Hints & Tips Source: Assay Genie URL: [Link]
-
Title: Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century Source: SLAS Discovery URL: [Link]
-
Title: Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening Source: Promega Connections URL: [Link]
-
Title: Cell Cycle Analysis Source: University of Wisconsin Carbone Cancer Center Flow Cytometry Laboratory URL: [Link]
-
Title: Immortalized cells as experimental models to study cancer Source: PMC, NIH URL: [Link]
-
Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Omega URL: [Link]
-
Title: In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines Source: PubMed URL: [Link]
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Title: Cell Culture Based in vitro Test Systems for Anticancer Drug Screening Source: Frontiers in Bioengineering and Biotechnology URL: [Link]
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Title: Assaying cell cycle status using flow cytometry Source: PMC, NIH URL: [Link]
-
Title: Cell Cycle Tutorial Source: University of Cambridge URL: [Link]
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Title: New Anticancer Agents: In Vitro and In Vivo Evaluation Source: In Vivo URL: [Link]
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Title: Determination of Caspase Activation by Western Blot Source: PubMed, NIH URL: [Link]
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Title: Analysis by Western Blotting - Apoptosis Source: Bio-Rad Antibodies URL: [Link]
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Title: hTERT Immortalized Cells Source: HiMedia Laboratories URL: [Link]
-
Title: Which proteins expression should I check by western blot for confirmation of apoptosis? Source: ResearchGate URL: [Link]
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Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]
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Title: Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides Source: PubMed Central URL: [Link]
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Safety Operating Guide
Navigating the Safe Handling of 1-(Hydroxymethyl)cyclobutanecarboxamide: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the introduction of novel chemical entities necessitates a robust and proactive approach to laboratory safety. This guide provides essential, immediate safety and logistical information for handling 1-(Hydroxymethyl)cyclobutanecarboxamide, with a focus on personal protective equipment (PPE) and operational and disposal plans. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust that extends beyond the product itself.
Understanding the Hazard Profile
This compound (C₆H₁₁NO₂) is a solid compound with a molecular weight of 129.16 g/mol . While a comprehensive toxicological profile is not yet widely available, the known hazard classifications for this compound and structurally similar molecules provide a strong basis for a cautious and well-planned approach to its handling.
The available safety information indicates that this compound is harmful if swallowed and causes serious eye irritation .[1] Structurally related compounds, such as methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate, are known to cause skin and respiratory irritation.[2] Therefore, a comprehensive risk assessment must account for the potential for eye and skin irritation, respiratory tract irritation, and toxicity upon ingestion.
Key Hazard Considerations:
-
Eye Contact: Poses a significant risk of serious irritation.
-
Ingestion: Harmful if swallowed.
-
Inhalation: As a solid, inhalation of dust particles may cause respiratory irritation.
-
Skin Contact: May cause skin irritation based on data from analogous compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The selection of appropriate PPE should be guided by a thorough risk assessment of the specific procedures being undertaken.
Eye and Face Protection
Given the explicit warning of serious eye irritation, robust eye and face protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Powder Handling: Chemical splash goggles are strongly recommended when handling the solid compound, especially when there is a risk of dust generation.
-
High-Risk Operations: A face shield, worn in conjunction with chemical splash goggles, is advised for procedures with a high potential for splashes or aerosolization, such as when transferring large quantities or preparing solutions.
Hand Protection
-
Recommended Glove Type: Nitrile gloves are a suitable initial choice for incidental contact due to their good chemical resistance against a range of substances and their ability to show punctures and tears.[3]
-
Glove Thickness: A standard thickness of 4-8 mil is generally appropriate for handling solids.
-
Double Gloving: For procedures involving larger quantities or extended handling times, double gloving can provide an additional layer of protection.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation, such as discoloration or swelling, and replace them immediately if compromised or after any known contact with the chemical.[4] Never reuse disposable gloves.[3]
| Glove Material | Suitability for this compound | Key Considerations |
| Nitrile | Recommended for incidental contact | Good general chemical resistance, readily available, and a good alternative for those with latex allergies.[1][3] |
| Latex | Use with caution | Prone to causing allergies; may offer less chemical resistance than nitrile.[1] |
| Neoprene | Suitable alternative | Offers good resistance to a broad range of chemicals. |
| Butyl Rubber | Recommended for extended contact with solutions | Provides excellent resistance to a wide variety of chemicals, but may be less dexterous.[1] |
Respiratory Protection
As a solid, the primary inhalation risk from this compound is from airborne dust particles. Engineering controls should always be the primary method of controlling this hazard.
-
Engineering Controls: Whenever possible, handle the solid form of this compound within a certified chemical fume hood, a glove box, or a powder containment hood to minimize the generation of airborne dust.
-
Respiratory Protection: In situations where engineering controls are not sufficient to prevent the generation of dust, or as an additional precaution, respiratory protection is necessary.
-
For low levels of dust: A NIOSH-approved N95 filtering facepiece respirator (dust mask) may be sufficient.
-
For higher potential exposures: A half-mask or full-facepiece respirator with P100 particulate filters is recommended.
-
The choice of respirator should be based on a formal risk assessment and in accordance with your institution's respiratory protection program, which should include fit-testing and training.
Protective Clothing
To prevent skin contact, appropriate protective clothing is essential.
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times.
-
Additional Protection: For tasks with a higher risk of contamination, such as handling large quantities, consider the use of disposable coveralls (e.g., Tyvek).
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.
Operational and Disposal Plans
A clear and well-defined plan for the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.
Handling Procedures
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or dust.
-
Weighing: When weighing the solid, use a balance in an enclosure or a chemical fume hood to minimize dust dispersal.[5] Using anti-static weigh boats can also help control the powder.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Good Housekeeping: Clean the work area thoroughly after each use. Avoid dry sweeping of any spilled solid material to prevent dust generation. Instead, use a wet wipe or a HEPA-filtered vacuum.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour any solutions down the drain.
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to your institution's guidelines.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Segregation: Ensure that waste streams are properly segregated to avoid incompatible chemical reactions.
Always follow your institution's specific hazardous waste disposal procedures and all local, state, and federal regulations.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
Visualizing the PPE Selection Process
The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
References
-
UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (2017, January 26). Guidelines for the Selection of Chemical-Resistant Gloves. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. Retrieved from [Link]
-
UBC Safety & Risk Services. (2021, October). Glove Selection Guide. Retrieved from [Link]
-
Workplace Safety & Prevention Services. (2024, December 24). What steps should be taken when a new chemical is introduced to the workplace? Retrieved from [Link]
-
Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals. Retrieved from [Link]
-
University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
